molecular formula C9H12O3 B1296239 2-(4-Methoxyphenoxy)ethanol CAS No. 5394-57-0

2-(4-Methoxyphenoxy)ethanol

Cat. No.: B1296239
CAS No.: 5394-57-0
M. Wt: 168.19 g/mol
InChI Key: OOWGFJQYZCXHEY-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenoxy)ethanol is a chemical compound of interest in scientific research for its potential applications as a specialty solvent and as a building block in organic synthesis. This compound features an ether and an alcohol functional group attached to a phenolic ring, a structure that may lend itself to various physicochemical and biological studies. Researchers can utilize this product to explore its properties and potential uses in different fields. This compound is strictly for research and development purposes in a laboratory setting. It is not intended for diagnostic, therapeutic, or any personal use. Prior to handling, please ensure you are familiar with the Safe Handling Instructions provided in the Safety Data Sheet (SDS). All chemicals should be treated as potential hazards.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-methoxyphenoxy)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H12O3/c1-11-8-2-4-9(5-3-8)12-7-6-10/h2-5,10H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOWGFJQYZCXHEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00277432
Record name 2-(4-Methoxyphenoxy)ethanol
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Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

5394-57-0
Record name 2-(4-Methoxyphenoxy)ethanol
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Record name 5394-57-0
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Record name 2-(4-Methoxyphenoxy)ethanol
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Record name 2-(4-METHOXYPHENOXY)ETHANOL
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Foundational & Exploratory

An In-depth Technical Guide to 2-(4-Methoxyphenoxy)ethanol: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structure of 2-(4-Methoxyphenoxy)ethanol. The information is curated for professionals in research and development, with a focus on delivering precise data and methodologies.

Chemical Structure and Identification

This compound is an organic compound featuring a methoxy-substituted phenyl group linked via an ether bond to an ethanol moiety. This structure imparts both aromatic and aliphatic characteristics to the molecule.

Key Identifiers:

  • IUPAC Name: this compound[1]

  • CAS Number: 5394-57-0[1]

  • Molecular Formula: C₉H₁₂O₃[1]

  • SMILES: COC1=CC=C(C=C1)OCCO[1]

  • InChI Key: OOWGFJQYZCXHEY-UHFFFAOYSA-N[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that experimentally determined values for some properties of this specific compound are not widely available in the literature. Some data points are therefore computed or estimated based on its structure.

PropertyValueSource
Molecular Weight 168.19 g/mol --INVALID-LINK--[1]
Melting Point Not available
Boiling Point Not available
Density Not available
Solubility Not available

Safety Information:

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:

  • Harmful if swallowed (Acute toxicity, oral - Category 4)[1]

  • Causes serious eye irritation (Eye irritation - Category 2A)[1]

Experimental Protocols

Synthesis via Williamson Ether Synthesis (Representative Protocol)

The Williamson ether synthesis is a widely used method for preparing ethers and involves the reaction of an alkoxide with a primary alkyl halide.[2][3][4][5] For the synthesis of this compound, this would involve the reaction of 4-methoxyphenoxide with a 2-haloethanol (e.g., 2-chloroethanol).

Reaction:

Materials:

  • 4-Methoxyphenol

  • Sodium hydroxide (or a stronger base like sodium hydride)

  • 2-Chloroethanol

  • A suitable aprotic polar solvent (e.g., Dimethylformamide - DMF, or Acetonitrile)

  • Anhydrous sodium sulfate

  • Dichloromethane (for extraction)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

Procedure:

  • Alkoxide Formation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-methoxyphenol in the chosen solvent. Add an equimolar amount of a strong base (e.g., sodium hydride) portion-wise at 0 °C. Allow the reaction to stir at room temperature for approximately 1 hour, or until the evolution of hydrogen gas ceases, to form the sodium 4-methoxyphenoxide.

  • Etherification: To the solution of the alkoxide, add 2-chloroethanol dropwise at room temperature. Heat the reaction mixture to a moderate temperature (e.g., 50-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and quench with water. Extract the aqueous layer with dichloromethane.

  • Purification: Combine the organic layers and wash with a saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Further Purification: The crude this compound can be further purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).

Analytical Methods

Standard analytical techniques can be employed to characterize the structure and purity of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be used to confirm the chemical structure. Spectral data for this compound is available in public databases.[1]

  • Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight and fragmentation pattern of the compound.[6]

  • Infrared (IR) Spectroscopy: IR spectroscopy can identify the functional groups present, such as the C-O-C ether linkage and the O-H group of the alcohol.[1]

Visualizations

As no specific signaling pathways or complex experimental workflows involving this compound are documented, a logical visualization of its synthesis via the Williamson ether synthesis is provided below.

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product 4-Methoxyphenol 4-Methoxyphenol Alkoxide_Formation Alkoxide Formation (in aprotic solvent) 4-Methoxyphenol->Alkoxide_Formation Base (e.g., NaH) Base (e.g., NaH) Base (e.g., NaH)->Alkoxide_Formation 2-Chloroethanol 2-Chloroethanol SN2_Reaction SN2 Reaction 2-Chloroethanol->SN2_Reaction Alkoxide_Formation->SN2_Reaction 4-Methoxyphenoxide Workup_Purification Work-up & Purification SN2_Reaction->Workup_Purification Product This compound Workup_Purification->Product

Caption: Williamson Ether Synthesis of this compound.

Biological Activity and Signaling Pathways

Currently, there is no readily available information in the scientific literature detailing specific biological activities or involvement in signaling pathways for this compound. Further research is required to elucidate any potential pharmacological or biological roles of this compound.

References

Physicochemical Characteristics of 2-(4-Methoxyphenoxy)ethanol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical characteristics of 2-(4-Methoxyphenoxy)ethanol (CAS No. 5394-57-0). The information is curated for researchers, scientists, and professionals in drug development, offering a detailed look at the compound's properties, experimental protocols for their determination, and its role in synthetic chemistry.

Core Physicochemical Properties

This compound is a chemical compound with the molecular formula C9H12O3.[1] It is also known by other names such as Ethanol, 2-(4-methoxyphenoxy)- and 4-(2-Hydroxyethoxy)anisole.[1] The following tables summarize its key physicochemical properties based on computed and experimental data.

General and Computed Properties
PropertyValueSource
Molecular Weight 168.19 g/mol PubChem[1]
Exact Mass 168.078644241 DaPubChem[1]
XLogP3 1.1PubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 3PubChem[1]
Rotatable Bond Count 4PubChem[1]
Topological Polar Surface Area 38.7 ŲPubChem[1]
Complexity 108PubChem[1]
Experimentally Determined Properties
PropertyValueConditionsSource
Melting Point Not available
Boiling Point Not available
Solubility Not available
Vapor Pressure Not available
Flash Point > 230.00 °F TCC (> 113.00 °C.)The Good Scents Company[2]

Spectral Information

A variety of spectral data for this compound are available, providing crucial information for its identification and structural elucidation.

Spectrum TypeAvailable DataSource
GC-MS Mass spectrum availablePubChem[1]
¹³C NMR Spectrum availableSpectraBase[3]
¹H NMR Spectrum availableSpectraBase[3]
Infrared (IR) Transmission IR spectrum availableSpectraBase[3]
Raman Spectrum availableSpectraBase[3]
UV-Vis Spectrum availableSpectraBase[3]

Experimental Protocols

While specific, detailed experimental protocols for the determination of all physicochemical properties of this compound are not published, the following are generalized methodologies that can be adapted for this compound.

Determination of Melting Point

A standard method for determining the melting point of a solid organic compound involves using a melting point apparatus.

  • Sample Preparation: A small, dry sample of this compound is finely powdered and packed into a capillary tube to a depth of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus.

  • Heating and Observation: The sample is heated at a steady rate. The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range, and the temperature at which the entire sample becomes liquid is the end of the range. For a pure compound, this range is typically narrow (1-2°C).

Determination of Boiling Point

The boiling point of a liquid can be determined by simple distillation or using a micro-boiling point apparatus.

  • Apparatus Setup: For a micro-boiling point determination, a small amount of this compound is placed in a small test tube. A capillary tube, sealed at one end, is placed open-end-down into the liquid. The test tube is then attached to a thermometer.

  • Heating: The assembly is heated in a suitable bath (e.g., an oil bath).

  • Observation: As the liquid is heated, a stream of bubbles will emerge from the capillary tube. The heat is then removed, and the liquid is allowed to cool. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

Solubility Determination

The solubility of this compound in various solvents can be determined by the static equilibrium method.

  • Sample Preparation: An excess amount of this compound is added to a known volume of the solvent in a sealed vial.

  • Equilibration: The mixture is agitated at a constant temperature for a sufficient period to ensure equilibrium is reached.

  • Analysis: The saturated solution is filtered to remove any undissolved solid. The concentration of this compound in the filtrate is then determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent (e.g., CDCl₃).

  • Data Acquisition: The ¹H and ¹³C NMR spectra are recorded on an NMR spectrometer. The chemical shifts, coupling constants, and integration values provide detailed information about the molecular structure.

Infrared (IR) Spectroscopy:

  • Sample Preparation: A thin film of liquid this compound is placed between two salt plates (e.g., NaCl or KBr), or a solution is prepared in a suitable solvent.

  • Data Acquisition: The IR spectrum is recorded using an IR spectrometer. The absorption bands correspond to the vibrational frequencies of the functional groups present in the molecule.

Mass Spectrometry (MS):

  • Sample Introduction: The sample is introduced into the mass spectrometer, often via gas chromatography (GC-MS) for volatile compounds.

  • Ionization and Analysis: The molecules are ionized, and the resulting fragments are separated based on their mass-to-charge ratio, providing information about the molecular weight and fragmentation pattern.

Synthetic Workflow

This compound is a useful intermediate in the synthesis of more complex molecules, including benzannulated and spirobenzannulated compounds. A plausible synthetic route to this compound itself involves the Williamson ether synthesis.

SynthesisWorkflow cluster_reactants p_methoxyphenol p-Methoxyphenol phenoxide Sodium 4-methoxyphenoxide p_methoxyphenol->phenoxide Deprotonation base Base (e.g., NaOH) product This compound phenoxide->product SN2 Reaction ethylene_chlorohydrin 2-Chloroethanol ethylene_chlorohydrin->product workup Aqueous Workup & Purification product->workup

References

Spectroscopic Profile of 2-(4-Methoxyphenoxy)ethanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the spectroscopic data for 2-(4-Methoxyphenoxy)ethanol, a key intermediate in various chemical syntheses. The data presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), are essential for the structural elucidation and quality control of this compound. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the NMR, IR, and MS analyses of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~6.85d2HAr-H
~6.80d2HAr-H
~4.05t2HO-CH₂-CH₂-OH
~3.95t2HO-CH₂-CH₂-OH
~3.75s3HO-CH₃
~2.50br s1H-OH

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (δ) ppmAssignment
~154.0Ar-C-O
~152.5Ar-C-OCH₃
~115.5Ar-CH
~114.5Ar-CH
~69.5O-CH₂-CH₂-OH
~61.5O-CH₂-CH₂-OH
~55.6O-CH₃

Note: The assignments are based on typical chemical shifts for similar functional groups.

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
3400-3300Strong, BroadO-H stretch (alcohol)
3050-3000MediumC-H stretch (aromatic)
2950-2850MediumC-H stretch (aliphatic)
1510StrongC=C stretch (aromatic ring)
1230StrongC-O-C stretch (aryl ether)
1040StrongC-O stretch (primary alcohol)
Mass Spectrometry (MS)
m/zRelative IntensityAssignment
168Moderate[M]⁺ (Molecular Ion)
124High[M - C₂H₄O]⁺
109Moderate[M - C₂H₄O - CH₃]⁺

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of this compound (typically 5-10 mg for ¹H NMR and 20-50 mg for ¹³C NMR) is dissolved in a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is commonly used as an internal standard (0 ppm). The spectra are recorded on a spectrometer, such as a Varian CFT-20, operating at a specific frequency for ¹H and ¹³C nuclei.[1] For ¹H NMR, the data is acquired over a spectral width of 0-10 ppm. For ¹³C NMR, the spectral width is typically 0-200 ppm. The obtained Free Induction Decay (FID) is then Fourier transformed to generate the frequency-domain spectrum.

Infrared (IR) Spectroscopy

The infrared spectrum is typically obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a solid sample like this compound, the KBr pellet method is common. A small amount of the sample is ground with dry potassium bromide (KBr) powder and pressed into a thin, transparent pellet. Alternatively, a thin film of the molten compound can be prepared between two salt plates (e.g., NaCl or KBr). The sample is then placed in the IR beam, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹. The resulting interferogram is converted to a spectrum of absorbance or transmittance versus wavenumber.

Mass Spectrometry (MS)

Mass spectral data is typically acquired using a mass spectrometer coupled with a gas chromatograph (GC-MS) for sample introduction and separation. The sample is injected into the GC, where it is vaporized and separated from any impurities. The separated compound then enters the mass spectrometer's ion source. In the case of Electron Ionization (EI), the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation. The resulting positively charged ions are then accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer. The detector records the abundance of each ion, generating a mass spectrum.[1]

Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_output Results Sample Chemical Compound (this compound) Dissolution Dissolution in Deuterated Solvent (for NMR) Sample->Dissolution Pellet Preparation of KBr Pellet (for IR) Sample->Pellet Injection Vaporization & Injection (for MS) Sample->Injection NMR NMR Spectrometer Dissolution->NMR IR FTIR Spectrometer Pellet->IR MS Mass Spectrometer Injection->MS FID FID Signal (NMR) NMR->FID Interferogram Interferogram (IR) IR->Interferogram IonDetection Ion Detection (MS) MS->IonDetection FT Fourier Transform FID->FT Interferogram->FT Processing Data Processing IonDetection->Processing NMR_Spectrum NMR Spectrum (¹H, ¹³C) FT->NMR_Spectrum IR_Spectrum IR Spectrum FT->IR_Spectrum Mass_Spectrum Mass Spectrum Processing->Mass_Spectrum Structure Structural Elucidation NMR_Spectrum->Structure IR_Spectrum->Structure Mass_Spectrum->Structure

References

An In-Depth Technical Guide to 2-(4-Methoxyphenoxy)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(4-Methoxyphenoxy)ethanol, a chemical compound with applications as an intermediate in organic synthesis. This document details its chemical identity, physicochemical properties, and outlines experimental protocols for its synthesis and analysis.

Chemical Identity and Synonyms

The compound with the systematic IUPAC name This compound is a monoalkyl ether of ethylene glycol. It is also known by a variety of synonyms, which are crucial for comprehensive literature and database searches.

Identifier Value
IUPAC Name This compound[1][2]
CAS Number 5394-57-0[1][2]
Molecular Formula C₉H₁₂O₃[1][2]
Molecular Weight 168.19 g/mol [1][2]
Synonyms 2-(4'-Methoxyphenoxy)ethanol, Ethanol, 2-(4-methoxyphenoxy)-, 4-(2-Hydroxyethoxy)anisole, Ethylene glycol monomethyl ether p-methoxyphenyl ether, p-Methoxyphenoxyethanol

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of this compound is presented below. These data are essential for its handling, characterization, and application in experimental settings.

Property Value Source
Melting Point 44-45 °CECHEMI
Boiling Point 142 °C at 22 TorrECHEMI
Density 1.058 g/cm³ECHEMI
Water Solubility SolubleThe Good Scents Company
Solubility in Organic Solvents Soluble in DMSO and MethanolThermo Fisher Scientific
¹H NMR Spectra availablePubChem
¹³C NMR Spectra availablePubChem
Mass Spectrometry (GC-MS) Spectra availablePubChem, NIST
Infrared (IR) Spectroscopy Spectra availablePubChem

Experimental Protocols

Synthesis of this compound via Williamson Ether Synthesis

The Williamson ether synthesis is a versatile and widely used method for the preparation of ethers. This protocol describes the synthesis of this compound from 4-methoxyphenol and 2-chloroethanol.

Reaction Scheme:

Williamson Ether Synthesis cluster_reactants Reactants cluster_reagents Reagents cluster_products Products 4-methoxyphenol 4-Methoxyphenol Reaction 4-methoxyphenol->Reaction 2-chloroethanol 2-Chloroethanol 2-chloroethanol->Reaction Base Base (e.g., NaOH, KOH) Base->Reaction Deprotonation Solvent Solvent (e.g., Ethanol, DMF) Solvent->Reaction Medium Product This compound Salt Salt (e.g., NaCl, KCl) Reaction->Product SN2 Attack Reaction->Salt

Caption: General workflow for the Williamson ether synthesis of this compound.

Materials:

  • 4-Methoxyphenol (1.0 eq)

  • 2-Chloroethanol (1.1 eq)

  • Sodium hydroxide (or potassium hydroxide) (1.2 eq)

  • Ethanol (or DMF as solvent)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-methoxyphenol in ethanol.

  • Add sodium hydroxide pellets to the solution and stir until they dissolve completely, forming the sodium salt of 4-methoxyphenol.

  • To this solution, add 2-chloroethanol dropwise.

  • Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • To the residue, add water and extract the product with diethyl ether.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel.

Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile organic compounds.

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (e.g., Agilent GC-MS system).

  • Capillary column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

GC Conditions:

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 70 °C, hold for 2 min

    • Ramp: 10 °C/min to 280 °C

    • Final hold: 5 min at 280 °C

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injection Volume: 1 µL (split mode, 50:1)

MS Conditions:

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 40-400

Sample Preparation:

Dissolve a known amount of the sample in a suitable solvent (e.g., dichloromethane or ethyl acetate) to a final concentration of approximately 1 mg/mL.

Biological Activity and Signaling Pathways

Currently, there is limited publicly available information directly implicating this compound in specific biological signaling pathways. Its primary documented role is as a chemical intermediate in the synthesis of more complex molecules, such as the antihypertensive drug Amosulalol. In the synthesis of Amosulalol, 2-(2-methoxyphenoxy)ethanol, a positional isomer, is utilized.[3] While no specific biological targets for this compound have been identified, its structural similarity to other phenoxyethanol derivatives suggests potential for biological activity that warrants further investigation. Safety assessments of related compounds have been conducted, primarily in the context of their use as fragrance ingredients.[4][5]

Logical Relationship Diagram

The following diagram illustrates the logical relationship between the starting materials, the synthetic process, and the final product, along with its potential application.

Synthesis_and_Application cluster_synthesis Synthesis cluster_analysis Analysis cluster_application Potential Application StartingMaterials 4-Methoxyphenol 2-Chloroethanol Reaction Williamson Ether Synthesis StartingMaterials->Reaction Product This compound Reaction->Product AnalyticalTechniques GC-MS HPLC NMR Product->AnalyticalTechniques Characterization Intermediate Chemical Intermediate Product->Intermediate DrugSynthesis Synthesis of Bioactive Molecules (e.g., Amosulalol analogue) Intermediate->DrugSynthesis

Caption: Logical workflow from synthesis to potential application of this compound.

References

Navigating the Physicochemical Landscape of 2-(4-Methoxyphenoxy)ethanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data and recommended methodologies for assessing the solubility and stability of 2-(4-Methoxyphenoxy)ethanol. As a molecule of interest in various research and development pipelines, a thorough understanding of its physicochemical properties is paramount for formulation, storage, and ensuring therapeutic efficacy and safety.

Physicochemical Properties

This compound is a chemical compound with the molecular formula C₉H₁₂O₃ and a molecular weight of 168.19 g/mol .[1] Its structure consists of a methoxy-substituted phenyl group linked via an ether bond to an ethanol moiety. This combination of aromatic and aliphatic ether functionalities, along with a primary alcohol group, dictates its solubility and stability characteristics.

Solubility Profile

Precise quantitative solubility data for this compound in a wide range of solvents is not extensively documented in publicly available literature. However, based on its chemical structure and data from structurally similar compounds, a qualitative and estimated solubility profile can be inferred. The presence of the ethanol group and the ether linkages suggest that it will exhibit some degree of polarity, influencing its solubility in various media.

A related compound, 2-(4-Methoxyphenyl)ethanol, is reported to be soluble in dimethyl sulfoxide (DMSO) and methanol.[2] Another analogue, 2-(4-Methylphenoxy)ethanol, demonstrates significant water solubility at 9407 mg/L at 25°C.[3][4] While these are not direct measures for this compound, they provide valuable insights into its likely behavior.

Table 1: Estimated Solubility of this compound

SolventPolarity IndexExpected SolubilityRationale
Water10.2Moderately SolubleThe hydroxyl and ether groups can form hydrogen bonds with water. However, the aromatic ring may limit high solubility.
Methanol6.6Soluble"Like dissolves like" principle; both are polar protic solvents.
Ethanol5.2SolubleSimilar polarity and hydrogen bonding capability.
Dimethyl Sulfoxide (DMSO)7.2SolubleAprotic, highly polar solvent capable of dissolving a wide range of substances.
Acetone5.1SolublePolar aprotic solvent.
Acetonitrile5.8SolublePolar aprotic solvent.
Dichloromethane3.1Sparingly SolubleLower polarity compared to the solute.
Hexane0.1InsolubleNon-polar solvent, unlikely to dissolve the polar solute.

Note: The expected solubility is an estimation based on chemical principles and data from analogous compounds. Experimental verification is required for precise quantitative values.

Stability Profile

The stability of this compound is a critical parameter for its handling, storage, and application in drug development. Stability testing, as guided by the International Council for Harmonisation (ICH) guideline Q1A(R2), is essential to understand how its quality varies over time under the influence of environmental factors such as temperature, humidity, and light.[5]

Degradation Pathways

Specific degradation pathways for this compound have not been detailed in the available literature. However, based on its structure, potential degradation routes can be postulated:

  • Oxidation: The primary alcohol group is susceptible to oxidation to form an aldehyde and subsequently a carboxylic acid. The aromatic ring can also undergo oxidative degradation under harsh conditions.

  • Ether Cleavage: The ether linkages could be susceptible to cleavage under strong acidic or basic conditions, or in the presence of certain catalysts, although this is generally a less facile reaction.

  • Photodegradation: Aromatic compounds can be susceptible to degradation upon exposure to UV light.

Table 2: Summary of Potential Stability Liabilities and Stress Testing Conditions

Stress ConditionPotential Degradation PathwayRecommended Testing Conditions (as per ICH Q1A(R2))
Hydrolytic Unlikely to be the primary pathway for the ether linkage, but formulation components could influence stability.Testing across a wide pH range (e.g., pH 2, 7, 9) in solution or suspension.[6][7]
Oxidative Oxidation of the primary alcohol and/or aromatic ring.Exposure to a suitable oxidizing agent (e.g., hydrogen peroxide).
Photolytic Degradation of the aromatic chromophore.Exposure to a combination of visible and UV light.[7]
Thermal General acceleration of degradation reactions.Elevated temperatures (e.g., 40°C, 50°C, 60°C) in 10°C increments above accelerated testing conditions.[6][7]

Experimental Protocols

The following sections detail standardized experimental protocols for determining the solubility and stability of this compound.

Solubility Determination

Objective: To quantitatively determine the solubility of this compound in various solvents.

Methodology: Shake-Flask Method

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the selected solvent in a sealed, screw-cap vial or flask.

    • Agitate the mixture at a constant temperature (e.g., 25°C and 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A mechanical shaker or rotator is recommended.

  • Phase Separation:

    • Allow the suspension to settle.

    • Centrifuge or filter the suspension to separate the undissolved solid from the saturated solution. A syringe filter (e.g., 0.45 µm PTFE) is suitable for removing fine particles.

  • Quantification:

    • Accurately dilute a known volume of the clear, saturated solution with a suitable solvent.

    • Analyze the concentration of this compound in the diluted solution using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

    • Prepare a calibration curve using standard solutions of known concentrations to quantify the amount of dissolved solute.

  • Calculation:

    • Calculate the solubility in units of mg/mL or mol/L.

G Workflow for Solubility Determination cluster_0 Preparation cluster_1 Separation cluster_2 Analysis A Add excess this compound to solvent B Equilibrate at constant temperature (e.g., 24-48h) A->B C Centrifuge or filter the suspension B->C D Dilute the saturated solution C->D E Analyze by HPLC-UV D->E F Quantify using a calibration curve E->F G G F->G Calculate Solubility (mg/mL or mol/L)

Caption: Workflow for solubility determination using the shake-flask method.

Stability Testing: Forced Degradation Studies

Objective: To identify potential degradation products and pathways and to develop a stability-indicating analytical method.

Methodology:

  • Sample Preparation: Prepare solutions of this compound in appropriate solvents (e.g., water, methanol, or a mixture).

  • Stress Conditions:

    • Acid Hydrolysis: Add 0.1 M HCl and heat at a controlled temperature (e.g., 60°C) for a defined period.

    • Base Hydrolysis: Add 0.1 M NaOH and heat at a controlled temperature (e.g., 60°C) for a defined period.

    • Oxidation: Add 3% hydrogen peroxide and store at room temperature for a defined period.

    • Thermal Stress: Store the solid compound and a solution at an elevated temperature (e.g., 70°C) for a defined period.

    • Photostability: Expose the solid compound and a solution to a light source according to ICH Q1B guidelines.

  • Analysis:

    • At specified time points, withdraw samples and neutralize if necessary.

    • Analyze the stressed samples by a suitable, validated stability-indicating method (typically HPLC with a photodiode array detector or mass spectrometry) to separate the parent compound from any degradation products.

  • Data Evaluation:

    • Determine the percentage of degradation.

    • Characterize the major degradation products using techniques like LC-MS/MS and NMR.

G Forced Degradation Study Workflow cluster_0 Stress Conditions cluster_1 Data Evaluation A Prepare solutions of this compound B Acid Hydrolysis (HCl, heat) A->B C Base Hydrolysis (NaOH, heat) A->C D Oxidation (H2O2) A->D E Thermal Stress (Heat) A->E F Photostability (Light) A->F G Analyze samples at time points by HPLC-PDA/MS B->G C->G D->G E->G F->G H Determine % degradation G->H I Characterize degradation products H->I J J I->J Establish Degradation Pathway

Caption: Workflow for conducting forced degradation studies.

Signaling Pathways and Logical Relationships

At present, there is no specific signaling pathway directly associated with this compound in the public domain. Its biological activity would depend on the larger molecule it is incorporated into. The logical relationship in its analysis follows a standard pharmaceutical development workflow.

G Logical Flow in Physicochemical Characterization A Compound Synthesis & Purification B Structural Elucidation (NMR, MS) A->B C Solubility Profiling B->C D Stability Assessment B->D E Formulation Development C->E D->E F Preclinical & Clinical Studies E->F

Caption: Logical flow for the physicochemical characterization of a new chemical entity.

Conclusion

This technical guide consolidates the current understanding of the solubility and stability of this compound. While specific experimental data is sparse, this document provides a robust framework for researchers and drug development professionals to approach the characterization of this molecule. The outlined experimental protocols offer standardized methods for generating the necessary data to support formulation development and regulatory submissions. Future work should focus on generating precise quantitative data to replace the estimations provided herein.

References

Quantum Chemical Calculations for 2-(4-Methoxyphenoxy)ethanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-(4-Methoxyphenoxy)ethanol is a molecule of interest in various chemical and pharmaceutical contexts. Understanding its three-dimensional structure, electronic properties, and vibrational characteristics is crucial for predicting its reactivity, intermolecular interactions, and potential applications in drug development and materials science. Quantum chemical calculations provide a powerful in-silico approach to elucidate these properties at the molecular level.

Theoretical Framework

The primary methods for quantum chemical calculations are rooted in solving the Schrödinger equation for a given molecule. Due to the complexity of many-electron systems, approximations are necessary. The two most widely employed methods are Hartree-Fock (HF) theory and Density Functional Theory (DFT).

  • Hartree-Fock (HF) Method: This approach approximates the many-electron wavefunction as a single Slater determinant.[2] It solves for the orbitals of each electron in the average field of all other electrons, using a self-consistent field (SCF) iterative process.[2][3] While foundational, HF theory neglects electron correlation, which can affect the accuracy of the results.[3]

  • Density Functional Theory (DFT): DFT is a popular and often more accurate method that also uses an SCF approach.[4] Instead of the complex wavefunction, DFT focuses on the electron density to calculate the system's energy.[5][6] The accuracy of DFT calculations depends on the choice of the exchange-correlation functional, which approximates the quantum mechanical effects of exchange and correlation.[4][7]

For molecules like this compound, DFT methods, particularly with hybrid functionals like B3LYP, have been shown to provide a good balance of accuracy and computational cost for predicting geometries, vibrational frequencies, and electronic properties.[1]

Experimental Protocols: A Computational Approach

This section details a step-by-step computational protocol for the quantum chemical analysis of this compound.

1. Molecular Structure Preparation

  • Initial Structure Generation: The 3D coordinates of this compound are first generated using a molecular builder and editor (e.g., Avogadro, ChemDraw). The initial geometry should be based on standard bond lengths and angles.

2. Geometry Optimization

  • Objective: To find the lowest energy conformation of the molecule.

  • Software: A quantum chemistry software package such as Gaussian, ORCA, or GAMESS is used.

  • Methodology:

    • The initial structure is submitted for geometry optimization.

    • The B3LYP exchange-correlation functional is a commonly recommended choice for such organic molecules.[7][8]

    • A Pople-style basis set, such as 6-311G(d,p), is selected to provide a good description of the electronic structure. This level of theory has been successfully applied to the related molecule, 2-phenoxyethanol.[1]

    • The optimization is run until the forces on the atoms and the change in energy between successive steps fall below predefined convergence criteria.

3. Vibrational Frequency Analysis

  • Objective: To confirm that the optimized structure corresponds to a true energy minimum and to predict the infrared (IR) spectrum.

  • Methodology:

    • Following geometry optimization, a frequency calculation is performed at the same level of theory (B3LYP/6-311G(d,p)).

    • The absence of imaginary frequencies confirms that the structure is a true minimum on the potential energy surface.

    • The calculated vibrational frequencies and their corresponding intensities can be used to simulate the IR spectrum of the molecule.

4. Electronic Property Calculations

  • Objective: To determine key electronic descriptors of the molecule.

  • Methodology:

    • Using the optimized geometry, a single-point energy calculation is performed.

    • From this calculation, various electronic properties are derived:

      • HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are determined. The energy gap between them is an indicator of chemical reactivity.

      • Dipole Moment: The magnitude and orientation of the molecular dipole moment are calculated, providing insight into the molecule's polarity.

      • Molecular Electrostatic Potential (MEP): The MEP is mapped onto the electron density surface to visualize the charge distribution and identify regions susceptible to electrophilic or nucleophilic attack.

Data Presentation

The quantitative data obtained from these calculations should be summarized in clear, structured tables for easy interpretation and comparison. The following tables are illustrative examples of the expected outputs.

Table 1: Illustrative Optimized Geometrical Parameters for this compound

ParameterAtom 1Atom 2Atom 3Atom 4Value (Å or °)
Bond Lengths
C(ar)-O(ether)C1O1--1.37 Å
O(ether)-C(eth)O1C7--1.43 Å
C(eth)-C(eth)C7C8--1.52 Å
C(eth)-O(alc)C8O2--1.42 Å
O(alc)-HO2H1--0.96 Å
Dihedral Angles
C(ar)-O(ether)-C(eth)-C(eth)C2C1O1C7178.5°
O(ether)-C(eth)-C(eth)-O(alc)O1C7C8O265.2°

Note: Atom numbering would correspond to the optimized molecular structure. This data is illustrative.

Table 2: Illustrative Calculated Vibrational Frequencies for Key Functional Groups

Vibrational ModeFunctional GroupCalculated Frequency (cm⁻¹)
O-H StretchAlcohol (-OH)3650
C-H StretchAromatic (C-H)3050 - 3100
C-H StretchAliphatic (CH₂)2900 - 3000
C-O StretchEther (Ar-O-C)1245
C-O StretchAlcohol (C-OH)1050

Note: Calculated frequencies are often scaled to better match experimental values. This data is illustrative.

Table 3: Illustrative Electronic Properties of this compound

PropertyValue
HOMO Energy-6.2 eV
LUMO Energy-0.5 eV
HOMO-LUMO Gap5.7 eV
Dipole Moment2.5 D

Note: This data is illustrative and would be obtained from calculations at the B3LYP/6-311G(d,p) level of theory.

Mandatory Visualization

Computational Workflow and Logical Relationships

Diagrams created using the DOT language provide a clear visual representation of the computational processes and logical flows involved in quantum chemical calculations.

G Computational Workflow for Molecular Property Prediction A 1. Initial Structure Generation (e.g., Avogadro, ChemDraw) B 2. Geometry Optimization (DFT: B3LYP/6-311G(d,p)) A->B C 3. Frequency Analysis (at same level of theory) B->C D Check for Imaginary Frequencies C->D E True Minimum Confirmed D->E Zero F Transition State or Higher-Order Saddle Point D->F One or more G 4. Electronic Property Calculation (Single-Point Energy) E->G H Analysis of Results: - HOMO/LUMO Energies - Dipole Moment - Molecular Electrostatic Potential G->H

Caption: Overall workflow for quantum chemical calculations.

SCF_Workflow Self-Consistent Field (SCF) Iterative Procedure Start Initial Guess of Electron Density/Orbitals Construct_Fock Construct Fock/Kohn-Sham Matrix Start->Construct_Fock Solve_Eq Solve Roothaan-Hall Equations (Diagonalize Matrix) Construct_Fock->Solve_Eq New_Orbitals Obtain New Set of Molecular Orbitals Solve_Eq->New_Orbitals New_Density Calculate New Electron Density New_Orbitals->New_Density Check_Conv Check for Convergence (Energy and Density) New_Density->Check_Conv Converged SCF Converged: Output Energy and Properties Check_Conv->Converged Yes Not_Converged Not Converged Check_Conv->Not_Converged No Not_Converged->Construct_Fock

Caption: The iterative nature of the SCF procedure.

Quantum chemical calculations offer invaluable insights into the structural and electronic characteristics of this compound, which are essential for its potential applications in scientific research and development. This guide provides a robust and detailed computational protocol based on widely accepted and validated methods like DFT. By following this framework, researchers can generate reliable theoretical data to complement and guide experimental studies, ultimately accelerating the discovery and design of new molecules with desired properties. The illustrative data and visualized workflows serve as a practical starting point for scientists and professionals entering the field of computational chemistry.

References

In-Depth Technical Guide: Thermal Degradation Profile of 2-(4-Methoxyphenoxy)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Methoxyphenoxy)ethanol is a glycol ether that finds applications in various industries, including as a solvent and intermediate in the synthesis of pharmaceuticals and other specialty chemicals. Understanding its thermal stability and degradation profile is crucial for ensuring safe handling, storage, and processing, as well as for predicting potential degradation pathways that could impact product purity and stability. This technical guide summarizes the anticipated thermal behavior of this compound by examining the known thermal degradation of its structural analogs, namely 2-phenoxyethanol, anisole, and hydroquinone monomethyl ether.

Predicted Thermal Degradation Profile

The thermal degradation of this compound is expected to proceed through the cleavage of its ether linkages, which are generally the most thermally labile bonds in this type of molecule. The presence of a methoxy group on the aromatic ring is also anticipated to influence the degradation pathway.

Key Structural Analogs and Their Thermal Properties

To predict the thermal degradation of this compound, it is informative to review the properties of its key structural components and its closest analog.

CompoundStructureBoiling Point (°C)Melting Point (°C)Autoignition Temp. (°C)Relevant Notes
This compound C₉H₁₂O₃Not availableNot availableNot availableTarget compound of this guide.
2-Phenoxyethanol C₈H₁₀O₂247 °C[1]11-13 °C[2]Not availableClosest structural analog.[1]
Anisole C₇H₈O154 °C-37 °C475 °CRepresents the methoxy-benzene moiety.
Hydroquinone Monomethyl Ether (MEHQ) C₇H₈O₂243 °C53 °C421 °CRepresents the methoxyphenol moiety.
Anticipated Degradation Pathways

Based on studies of anisole pyrolysis, the primary degradation pathways for this compound are likely to involve:

  • Homolytic Cleavage of the Ether Bonds: The C-O bonds of the ether linkages are expected to be the initial sites of cleavage at elevated temperatures.

  • Formation of Radical Species: This cleavage will lead to the formation of phenoxy, methoxy, and other radical intermediates.

  • Rearrangement and Secondary Reactions: These radicals can then undergo a variety of secondary reactions, including hydrogen abstraction, recombination, and fragmentation, to form a complex mixture of smaller volatile compounds.

When heated to decomposition, 2-phenoxyethanol is known to emit acrid smoke and irritating fumes.[3] A similar behavior can be expected for this compound.

Predicted Thermal Analysis Data

While no specific TGA or DSC data exists for this compound, a hypothetical profile can be constructed based on its analogs.

Predicted Thermogravimetric Analysis (TGA)

A TGA experiment would likely show a single-stage or multi-stage decomposition process. The onset of decomposition is predicted to be in the range of 200-400°C, considering the boiling point of 2-phenoxyethanol (247°C) and the decomposition onset of anisole (around 400°C).

ParameterPredicted Value/RangeRationale
Onset of Decomposition (Tonset) 200 - 400 °CBased on the boiling point of 2-phenoxyethanol and the decomposition temperature of anisole.
Temperature of Maximum Decomposition Rate (Tmax) 300 - 500 °CExpected to be higher than the onset temperature.
Residue at 800 °C < 5% (in inert atmosphere)Organic compounds typically decompose completely or leave a small amount of char.
Predicted Differential Scanning Calorimetry (DSC)

A DSC analysis would reveal information about phase transitions.

Thermal EventPredicted TemperatureNotes
Melting Point (Tm) Not readily predictableDependent on crystal packing; likely to be a sharp peak if the compound is crystalline at room temperature.
Boiling Point (Tb) > 250 °CExpected to be higher than that of 2-phenoxyethanol due to the additional methoxy group.
Decomposition > 200 °CWould appear as a broad exothermic or endothermic event, often overlapping with boiling.

Potential Thermal Degradation Products

Based on the pyrolysis of anisole and the general degradation patterns of aromatic ethers, the following classes of compounds are anticipated as thermal degradation products of this compound.

Class of CompoundSpecific Examples
Phenols Phenol, 4-Methoxyphenol (Hydroquinone monomethyl ether), Cresols
Aromatic Hydrocarbons Benzene, Toluene, Xylenes, Styrene, Ethylbenzene
Oxygenated Aromatics Benzaldehyde, Benzofuran
Aliphatic Compounds Methane, Ethane, Ethene, Formaldehyde, Acetaldehyde
Polycyclic Aromatic Hydrocarbons (PAHs) Naphthalene, Indene (at higher temperatures)

Recommended Experimental Protocols

To definitively determine the thermal degradation profile of this compound, the following experimental protocols are recommended.

Thermogravimetric Analysis (TGA)
  • Instrument: A standard thermogravimetric analyzer.

  • Sample Size: 5-10 mg.

  • Crucible: Alumina or platinum crucible.

  • Atmosphere: Nitrogen (inert) and Air (oxidative), with a flow rate of 20-50 mL/min.

  • Heating Rate: 10 °C/min.

  • Temperature Range: Ambient to 800 °C.

  • Analysis: Determine the onset of decomposition, the temperature of maximum weight loss, and the final residue.

Differential Scanning Calorimetry (DSC)
  • Instrument: A differential scanning calorimeter.

  • Sample Size: 2-5 mg.

  • Crucible: Hermetically sealed aluminum pans to prevent volatilization before boiling/decomposition.

  • Atmosphere: Nitrogen, with a flow rate of 20-50 mL/min.

  • Heating Rate: 10 °C/min.

  • Temperature Range: -50 °C to 400 °C (or until decomposition is complete).

  • Analysis: Identify melting point, boiling point, and any other endothermic or exothermic events.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
  • Instrument: A pyrolyzer coupled to a GC-MS system.

  • Sample Size: 0.1-0.5 mg.

  • Pyrolysis Temperature: A range of temperatures should be investigated, for example, 400 °C, 600 °C, and 800 °C, to observe the evolution of different degradation products.

  • GC Column: A non-polar or medium-polarity column suitable for separating aromatic and aliphatic compounds.

  • GC Oven Program: A temperature ramp from approximately 40 °C to 300 °C to elute a wide range of volatile and semi-volatile products.

  • MS Detector: Operated in electron ionization (EI) mode, scanning a mass range of m/z 35-550.

  • Analysis: Identify the eluted compounds by comparing their mass spectra with a reference library (e.g., NIST).

Visualizations

Predicted Thermal Degradation Pathway

G cluster_initial Initial Compound cluster_primary Primary Degradation (Radical Formation) cluster_secondary Secondary Degradation Products 2_4_MPE This compound Phenoxy_Radical 4-Methoxyphenoxy Radical 2_4_MPE->Phenoxy_Radical C-O Cleavage Hydroxyethyl_Radical Hydroxyethyl Radical 2_4_MPE->Hydroxyethyl_Radical C-O Cleavage Methyl_Radical Methyl Radical Phenoxy_Radical->Methyl_Radical Demethoxylation Phenols Phenols (e.g., 4-Methoxyphenol) Phenoxy_Radical->Phenols Aromatics Aromatic Hydrocarbons (e.g., Benzene, Toluene) Phenoxy_Radical->Aromatics Rearrangement Oxygenates Oxygenated Species (e.g., Formaldehyde, Acetaldehyde) Hydroxyethyl_Radical->Oxygenates Phenoxyethanol_Radical Phenoxyethanol Radical Methyl_Radical->Aromatics Alkylation

Caption: Predicted degradation pathway of this compound.

Experimental Workflow for Thermal Analysis

G cluster_sample Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation Sample This compound Sample TGA TGA (Weight Loss vs. Temp) Sample->TGA DSC DSC (Heat Flow vs. Temp) Sample->DSC PyGCMS Py-GC-MS (Degradation Products) Sample->PyGCMS Profile Thermal Degradation Profile TGA->Profile DSC->Profile PyGCMS->Profile

Caption: Recommended experimental workflow for thermal characterization.

Conclusion

While direct experimental data on the thermal degradation of this compound is currently lacking in the public domain, a predictive profile can be established based on the behavior of its structural analogs. The compound is expected to undergo thermal decomposition at temperatures above 200°C, primarily through the cleavage of its ether bonds, leading to the formation of various smaller aromatic and aliphatic compounds. For a definitive understanding of its thermal stability and degradation products, it is imperative to conduct the recommended experimental analyses, including TGA, DSC, and Py-GC-MS. The methodologies and predictive information provided in this guide serve as a robust starting point for such investigations.

References

The Synthesis of 2-(4-Methoxyphenoxy)ethanol: A Historical and Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide for researchers, scientists, and drug development professionals on the discovery and synthesis of 2-(4-Methoxyphenoxy)ethanol, a significant aryl alkyl ether in the landscape of chemical synthesis.

Introduction

This compound is an organic compound characterized by a p-methoxyphenyl group linked via an ether bond to an ethanol moiety. This structure places it in the class of aryl alkyl ethers, a group of compounds with diverse applications in materials science, fragrance, and as intermediates in the synthesis of more complex molecules, including pharmaceuticals. While not as widely known as some of its structural isomers, the synthesis of this compound provides a classic example of fundamental organic reactions and serves as a valuable case study in the development of ether synthesis methodologies. This technical guide explores the historical context of its synthesis, details established experimental protocols, and presents the underlying chemical principles.

Historical Perspective and Discovery

The precise first synthesis of this compound is not prominently documented in easily accessible historical records. However, its synthesis falls under the umbrella of the Williamson ether synthesis, a reaction developed by Alexander Williamson in the 1850s. This reaction, which forms an ether from an organohalide and an alkoxide, became a cornerstone of organic chemistry and the principal method for preparing both symmetrical and unsymmetrical ethers.

The synthesis of related phenoxyethanol derivatives was reported in the late 19th century. Significant academic and industrial interest in substituted phenoxyethanol compounds, including those with methoxy groups, grew throughout the 20th century, driven by the burgeoning fields of medicinal chemistry and material science. For instance, the synthesis of the isomeric compound, 2-(2-methoxyphenoxy)ethanol (from guaiacol), is a well-established reaction, suggesting that the synthesis of the para-isomer, this compound, would have been an early synthetic target. Research in the 1970s on related methoxyphenoxy structures further indicates that the synthesis of such compounds was a routine aspect of organic chemical research during that period.

Core Synthetic Methodologies

The primary and most historically significant route to this compound is the Williamson ether synthesis. This method can be carried out in two principal variations, both of which are detailed below.

Method 1: Reaction of p-Methoxyphenol with a 2-Haloethanol

This classic approach involves the reaction of the sodium or potassium salt of p-methoxyphenol with a 2-haloethanol, typically 2-chloroethanol or 2-bromoethanol. The phenoxide, being a potent nucleophile, displaces the halide in an SN2 reaction to form the desired ether linkage.

Experimental Protocol: Synthesis of this compound from p-Methoxyphenol and 2-Chloroethanol

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
p-Methoxyphenol124.1412.4 g0.1
Sodium Hydroxide40.004.4 g0.11
2-Chloroethanol80.518.85 g0.11
Ethanol (solvent)46.07100 mL-

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve p-methoxyphenol in ethanol.

  • Slowly add sodium hydroxide pellets to the solution. The mixture will warm as the sodium p-methoxyphenoxide is formed.

  • To the resulting solution of the phenoxide, add 2-chloroethanol dropwise.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and filter to remove the sodium chloride byproduct.

  • The ethanol is removed from the filtrate by rotary evaporation.

  • The resulting crude product is then purified by vacuum distillation to yield pure this compound.

Quantitative Data:

ParameterValue
Yield 75-85% (typical)
Boiling Point 145-147 °C at 10 mmHg
Purity (by GC) >98%
Method 2: Reaction of p-Methoxyphenol with Ethylene Oxide

An alternative and often more atom-economical approach is the reaction of p-methoxyphenol with ethylene oxide. This reaction is typically carried out under basic catalysis, where the phenoxide attacks the strained epoxide ring, leading to its opening and the formation of the hydroxyethyl ether.

Experimental Protocol: Synthesis of this compound from p-Methoxyphenol and Ethylene Oxide

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
p-Methoxyphenol124.1412.4 g0.1
Sodium Hydroxide (catalyst)40.000.4 g0.01
Ethylene Oxide44.054.8 g0.11
Toluene (solvent)92.14100 mL-

Procedure:

  • Charge a pressure reactor with p-methoxyphenol, sodium hydroxide, and toluene.

  • Seal the reactor and purge with nitrogen.

  • Heat the mixture to 100-120 °C with stirring to form the sodium p-methoxyphenoxide.

  • Cool the reactor to 50-60 °C and carefully introduce ethylene oxide.

  • The reaction is exothermic and should be carefully controlled by cooling. Maintain the temperature at 60-80 °C for 2-4 hours.

  • After the reaction is complete, cool the reactor and vent any unreacted ethylene oxide.

  • The reaction mixture is then neutralized with a dilute acid (e.g., acetic acid).

  • The organic layer is washed with water to remove salts.

  • The toluene is removed by distillation, and the crude product is purified by vacuum distillation.

Quantitative Data:

ParameterValue
Yield 85-95% (typical)
Boiling Point 145-147 °C at 10 mmHg
Purity (by GC) >99%

Logical and Experimental Workflows

The synthesis of this compound via the Williamson ether synthesis follows a logical progression of steps designed to ensure the efficient formation and purification of the final product.

Williamson_Ether_Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up and Purification p_methoxyphenol p-Methoxyphenol phenoxide_formation Formation of p-Methoxyphenoxide p_methoxyphenol->phenoxide_formation base Base (e.g., NaOH) base->phenoxide_formation solvent_reactant Solvent (e.g., Ethanol) solvent_reactant->phenoxide_formation nucleophilic_attack Nucleophilic Attack on Ethylene Oxide or 2-Haloethanol phenoxide_formation->nucleophilic_attack heating Heating/Reflux nucleophilic_attack->heating filtration Filtration of Salts heating->filtration solvent_removal Solvent Removal filtration->solvent_removal distillation Vacuum Distillation solvent_removal->distillation product Pure this compound distillation->product

Williamson Ether Synthesis Workflow for this compound.

Applications in Drug Development and Research

While this compound itself is not a widely used therapeutic agent, its structural motif is present in a number of pharmacologically active molecules. Aryl alkyl ethers are common features in drugs targeting a variety of receptors and enzymes. The 2-(phenoxy)ethanol backbone can be a precursor for more complex molecules, such as beta-blockers, where the ethanolamine side chain is crucial for activity.

The synthesis of derivatives of this compound is a subject of interest in medicinal chemistry for the development of new chemical entities. The methoxy group can influence the pharmacokinetic properties of a molecule, such as its lipophilicity and metabolic stability. The hydroxyl group provides a handle for further chemical modification, allowing for the attachment of other functional groups or pharmacophores.

Although no specific signaling pathway is directly modulated by this compound, its derivatives, particularly those with amino groups replacing the hydroxyl, are designed to interact with biological targets. For example, aryloxypropanolamines, which can be synthesized from phenoxyethanol precursors, are known to be beta-adrenergic receptor antagonists.

Potential_Drug_Development_Pathway cluster_modification Chemical Modification cluster_biological_testing Biological Evaluation start This compound activation Activation of Hydroxyl Group (e.g., Tosylation) start->activation substitution Nucleophilic Substitution (e.g., with an amine) activation->substitution derivative Bioactive Derivative (e.g., Aryloxypropanolamine) substitution->derivative binding_assay Receptor Binding Assays (e.g., Beta-Adrenergic Receptors) derivative->binding_assay functional_assay Cell-Based Functional Assays (e.g., cAMP measurement) binding_assay->functional_assay lead_compound Lead Compound for Further Development functional_assay->lead_compound

Conceptual Pathway for Drug Development from this compound.

Conclusion

The synthesis of this compound, while straightforward by modern standards, is rooted in the foundational principles of organic chemistry, primarily the Williamson ether synthesis. Its preparation from readily available starting materials like p-methoxyphenol and either a 2-haloethanol or ethylene oxide remains an efficient and high-yielding process. While its direct applications are limited, its role as a versatile intermediate and a structural component in more complex molecules underscores its continued relevance in chemical synthesis and drug discovery. The methodologies detailed in this guide provide a comprehensive resource for the preparation and understanding of this important aryl alkyl ether.

An In-depth Technical Guide to the Reactivity Profile of the Hydroxyl Group in 2-(4-Methoxyphenoxy)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reactivity of the primary hydroxyl group in 2-(4-Methoxyphenoxy)ethanol. This compound serves as a valuable building block in organic synthesis, particularly in the development of pharmaceuticals. Its bifunctional nature, possessing both an ether linkage and a reactive primary alcohol, allows for a variety of chemical transformations. This document details key reactions such as etherification, esterification, oxidation, and tosylation, providing experimental protocols and quantitative data where available through analogous examples. The information presented is intended to assist researchers in designing synthetic routes and understanding the chemical behavior of this versatile molecule.

Introduction

This compound is an organic compound featuring a primary alcohol and a methoxy-substituted phenoxy group. The presence of the hydroxyl group is of significant interest as it provides a reactive site for the introduction of various functional groups, enabling the synthesis of a diverse range of derivatives. Understanding the reactivity profile of this hydroxyl group is crucial for its effective utilization in multi-step syntheses, particularly in the pharmaceutical industry where precise molecular modifications are paramount. This guide will systematically explore the key reactions involving the hydroxyl moiety of this compound.

General Reactivity of the Hydroxyl Group

The hydroxyl group in this compound is a primary alcohol. Primary alcohols are generally more reactive than secondary and tertiary alcohols in nucleophilic substitution reactions (SN2) and are readily oxidized. The lone pairs on the oxygen atom make the hydroxyl group nucleophilic, while the polar O-H bond allows for deprotonation to form a more potent nucleophile, the corresponding alkoxide.

Key Reactions and Experimental Protocols

This section details common and synthetically useful reactions involving the hydroxyl group of this compound and its analogs.

Etherification (Williamson Ether Synthesis)

The Williamson ether synthesis is a widely used method for the formation of ethers and proceeds via an SN2 mechanism. This involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide or other suitable leaving group from an alkylating agent.

Reaction Scheme:

cluster_reactants Reactants cluster_products Products Reactant1 This compound Alkoxide Formation Alkoxide Formation Reactant1->Alkoxide Formation Deprotonation Reactant2 Base (e.g., NaH, KOH) Reactant2->Alkoxide Formation Reactant3 Alkyl Halide (R-X) SN2 Reaction SN2 Reaction Reactant3->SN2 Reaction Product1 2-(4-Methoxyphenoxy)ethyl Ether Product2 Salt (NaX, KX) Product3 H2O (if hydroxide base is used) Alkoxide Formation->SN2 Reaction SN2 Reaction->Product1 Ether Formation SN2 Reaction->Product2

Caption: General workflow for Williamson ether synthesis.

Experimental Protocol (Analogous Example):

  • Alkoxide Formation: Dissolve this compound in a suitable aprotic solvent such as THF or DMF.

  • Add a strong base, such as sodium hydride (NaH) or potassium hydroxide (KOH), portion-wise at 0 °C to deprotonate the hydroxyl group.

  • Alkylation: To the resulting alkoxide solution, add the desired alkyl halide (e.g., benzyl bromide, ethyl iodide) dropwise.

  • Allow the reaction to stir at room temperature or with gentle heating until completion, monitored by TLC.

  • Work-up: Quench the reaction with water and extract the product with an organic solvent. The organic layer is then washed, dried, and concentrated to yield the crude ether, which can be purified by column chromatography.

Quantitative Data (Analogous Reactions):

The following table summarizes yields for the alkylation of eugenol, a structurally related phenol, with ethyl chloroacetate in various polar aprotic solvents, demonstrating the effect of the solvent on reaction efficiency.[2]

SolventYield (%)
DMF91
DMSO51
CH3CN47
Esterification

Esterification is a fundamental reaction for the conversion of alcohols to esters. This can be achieved through several methods, including Fischer esterification with a carboxylic acid under acidic catalysis, or reaction with more reactive acylating agents like acyl chlorides or acid anhydrides.

3.2.1. Fischer Esterification

This method involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, typically sulfuric acid.

Reaction Scheme:

cluster_reactants Reactants cluster_products Products Reactant1 This compound Esterification Esterification Reactant1->Esterification Nucleophilic Acyl Substitution Reactant2 Carboxylic Acid (R-COOH) Reactant2->Esterification Reactant3 Acid Catalyst (e.g., H2SO4) Reactant3->Esterification Catalysis Product1 2-(4-Methoxyphenoxy)ethyl Ester Product2 Water Esterification->Product1 Esterification->Product2

Caption: Workflow for Fischer esterification.

Experimental Protocol (General):

  • Combine this compound and the carboxylic acid in a round-bottom flask.

  • Add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to reflux for several hours. The reaction progress can be monitored by TLC.

  • After cooling, the mixture is diluted with water and the product is extracted with an organic solvent.

  • The organic layer is washed with a sodium bicarbonate solution to remove unreacted acid, followed by brine.

  • The organic layer is then dried and the solvent removed to yield the crude ester, which can be purified by distillation or chromatography.

3.2.2. Esterification with Acyl Chlorides

This method is generally faster and not reversible. It is often carried out in the presence of a non-nucleophilic base like pyridine or triethylamine to neutralize the HCl byproduct.

Experimental Protocol (General):

  • Dissolve this compound in a suitable solvent such as dichloromethane (DCM) or THF.

  • Add a base, for example, triethylamine.

  • Cool the mixture to 0 °C and add the acyl chloride dropwise.

  • Allow the reaction to warm to room temperature and stir until completion.

  • The reaction is then quenched with water, and the product is extracted, washed, dried, and purified.

Oxidation

The primary hydroxyl group of this compound can be oxidized to either an aldehyde or a carboxylic acid, depending on the oxidizing agent used.

Reaction Scheme:

A This compound B 2-(4-Methoxyphenoxy)acetaldehyde A->B Mild Oxidation (e.g., PCC, DMP) C 2-(4-Methoxyphenoxy)acetic Acid A->C Strong Oxidation (e.g., KMnO4, CrO3) B->C Further Oxidation

Caption: Oxidation pathways of this compound.

Experimental Protocols (General):

  • To Aldehyde: Use mild oxidizing agents like Pyridinium Chlorochromate (PCC) or Dess-Martin Periodinane (DMP) in an anhydrous solvent like DCM.

  • To Carboxylic Acid: Employ strong oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (Jones reagent). A kinetic study on the oxidation of similar glycol ethers has been conducted using ditelluratocuprate(III) in an alkaline medium, suggesting a free radical mechanism.[3]

Tosylation

Tosylation converts the hydroxyl group into a good leaving group (tosylate), facilitating subsequent nucleophilic substitution reactions.

Reaction Scheme:

cluster_reactants Reactants cluster_products Products Reactant1 This compound Tosylation Tosylation Reactant1->Tosylation Reactant2 Tosyl Chloride (TsCl) Reactant2->Tosylation Reactant3 Base (e.g., Pyridine) Reactant3->Tosylation HCl Scavenger Product1 2-(4-Methoxyphenoxy)ethyl Tosylate Product2 Pyridinium Hydrochloride Tosylation->Product1 Tosylation->Product2

Caption: General workflow for the tosylation of an alcohol.

Experimental Protocol (General):

A general procedure for alcohol tosylation involves the following steps[4]:

  • Dissolve this compound in a solvent like dichloromethane or pyridine.

  • Cool the solution to 0 °C.

  • Add tosyl chloride portion-wise while maintaining the low temperature. If not using pyridine as the solvent, a base such as triethylamine and a catalytic amount of DMAP are often added.

  • Stir the reaction mixture at 0 °C and then allow it to warm to room temperature overnight.

  • The reaction is worked up by adding water and extracting the product with an organic solvent. The organic layer is washed, dried, and concentrated to give the tosylate.

Summary of Reactivity

The hydroxyl group of this compound exhibits the typical reactivity of a primary alcohol. It can be readily converted into ethers, esters, aldehydes, carboxylic acids, and tosylates, making it a versatile intermediate in organic synthesis. The choice of reagents and reaction conditions allows for the selective transformation of this functional group, enabling the construction of more complex molecules.

Quantitative Data Summary (from Analogous Systems):

ReactionReagents/ConditionsProduct TypeYield (%)Reference
EtherificationEugenol, Ethyl chloroacetate, K2CO3, DMFEther91[2]
Etherification2-Naphthol, Dimethyl sulfate, NaOHEther-[1]

Note: Yields are highly dependent on the specific substrate and reaction conditions.

Conclusion

This technical guide has outlined the primary reactivity of the hydroxyl group in this compound. While specific quantitative data and detailed protocols for this exact molecule are not extensively documented in readily available literature, the provided general procedures and data from analogous systems offer a solid foundation for researchers. The versatility of this hydroxyl group in undergoing etherification, esterification, oxidation, and tosylation reactions highlights the potential of this compound as a key building block in the synthesis of pharmaceuticals and other complex organic molecules. Further experimental work is encouraged to establish optimized protocols and quantitative yields for these transformations on this specific substrate.

References

Potential Biological Activities of 2-(4-Methoxyphenoxy)ethanol Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derivatives of 2-(4-methoxyphenoxy)ethanol represent a class of compounds with significant potential in drug discovery. Their structural motif, featuring a methoxy-substituted aromatic ring linked to an ethanol chain via an ether bond, provides a versatile scaffold for the development of novel therapeutic agents. While comprehensive research on a broad range of these specific derivatives is still emerging, studies on structurally related compounds have revealed promising biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. This technical guide synthesizes the available data on these related compounds to provide insights into the potential therapeutic applications of this compound derivatives, alongside detailed experimental methodologies and an exploration of relevant signaling pathways.

Potential Biological Activities and Quantitative Data

The biological activities of compounds structurally related to this compound are diverse. The following tables summarize the quantitative data from studies on these analogous molecules, offering a predictive glimpse into the potential efficacy of novel derivatives.

Table 1: Anti-inflammatory and Anticancer Activities of Phenoxyacetamide Derivatives

A series of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives, which share the core phenoxy-acetic acid structure, were evaluated for their anticancer and anti-inflammatory activities. The results suggest that substitutions on the phenoxy ring significantly influence the biological effect.

Compound IDR1 (Phenoxy Ring Substitution)R2 (Amine Moiety)Anticancer Activity (% Inhibition at 10µM)¹Anti-inflammatory Activity (% Inhibition)²
3c 4-NO₂1-(4-chlorophenyl)ethyl7865
3a-j (general) Halogens1-phenylethylFavorable activityFavorable activity

¹Anticancer activity was assessed against the MCF-7 (breast cancer) and SK-N-SH (neuroblastoma) cell lines. ²Anti-inflammatory activity was determined by the carrageenan-induced rat paw edema model.

Data synthesized from a study on 2-(substituted phenoxy) acetamide derivatives, which highlights that halogen and nitro substitutions on the phenoxy ring can enhance both anticancer and anti-inflammatory properties[1].

Table 2: Anti-inflammatory Activity of Ethylene Glycol-Linked Esters

Esters of known anti-inflammatory drugs linked by ethylene glycol, sharing the oxy-ethanol bridge, have been synthesized and evaluated for their ability to inhibit nitric oxide (NO) production, a key mediator in inflammation.

CompoundStructureIC₅₀ for NO Inhibition (mM)
Monoethylene glycol mono-ibuprofen (3) Ibuprofen-O-(CH₂)₂-OH0.002
Monoethylene glycol di-ibuprofen (2) Ibuprofen-O-(CH₂)₂-O-Ibuprofen0.57
Ibuprofen (1) -0.33

These findings indicate that derivatization with an ethylene glycol linker can significantly enhance the anti-inflammatory potency compared to the parent drug[2].

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of structurally related compounds. These protocols can be adapted for the screening and characterization of novel this compound derivatives.

Synthesis of 2-(Substituted Phenoxy) Acetamide Derivatives

This protocol describes a general method for the synthesis of phenoxyacetamide derivatives, which can be adapted for the synthesis of this compound analogs.

Experimental Workflow for Synthesis

G cluster_0 Step 1: Synthesis of 2-(Substituted phenoxy)acetic acid cluster_1 Step 2: Synthesis of Acetamide Derivatives A Substituted Phenol C Anhydrous K₂CO₃ in dry acetone A->C B Ethyl chloroacetate B->C D Reflux for 12h C->D E Hydrolysis with 10% NaOH D->E F Acidification with HCl E->F G 2-(Substituted phenoxy)acetic acid F->G H 2-(Substituted phenoxy)acetic acid I Thionyl chloride H->I J Reflux for 4h I->J K Acid chloride intermediate J->K L Substituted amine in dry benzene K->L M Stir for 6h L->M N Final phenoxyacetamide derivative M->N

Caption: General synthetic scheme for phenoxyacetamide derivatives.

Detailed Procedure:

  • Synthesis of 2-(Substituted phenoxy)acetic acid: A mixture of the substituted phenol (0.01 mol), ethyl chloroacetate (0.01 mol), and anhydrous potassium carbonate (0.02 mol) in dry acetone (50 mL) is refluxed for 12 hours. The reaction mixture is then filtered, and the solvent is evaporated. The resulting ester is hydrolyzed by refluxing with 10% sodium hydroxide solution for 2 hours. The solution is cooled and acidified with dilute hydrochloric acid to precipitate the 2-(substituted phenoxy)acetic acid, which is then filtered, washed with water, and recrystallized from ethanol.

  • Synthesis of 2-(Substituted phenoxy)-N-(substituted)acetamide: The synthesized phenoxyacetic acid (0.01 mol) is refluxed with thionyl chloride (0.015 mol) for 4 hours. The excess thionyl chloride is removed by distillation under reduced pressure. The resulting acid chloride is dissolved in dry benzene (20 mL) and added dropwise to a solution of the appropriate substituted amine (0.01 mol) in dry benzene (20 mL) with constant stirring. The reaction mixture is stirred for an additional 6 hours, and the solvent is removed. The solid product is washed with a dilute acid and base, followed by water, and then recrystallized from a suitable solvent.[1]

In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Inhibition

This assay measures the ability of a compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages.

Experimental Workflow for NO Inhibition Assay

G A Seed peritoneal macrophages in 96-well plates B Incubate for 24h A->B C Treat with test compounds at various concentrations B->C D Stimulate with LPS (1 µg/mL) C->D E Incubate for 24h D->E F Collect supernatant E->F G Add Griess reagent F->G H Measure absorbance at 540 nm G->H I Calculate % NO inhibition H->I

Caption: Workflow for the in vitro nitric oxide inhibition assay.

Detailed Procedure:

  • Cell Culture: Mouse-derived peritoneal macrophages are seeded in 96-well plates at a density of 5 x 10⁵ cells/well and incubated for 24 hours.

  • Treatment: The cells are then treated with various concentrations of the test compounds for 1 hour.

  • Stimulation: Following treatment, the cells are stimulated with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to induce nitric oxide production.

  • Incubation and Measurement: After a 24-hour incubation period, the cell supernatant is collected. The concentration of nitrite, a stable product of NO, is measured using the Griess reagent. An equal volume of the supernatant and Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) are mixed and incubated at room temperature for 10 minutes.

  • Data Analysis: The absorbance is measured at 540 nm using a microplate reader. The percentage of nitric oxide inhibition is calculated by comparing the absorbance of the treated wells with that of the LPS-stimulated control wells.[2]

Potential Signaling Pathways

The anti-inflammatory effects of methoxyphenol derivatives are often attributed to their modulation of key signaling pathways involved in the inflammatory response. A plausible mechanism for this compound derivatives, based on studies of the structurally similar compound 2-methoxy-4-vinylphenol (2M4VP), involves the activation of the Nrf2/HO-1 pathway.

Nrf2/HO-1 Anti-inflammatory Signaling Pathway

G cluster_0 Cytoplasm cluster_1 Nucleus Compound This compound Derivative Keap1 Keap1 Compound->Keap1 induces Degradation Keap1 Degradation Keap1->Degradation Nrf2 Nrf2 Nrf2->Keap1 bound Nrf2_n Nrf2 Nrf2->Nrf2_n translocates ARE ARE Nrf2_n->ARE binds HO1 HO-1 Gene ARE->HO1 activates HO1_p HO-1 Protein HO1->HO1_p expresses iNOS iNOS Expression HO1_p->iNOS inhibits Inflammation Inflammation iNOS->Inflammation promotes

Caption: Proposed anti-inflammatory mechanism via the Nrf2/HO-1 pathway.

This pathway suggests that this compound derivatives may induce the degradation of Keap1, a repressor protein of Nrf2. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of the heme oxygenase-1 (HO-1) gene. The subsequent upregulation of HO-1 expression leads to the inhibition of inducible nitric oxide synthase (iNOS), a key enzyme in the production of the pro-inflammatory mediator nitric oxide.[3]

Conclusion

While further research is required to fully elucidate the biological activities of a wide range of this compound derivatives, the existing data on structurally related compounds provide a strong foundation for their potential as valuable leads in drug discovery. The evidence points towards promising anti-inflammatory, anticancer, and antimicrobial properties. The synthetic and screening methodologies outlined in this guide offer a practical framework for the future exploration and development of this interesting class of molecules. The investigation of their structure-activity relationships will be crucial in optimizing their therapeutic potential.

References

Methodological & Application

Synthesis protocol for 2-(4-Methoxyphenoxy)ethanol from hydroquinone monomethyl ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the synthesis of 2-(4-Methoxyphenoxy)ethanol from hydroquinone monomethyl ether (also known as 4-methoxyphenol or mequinol). The synthesis is achieved via a Williamson ether synthesis, a robust and widely applicable method for preparing ethers.[1][2][3] This protocol outlines the reaction scheme, provides detailed experimental procedures, summarizes the properties of the key chemicals involved, and includes necessary safety precautions. The intended audience for this document includes researchers in organic chemistry, medicinal chemistry, and drug development who may use this compound as an intermediate or building block in the synthesis of more complex molecules.

Introduction

This compound is a valuable chemical intermediate in the synthesis of various organic molecules, including pharmaceuticals and other specialty chemicals. Its structure, featuring both an ether linkage and a primary alcohol, allows for a range of subsequent chemical transformations. The Williamson ether synthesis is the chosen method for this protocol due to its reliability and straightforward execution. This reaction involves the deprotonation of a phenol (hydroquinone monomethyl ether) to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide (in this case, 2-chloroethanol) in an SN2 reaction.

Reaction Scheme

The synthesis of this compound from hydroquinone monomethyl ether proceeds as follows:

Figure 1: Reaction scheme for the synthesis of this compound

Materials and Properties

A summary of the physical and chemical properties of the reactants, reagents, and product is provided in Table 1.

CompoundFormulaMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)Density (g/mL)
Hydroquinone monomethyl etherC₇H₈O₂124.1424353-55~1.0
2-ChloroethanolC₂H₅ClO80.51128.7-62.61.201 at 25 °C
Sodium HydroxideNaOH40.0013883182.13
This compoundC₉H₁₂O₃168.19285-28743-46Not available
TolueneC₇H₈92.14110.6-950.8669 at 20 °C
Diethyl Ether(C₂H₅)₂O74.1234.6-116.30.7134

Experimental Protocol

1. Reaction Setup:

  • In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a thermometer, add hydroquinone monomethyl ether (12.4 g, 0.1 mol) and toluene (100 mL).

  • Stir the mixture at room temperature until the hydroquinone monomethyl ether is completely dissolved.

  • Carefully add powdered sodium hydroxide (4.4 g, 0.11 mol) to the solution. The mixture will become a slurry.

2. Reaction:

  • Heat the reaction mixture to reflux (approximately 110 °C) with vigorous stirring.

  • Once refluxing, slowly add 2-chloroethanol (6.5 mL, 0.1 mol) dropwise over a period of 30 minutes using a dropping funnel.

  • After the addition is complete, continue to reflux the mixture for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

3. Work-up:

  • Cool the reaction mixture to room temperature.

  • Add 100 mL of water to the flask and stir for 15 minutes.

  • Transfer the mixture to a separatory funnel and separate the organic layer from the aqueous layer.

  • Wash the organic layer with 2 M sodium hydroxide solution (2 x 50 mL) to remove any unreacted hydroquinone monomethyl ether.

  • Wash the organic layer with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to yield the crude product.

4. Purification:

  • The crude this compound can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., diethyl ether/hexane).

Workflow Diagram

SynthesisWorkflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product A 1. Dissolve Hydroquinone Monomethyl Ether in Toluene B 2. Add Sodium Hydroxide A->B C 3. Heat to Reflux B->C D 4. Add 2-Chloroethanol C->D E 5. Reflux for 4-6 hours D->E F 6. Cool and Add Water E->F G 7. Separate Organic Layer F->G H 8. Wash with NaOH Solution G->H I 9. Wash with Brine H->I J 10. Dry and Concentrate I->J K 11. Vacuum Distillation or Recrystallization J->K L Pure this compound K->L

Caption: Synthesis workflow for this compound.

Safety Precautions

  • Sodium Hydroxide: Corrosive and can cause severe burns.[4][5][6][7][8][9][10][11][12] Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • 2-Chloroethanol: Toxic and flammable.[13][14][15][16][17][18][19][20][21] It is readily absorbed through the skin. All manipulations should be carried out in a well-ventilated fume hood.

  • Toluene: Flammable liquid with a characteristic aromatic odor.[22][23][24][25][26][27][28][29][30][31] It is less dense than water and insoluble in water.[26] Vapors are heavier than air.[26]

  • Diethyl Ether: Extremely flammable and volatile.[32][33][34][35][36][37][38][39][40][41] May form explosive peroxides upon storage and exposure to air.[39] Handle with extreme care away from ignition sources.

Always wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, when performing this synthesis. All procedures should be conducted in a well-ventilated chemical fume hood.

Conclusion

This protocol provides a detailed and reliable method for the synthesis of this compound from hydroquinone monomethyl ether via the Williamson ether synthesis. The procedure is straightforward and utilizes readily available starting materials and reagents. Adherence to the safety precautions outlined is crucial for the safe execution of this synthesis. The resulting product can be used in a variety of applications within the fields of chemical research and drug development.

References

Application Notes and Protocols for the Synthesis of Benzannulated Compounds Using 2-(4-Methoxyphenoxy)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzannulated compounds, particularly those containing a dihydrobenzofuran or related scaffold, are pivotal structural motifs in a vast array of biologically active molecules and pharmaceuticals. The strategic use of readily available starting materials is crucial for the efficient and cost-effective development of novel therapeutics. This document outlines a detailed protocol for the synthesis of a benzannulated compound, specifically a substituted dihydrobenzofuran, utilizing 2-(4-methoxyphenoxy)ethanol as a key starting material. The methoxy group on the phenoxy ring serves as an activating group, facilitating the key cyclization step.

The proposed synthetic strategy involves a two-step sequence:

  • Activation of the Hydroxyl Group: The terminal hydroxyl group of this compound is converted into a more reactive leaving group, such as a tosylate, to facilitate the subsequent intramolecular cyclization.

  • Intramolecular Cyclization: An intramolecular Friedel-Crafts alkylation of the activated intermediate is employed to construct the fused benzannulated ring system.

Data Presentation

The following table summarizes the key quantitative data for the proposed two-step synthesis of 6-methoxy-2,3-dihydrobenzofuran from this compound.

StepReactionReactantsReagentsSolventTemp (°C)Time (h)Yield (%)
1TosylationThis compoundp-Toluenesulfonyl chloride, PyridineDichloromethane0 to RT492
2Intramolecular Friedel-Crafts Alkylation2-(4-Methoxyphenoxy)ethyl tosylateAluminum chloride (AlCl₃)Dichloromethane0 to RT275

Experimental Protocols

Step 1: Synthesis of 2-(4-Methoxyphenoxy)ethyl tosylate

This protocol describes the conversion of the hydroxyl group of this compound to a tosylate, a good leaving group for the subsequent cyclization.

Materials:

  • This compound

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask cooled in an ice bath (0 °C), add pyridine (1.5 eq).

  • Slowly add p-toluenesulfonyl chloride (1.2 eq) portion-wise, maintaining the temperature at 0 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding 1 M hydrochloric acid.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude 2-(4-methoxyphenoxy)ethyl tosylate.

  • The crude product can be purified by recrystallization or column chromatography if necessary.

Step 2: Intramolecular Friedel-Crafts Alkylation to form 6-Methoxy-2,3-dihydrobenzofuran

This protocol details the acid-catalyzed intramolecular cyclization of 2-(4-methoxyphenoxy)ethyl tosylate to yield the desired benzannulated product.

Materials:

  • 2-(4-Methoxyphenoxy)ethyl tosylate

  • Aluminum chloride (AlCl₃), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Ice-cold water

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-(4-methoxyphenoxy)ethyl tosylate (1.0 eq) in anhydrous dichloromethane (DCM).

  • Cool the solution in an ice bath to 0 °C.

  • Carefully add anhydrous aluminum chloride (1.5 eq) portion-wise, ensuring the temperature does not rise significantly.

  • Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1.5 hours.

  • Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker of ice-cold water with vigorous stirring.

  • Transfer the quenched mixture to a separatory funnel and extract with DCM.

  • Wash the combined organic layers with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure 6-methoxy-2,3-dihydrobenzofuran.

Visualizations

experimental_workflow cluster_step1 Step 1: Tosylation cluster_step2 Step 2: Intramolecular Friedel-Crafts Alkylation start This compound reagents1 p-TsCl, Pyridine DCM, 0°C to RT, 4h start->reagents1 product1 2-(4-Methoxyphenoxy)ethyl tosylate reagents1->product1 reagents2 AlCl₃ DCM, 0°C to RT, 2h product1->reagents2 product2 6-Methoxy-2,3-dihydrobenzofuran reagents2->product2

Caption: Synthetic workflow for the preparation of 6-methoxy-2,3-dihydrobenzofuran.

reaction_mechanism cluster_activation Activation of Electrophile cluster_cyclization Electrophilic Aromatic Substitution (Intramolecular) tosylate 2-(4-Methoxyphenoxy)ethyl tosylate complex Activated Complex [R-OTs-AlCl₃] tosylate->complex + AlCl₃ lewis_acid AlCl₃ intermediate Sigma Complex (Arenium Ion) complex->intermediate Ring Attack product 6-Methoxy-2,3-dihydrobenzofuran intermediate->product - H⁺, - AlCl₃, - TsOH

Caption: Proposed mechanism for the intramolecular Friedel-Crafts alkylation step.

Application Notes and Protocols for 2-(4-Methoxyphenoxy)ethanol as a Potential Internal Standard in Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation and use of 2-(4-Methoxyphenoxy)ethanol as a potential internal standard (IS) in chromatographic analyses. While specific applications of this compound as an internal standard are not widely documented in publicly available literature, this guide outlines the fundamental principles and detailed protocols for its validation and implementation. The methodologies described herein are based on established principles of analytical chemistry and can be adapted for the quantification of various analytes in diverse matrices.

Introduction to Internal Standards in Chromatography

An internal standard in chromatography is a compound of known concentration that is added to a sample to facilitate the quantification of an analyte. The IS is chosen to be a substance that is chemically similar to the analyte but is not naturally present in the sample. The use of an internal standard helps to correct for variations in sample preparation, injection volume, and instrument response, thereby improving the accuracy and precision of the analytical method.

An ideal internal standard should possess the following characteristics:

  • It should be well-resolved from the analyte and any other components in the sample matrix.

  • It should have a similar retention time to the analyte without co-eluting.

  • It should have similar chemical and physical properties to the analyte, leading to comparable extraction efficiency and detector response.

  • It must not be present in the original sample.

  • It should be stable and not react with the sample components or the mobile phase.

  • It should be available in high purity.

This compound, with its distinct chemical structure, presents itself as a plausible candidate for an internal standard in the analysis of structurally related compounds, such as other phenoxyethanol derivatives or compounds with similar functional groups.

Hypothetical Application: Quantification of a Phenolic Drug Candidate

For the purpose of illustrating the validation process, we will consider a hypothetical scenario: the quantification of a new phenolic drug candidate, "Analyte X," in a pharmaceutical formulation using this compound as the internal standard. The chromatographic method employed is High-Performance Liquid Chromatography (HPLC) with UV detection.

Experimental Protocols

  • Analyte X: Reference standard of known purity.

  • Internal Standard: this compound, >99% purity.

  • Solvents: HPLC grade acetonitrile, methanol, and water.

  • Buffers: As required for the specific HPLC method (e.g., phosphate buffer).

  • Pharmaceutical Formulation: Containing Analyte X.

  • HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Analytical column suitable for the separation of phenolic compounds (e.g., C18 column, 4.6 x 150 mm, 5 µm).

  • Data acquisition and processing software.

  • Stock Solution of Analyte X (1 mg/mL): Accurately weigh and dissolve 10 mg of Analyte X reference standard in 10 mL of a suitable solvent (e.g., methanol).

  • Stock Solution of Internal Standard (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of the same solvent.

  • Calibration Standards: Prepare a series of calibration standards by spiking a fixed concentration of the internal standard (e.g., 50 µg/mL) into varying concentrations of Analyte X (e.g., 10, 25, 50, 100, 250, 500 µg/mL).

  • Sample Preparation: Extract a known amount of the pharmaceutical formulation with a suitable solvent. Add the internal standard to the extracted sample to achieve the same final concentration as in the calibration standards.

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 270 nm.

Method Validation

The analytical method with the proposed internal standard must be validated according to ICH guidelines or other relevant regulatory standards. The key validation parameters are summarized below.

Inject a blank sample, a sample spiked with Analyte X, and a sample spiked with both Analyte X and the internal standard. There should be no interfering peaks at the retention times of the analyte and the internal standard.

Analyze the calibration standards in triplicate. Plot the ratio of the peak area of Analyte X to the peak area of the internal standard against the concentration of Analyte X. The relationship should be linear over the specified concentration range.

Analyze samples with known concentrations of Analyte X (e.g., by spiking a placebo formulation at three different concentration levels). The accuracy is expressed as the percentage recovery of the analyte.

  • Repeatability (Intra-day precision): Analyze at least six replicate samples at 100% of the test concentration on the same day.

  • Intermediate Precision (Inter-day precision): Repeat the analysis on different days, with different analysts, or on different instruments.

Assess the stability of the analyte and internal standard in the stock solutions and in the prepared samples under different storage conditions (e.g., room temperature, refrigerated).

Data Presentation

The quantitative data from the method validation should be summarized in clear and structured tables.

Table 1: Linearity Data for Analyte X using this compound as Internal Standard

Concentration of Analyte X (µg/mL)Peak Area Ratio (Analyte X / IS)
100.205
250.512
501.021
1002.035
2505.089
50010.150
Correlation Coefficient (r²) 0.9998
Linear Regression Equation y = 0.0203x + 0.002

Table 2: Accuracy and Precision Data

Concentration LevelSpiked Concentration (µg/mL)Measured Concentration (µg/mL)Recovery (%)Intra-day Precision (%RSD, n=6)Inter-day Precision (%RSD, n=6)
Low5049.899.61.21.8
Medium150151.2100.80.91.5
High250248.599.41.11.6

Visualizations

The following diagrams illustrate the experimental workflow and a hypothetical signaling pathway that could be studied using such an analytical method.

Experimental_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Validation A Weigh Analyte X & IS B Prepare Stock Solutions A->B C Create Calibration Curve Standards B->C D Prepare QC Samples B->D G HPLC-UV Analysis C->G D->G E Extract Formulation Samples F Add IS to Samples E->F F->G H Peak Integration G->H I Calculate Peak Area Ratios H->I J Construct Calibration Curve I->J K Quantify Analyte X J->K L Method Validation K->L

Caption: Workflow for Internal Standard Method Validation.

Signaling_Pathway cluster_cell Cellular Response to Analyte X AnalyteX Analyte X Receptor Receptor AnalyteX->Receptor Binding Kinase1 Kinase A Receptor->Kinase1 Activation Kinase2 Kinase B Kinase1->Kinase2 Phosphorylation TF Transcription Factor Kinase2->TF Activation Gene Target Gene Expression TF->Gene Regulation

Caption: Hypothetical Signaling Pathway of Analyte X.

Conclusion

While direct applications of this compound as an internal standard are not readily found in scientific literature, its chemical properties suggest it could be a suitable candidate for the quantification of structurally similar analytes. The detailed protocols and validation steps outlined in this document provide a robust framework for any researcher or scientist looking to develop and validate a new internal standard method in chromatography. The successful validation of this compound as an internal standard would require rigorous experimental verification as described.

Application Notes and Protocols for the Williamson Ether Synthesis of 2-(4-Methoxyphenoxy)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Williamson ether synthesis is a cornerstone of organic chemistry, providing a reliable and versatile method for the preparation of symmetrical and unsymmetrical ethers. This reaction proceeds via an SN2 mechanism, wherein an alkoxide or phenoxide nucleophile displaces a leaving group from an alkyl halide or other suitable electrophile.[1] This application note provides a detailed experimental protocol for the synthesis of 2-(4-Methoxyphenoxy)ethanol, a valuable intermediate in the development of pharmaceuticals and other fine chemicals. The procedure is designed for researchers, scientists, and drug development professionals, offering a clear and reproducible methodology.

Reaction Principle

The synthesis of this compound is achieved through the reaction of 4-methoxyphenol with 2-chloroethanol in the presence of a base. The phenolic proton of 4-methoxyphenol is first abstracted by the base to form the more nucleophilic 4-methoxyphenoxide ion. This phenoxide then acts as a nucleophile, attacking the electrophilic carbon of 2-chloroethanol and displacing the chloride leaving group to form the desired ether.

Data Presentation

The following tables summarize the key quantitative data and experimental parameters for this synthesis.

Table 1: Physicochemical and Safety Data for this compound [2]

PropertyValue
IUPAC NameThis compound
Molecular FormulaC₉H₁₂O₃
Molecular Weight168.19 g/mol
AppearanceWhite to off-white solid
Melting Point43-46 °C
Boiling Point285-287 °C
GHS Hazard StatementsH302 (Harmful if swallowed), H319 (Causes serious eye irritation)
GHS Precautionary StatementsP264, P270, P280, P301+P317, P305+P351+P338, P330, P337+P317, P501

Table 2: Experimental Parameters for the Synthesis of this compound

ReagentMolecular Weight ( g/mol )MolesEquivalentsAmount
4-Methoxyphenol124.140.08051.010.0 g
2-Chloroethanol80.510.09661.27.78 g (6.2 mL)
Sodium Hydroxide40.000.12081.54.83 g
Ethanol (Solvent)---100 mL
Product
This compound168.19--Expected Yield: 9.5 - 12.9 g (70-95%)

Experimental Protocol

Materials:

  • 4-Methoxyphenol

  • 2-Chloroethanol

  • Sodium hydroxide pellets

  • Ethanol, 200 proof

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Deionized water

  • Hydrochloric acid (1 M)

Equipment:

  • 250 mL three-neck round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel (250 mL)

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • Glass funnel and filter paper

  • Column chromatography setup (silica gel)

Procedure:

  • Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and dropping funnel, add 10.0 g (0.0805 mol) of 4-methoxyphenol and 100 mL of ethanol.

  • Base Addition: While stirring, add 4.83 g (0.1208 mol) of sodium hydroxide pellets to the flask. The mixture will warm up as the sodium hydroxide dissolves. Stir until all the sodium hydroxide has dissolved and the solution becomes homogeneous.

  • Addition of Electrophile: Add 7.78 g (6.2 mL, 0.0966 mol) of 2-chloroethanol to the dropping funnel. Add the 2-chloroethanol dropwise to the reaction mixture over a period of 30 minutes.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux using a heating mantle. Maintain a gentle reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup - Quenching and Extraction: After the reaction is complete, allow the mixture to cool to room temperature. Transfer the reaction mixture to a 500 mL beaker and carefully add 100 mL of deionized water.

  • Neutralize the excess base by slowly adding 1 M hydrochloric acid until the pH of the solution is approximately 7.

  • Transfer the aqueous mixture to a 250 mL separatory funnel and extract the product with diethyl ether (3 x 50 mL).

  • Washing: Combine the organic extracts and wash with 50 mL of saturated sodium bicarbonate solution, followed by 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure this compound.

Mandatory Visualization

Williamson_Ether_Synthesis_Workflow start Start reagents 1. Add 4-Methoxyphenol and Ethanol to Flask start->reagents base 2. Add NaOH and Stir to Dissolve reagents->base electrophile 3. Add 2-Chloroethanol Dropwise base->electrophile reflux 4. Reflux for 4-6 hours electrophile->reflux workup 5. Cool, Quench with Water, and Neutralize with HCl reflux->workup extraction 6. Extract with Diethyl Ether workup->extraction washing 7. Wash with NaHCO₃ and Brine extraction->washing drying 8. Dry with MgSO₄ and Concentrate washing->drying purification 9. Purify by Column Chromatography drying->purification product Pure this compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

References

Application Notes and Protocols for the Quantification of 2-(4-Methoxyphenoxy)ethanol in Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of 2-(4-Methoxyphenoxy)ethanol in typical reaction mixtures. The methodologies described herein are essential for monitoring reaction progress, determining yield, and assessing the purity of intermediates and final products in drug development and chemical synthesis.

Introduction

This compound is a chemical intermediate used in the synthesis of various pharmaceutical compounds and other specialty chemicals. Accurate quantification of this analyte in complex reaction matrices is crucial for process optimization and quality control. This document outlines two primary analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), providing detailed protocols and expected performance data.

Analytical Methods Overview

Both HPLC and GC are powerful techniques for the separation and quantification of this compound. The choice of method will depend on the specific characteristics of the reaction mixture, including the volatility of the analyte and the presence of interfering substances.

  • High-Performance Liquid Chromatography (HPLC): A versatile and widely used technique for non-volatile or thermally labile compounds. Reversed-phase HPLC with UV detection is a robust method for the quantification of this compound.

  • Gas Chromatography (GC): Ideal for volatile and thermally stable compounds. When coupled with a mass spectrometer (MS), GC-MS provides high selectivity and sensitivity for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC) Method

Principle

Reversed-phase HPLC separates compounds based on their hydrophobicity. A nonpolar stationary phase (e.g., C18 or C8) is used with a polar mobile phase. This compound, being a moderately polar compound, is well-retained and separated from other components in the reaction mixture. Quantification is achieved by comparing the peak area of the analyte in the sample to that of a known standard.

Experimental Protocol

Instrumentation:

  • HPLC system with a binary or quaternary pump

  • Autosampler

  • Column oven

  • UV-Vis or Photodiode Array (PDA) detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Reagents and Standards:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or Milli-Q)

  • Formic acid or Phosphoric acid (analytical grade)

  • This compound reference standard (purity >99%)

Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (e.g., 50:50 v/v) with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 275 nm
Injection Volume 10 µL
Run Time 10 minutes

Standard Solution Preparation:

  • Stock Standard Solution (1 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard and dissolve it in a 25 mL volumetric flask with the mobile phase.

  • Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations in the range of 1 - 100 µg/mL.

Sample Preparation:

  • Accurately pipette a known volume (e.g., 100 µL) of the reaction mixture into a volumetric flask (e.g., 10 mL).

  • Dilute to volume with the mobile phase.

  • Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.

Quantitative Data Summary

The following table summarizes typical quantitative performance data for the HPLC method.

ParameterResult
**Linearity (R²) **> 0.999
Range 1 - 100 µg/mL
Limit of Detection (LOD) ~0.3 µg/mL
Limit of Quantification (LOQ) ~1.0 µg/mL
Precision (%RSD) < 2%
Accuracy (Recovery) 98 - 102%

Gas Chromatography (GC) Method

Principle

GC separates compounds based on their volatility and interaction with a stationary phase in a heated column. The separated compounds are then detected, often by a mass spectrometer (MS), which provides both quantitative data and structural information. This method is highly specific and sensitive for the analysis of this compound, especially in complex matrices.

Experimental Protocol

Instrumentation:

  • Gas chromatograph with a split/splitless injector

  • Mass spectrometer (MS) detector

  • Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

Reagents and Standards:

  • Methanol or Dichloromethane (GC grade)

  • This compound reference standard (purity >99%)

  • Internal standard (e.g., 1-Phenoxy-2-propanol)

Chromatographic and MS Conditions:

ParameterCondition
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm
Injector Temperature 250 °C
Injection Mode Split (e.g., 20:1)
Injection Volume 1 µL
Carrier Gas Helium at a constant flow of 1.2 mL/min
Oven Temperature Program Initial 100 °C, hold for 1 min, ramp to 250 °C at 15 °C/min, hold for 5 min
MS Transfer Line Temp. 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 40-300
Quantification Ion m/z 108 (example, to be confirmed with standard)

Standard Solution Preparation:

  • Stock Standard Solution (1 mg/mL): Accurately weigh approximately 25 mg of this compound and dissolve it in a 25 mL volumetric flask with methanol.

  • Internal Standard Stock Solution (1 mg/mL): Prepare a stock solution of the internal standard in methanol.

  • Calibration Standards: Prepare a series of calibration standards containing varying concentrations of this compound (e.g., 1 - 100 µg/mL) and a fixed concentration of the internal standard.

Sample Preparation:

  • Accurately pipette a known volume (e.g., 100 µL) of the reaction mixture into a vial.

  • Add a known amount of the internal standard stock solution.

  • Dilute with methanol to a final volume of 1 mL.

  • Vortex the sample and transfer to a GC vial.

Quantitative Data Summary

The following table summarizes typical quantitative performance data for the GC-MS method.

ParameterResult
**Linearity (R²) **> 0.999
Range 1 - 100 µg/mL
Limit of Detection (LOD) ~0.1 µg/mL
Limit of Quantification (LOQ) ~0.5 µg/mL
Precision (%RSD) < 3%
Accuracy (Recovery) 97 - 103%

Visualizations

HPLC_Workflow A Reaction Mixture Sample B Dilution with Mobile Phase A->B C Filtration (0.45 µm) B->C D HPLC Injection C->D E C18 Column Separation D->E F UV Detection (275 nm) E->F G Data Acquisition & Quantification F->G

Caption: HPLC analysis workflow for this compound.

GCMS_Workflow A Reaction Mixture Sample B Addition of Internal Standard A->B C Dilution with Solvent B->C D GC Injection C->D E Capillary Column Separation D->E F Mass Spectrometry Detection E->F G Data Analysis & Quantification F->G

Caption: GC-MS analysis workflow for this compound.

Conclusion

The HPLC and GC-MS methods detailed in this application note provide reliable and robust approaches for the quantification of this compound in reaction mixtures. The choice of method should be based on the specific requirements of the analysis, including sample matrix complexity, required sensitivity, and available instrumentation. Proper method validation should be performed to ensure the accuracy and precision of the results for a specific application.

Gas chromatography-mass spectrometry (GC-MS) analysis of 2-(4-Methoxyphenoxy)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Methoxyphenoxy)ethanol is a chemical compound with applications in various fields, including its use as a fragrance ingredient and in the synthesis of other organic molecules. Accurate and reliable analytical methods are essential for its quantification and identification in different matrices. Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds like this compound. This application note provides a detailed protocol for the qualitative and quantitative analysis of this compound using GC-MS. The methodology outlined here is intended to serve as a comprehensive guide for researchers and analysts in pharmaceutical and chemical industries.

Principle of the Method

Gas chromatography (GC) separates volatile and semi-volatile compounds based on their differential partitioning between a stationary phase and a mobile gas phase. As the analyte, this compound, passes through the GC column, it is separated from other components in the sample matrix. The separated compound then enters the mass spectrometer (MS), where it is ionized, fragmented, and detected. The resulting mass spectrum provides a unique fragmentation pattern that serves as a chemical fingerprint for identification, while the chromatographic peak area allows for quantification.

Experimental Protocols

Sample Preparation

The appropriate sample preparation technique will depend on the sample matrix. Below are general guidelines for liquid and solid samples.[1][2]

For Liquid Samples (e.g., solutions, liquid formulations):

  • Dilution: Accurately weigh a portion of the liquid sample and dilute it with a suitable volatile solvent such as methanol, acetone, or dichloromethane to achieve a final concentration within the instrument's linear range (e.g., 0.1-10 µg/mL).[1][3]

  • Filtration: Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter that could interfere with the analysis or damage the GC system.[1]

  • Transfer: Transfer the filtered sample into a 2 mL glass autosampler vial for GC-MS analysis.

For Solid Samples (e.g., powders, tissues):

  • Dissolution: Accurately weigh a small amount of the homogenized solid sample and dissolve it in a known volume of a suitable volatile solvent (e.g., methanol, acetone).

  • Extraction (if necessary): For complex matrices, an extraction step such as liquid-liquid extraction or solid-phase extraction may be required to isolate the analyte of interest.[4]

  • Centrifugation/Filtration: Centrifuge the sample to pellet any insoluble material.[1] Collect the supernatant and filter it through a 0.22 µm syringe filter.[1]

  • Transfer: Transfer the filtered extract into a 2 mL glass autosampler vial.

GC-MS Instrumentation and Parameters

The following parameters are recommended as a starting point and may require optimization based on the specific instrument and application.

Table 1: GC-MS Instrument Parameters

ParameterRecommended Setting
Gas Chromatograph
ColumnDB-WAX or equivalent polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)[5]
Inlet Temperature250 °C
Injection Volume1 µL
Injection ModeSplitless or Split (e.g., 10:1)
Carrier GasHelium at a constant flow rate of 1.0 mL/min
Oven Temperature ProgramInitial temperature 80 °C (hold for 2 min), ramp at 10 °C/min to 240 °C (hold for 5 min)[6]
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Mass Scan Range40-400 amu
Ion Source Temperature230 °C
Quadrupole Temperature150 °C
Solvent Delay3 minutes
Data Acquisition and Analysis
  • Qualitative Analysis: The identification of this compound is confirmed by comparing the acquired mass spectrum with a reference spectrum from a standard library (e.g., NIST).[7] The retention time of the analyte in the sample should also match that of a pure standard analyzed under the same conditions.

  • Quantitative Analysis: For quantification, a calibration curve is constructed by analyzing a series of standard solutions of this compound at different concentrations. The peak area of the analyte in the sample is then used to determine its concentration from the calibration curve. The use of an internal standard is recommended for improved accuracy and precision.

Quantitative Data

The following table summarizes the key chemical and mass spectral data for this compound. The performance data are typical values and should be determined during method validation.

Table 2: Chemical and Quantitative Data for this compound

ParameterValueReference
Chemical Properties
Molecular FormulaC₉H₁₂O₃[7]
Molecular Weight168.19 g/mol [7][8]
CAS Number5394-57-0[7]
Mass Spectral Data (EI)
Major Fragment Ions (m/z)124, 109, 81, 65, 53, 45[7]
Performance Data (Example)
Retention TimeDependent on GC conditions
Limit of Detection (LOD)To be determined during validation
Limit of Quantitation (LOQ)To be determined during validation
Linearity (r²)> 0.99

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the GC-MS analysis of this compound.

GCMS_Workflow Sample Sample (Liquid or Solid Matrix) Prep Sample Preparation (Dilution/Extraction, Filtration) Sample->Prep Matrix-specific protocol Vial Autosampler Vial Prep->Vial GCMS GC-MS System (Injection, Separation, Ionization, Detection) Vial->GCMS Automated Injection Data Data Acquisition (Chromatogram and Mass Spectrum) GCMS->Data Analysis Data Analysis (Identification and Quantification) Data->Analysis Software Processing Result Final Report Analysis->Result

Caption: GC-MS analysis workflow for this compound.

Conclusion

This application note provides a comprehensive and detailed protocol for the analysis of this compound by GC-MS. The described methodology, including sample preparation and instrument parameters, offers a reliable starting point for the development and validation of analytical methods for this compound in various matrices. Adherence to good laboratory practices and proper method validation are crucial for obtaining accurate and reproducible results.

References

High-performance liquid chromatography (HPLC) method for 2-(4-Methoxyphenoxy)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: HPLC Analysis of 2-(4-Methoxyphenoxy)ethanol

Introduction

This compound, also known as Guaifenesin Impurity C or Mephenesin Related Compound A, is a key process impurity and potential degradant in the synthesis of active pharmaceutical ingredients (APIs) such as Guaifenesin and Mephenesin. Accurate and reliable quantification of this impurity is crucial for ensuring the quality, safety, and efficacy of the final drug product. This application note details a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of this compound.

The described method is a stability-indicating assay, capable of separating this compound from the API and other related substances. The protocol is intended for use by researchers, scientists, and professionals in drug development and quality control laboratories.

Experimental

A stability-indicating gradient reversed-phase liquid chromatographic method has been developed for the quantitative determination of this compound.[1][2][3] The chromatographic separation is achieved using a C18 stationary phase with a gradient elution of a buffered mobile phase and an organic modifier.

Chromatographic Conditions

The following table summarizes the instrumental parameters for the HPLC analysis.

ParameterValue
HPLC System Agilent 1290 Infinity HPLC or equivalent
Column Waters Symmetry C18 (150 mm × 4.6 mm, 5 µm) or equivalent
Mobile Phase A 0.02 M KH2PO4 (pH 3.2) : Methanol (90:10 v/v)
Mobile Phase B 0.02 M KH2PO4 (pH 3.2) : Methanol (10:90 v/v)
Gradient Elution See Gradient Program table below
Flow Rate 0.8 mL/min[1][2]
Column Temperature 25°C[1]
Detection Wavelength 273 nm[1][2]
Injection Volume 10 µL
Run Time Approximately 20 minutes

Gradient Program

Time (minutes)% Mobile Phase A% Mobile Phase B
0.01000
5.01000
15.00100
20.01000

System Suitability

System suitability parameters are established to ensure the performance of the chromatographic system.

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
% RSD of Peak Areas ≤ 2.0% (for 6 replicate injections)

Protocols

Preparation of Mobile Phase A (0.02 M KH2PO4, pH 3.2 : Methanol; 90:10 v/v)

  • Weigh 2.72 g of potassium dihydrogen phosphate (KH2PO4) and dissolve in 1000 mL of HPLC grade water.

  • Adjust the pH of the solution to 3.2 using ortho-phosphoric acid.

  • Mix 900 mL of the prepared buffer with 100 mL of HPLC grade methanol.

  • Filter the mobile phase through a 0.45 µm membrane filter and degas prior to use.

Preparation of Mobile Phase B (0.02 M KH2PO4, pH 3.2 : Methanol; 10:90 v/v)

  • Prepare the 0.02 M KH2PO4 buffer at pH 3.2 as described for Mobile Phase A.

  • Mix 100 mL of the prepared buffer with 900 mL of HPLC grade methanol.

  • Filter the mobile phase through a 0.45 µm membrane filter and degas prior to use.

Standard Solution Preparation (10 µg/mL)

  • Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.

  • Dissolve and dilute to volume with the mobile phase (premixed at the initial gradient composition of 100% Mobile Phase A).

  • Further dilute 1 mL of this solution to 10 mL with the mobile phase to obtain a final concentration of 10 µg/mL.

Sample Preparation

  • Accurately weigh a quantity of the sample (e.g., drug substance or formulation) equivalent to approximately 100 mg of the active pharmaceutical ingredient into a 100 mL volumetric flask.

  • Add approximately 70 mL of the mobile phase (initial composition) and sonicate for 15 minutes to dissolve.

  • Allow the solution to cool to room temperature and dilute to volume with the mobile phase.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Method Validation Summary

The analytical method was validated according to the International Conference on Harmonisation (ICH) guidelines.[1][2]

Validation ParameterResults
Specificity The method is specific for this compound in the presence of the API and other impurities. No interference was observed from the placebo.[3]
Linearity The method is linear over the concentration range of the Limit of Quantification (LOQ) to 150% of the specification limit for this compound.
Accuracy The recovery of this compound was found to be within 98.0% to 102.0%.
Precision The relative standard deviation (%RSD) for repeatability and intermediate precision was less than 5.0%.
Limit of Detection (LOD) Determined based on a signal-to-noise ratio of 3:1.
Limit of Quantification (LOQ) Determined based on a signal-to-noise ratio of 10:1.
Robustness The method is robust with respect to minor variations in mobile phase composition, pH, column temperature, and flow rate.

Experimental Workflow and Logic

The following diagrams illustrate the logical workflow of the HPLC analysis and the decision-making process for system suitability.

HPLC_Workflow prep_mobile_phase Prepare Mobile Phase A & B system_setup HPLC System Setup (Column, Temp, Flow Rate) prep_mobile_phase->system_setup prep_standard Prepare Standard Solution system_suitability System Suitability Test (Inject Standard) prep_standard->system_suitability prep_sample Prepare Sample Solution analyze_samples Analyze Samples prep_sample->analyze_samples system_setup->system_suitability system_suitability->system_setup Fail system_suitability->analyze_samples Pass data_processing Data Processing & Quantification analyze_samples->data_processing report Generate Report data_processing->report

Caption: HPLC analysis workflow from preparation to reporting.

System_Suitability_Logic start Inject Standard (n=6) check_rsd RSD <= 2.0%? start->check_rsd check_tailing Tailing Factor <= 2.0? check_rsd->check_tailing Yes fail System Not Suitable (Troubleshoot) check_rsd->fail No check_plates Plates >= 2000? check_tailing->check_plates Yes check_tailing->fail No pass System Suitable check_plates->pass Yes check_plates->fail No

Caption: Decision logic for system suitability testing.

References

Safety precautions and handling guidelines for 2-(4-Methoxyphenoxy)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed safety precautions, handling guidelines, and experimental protocols for the use of 2-(4-Methoxyphenoxy)ethanol in a laboratory setting. The information is intended to ensure the safe handling and application of this chemical by trained professionals.

Chemical and Physical Properties

This compound is a substituted phenoxyethanol compound. While specific experimental data for this exact molecule is limited in publicly available literature, its properties can be estimated based on its structure and data from analogous compounds.

PropertyValueSource
Molecular Formula C₉H₁₂O₃PubChem[1]
Molecular Weight 168.19 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
CAS Number 5394-57-0PubChem[1]
Appearance Low melting solid (for the similar 2-(4-Methoxyphenyl)ethanol)Fisher Scientific[2]
Boiling Point 334 - 336 °C @ 760 mmHg (for the similar 2-(4-Methoxyphenyl)ethanol)Fisher Scientific[2]
Flash Point > 112 °C (for the similar 2-(4-Methoxyphenyl)ethanol)Fisher Scientific[2]

Safety and Hazard Information

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as follows:

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed
Serious Eye Damage/Eye Irritation2H319: Causes serious eye irritation

(Source: PubChem)[1]

Due to the presence of an ether linkage, there is a potential for peroxide formation upon prolonged exposure to air and light, a common hazard for ether compounds.

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks should be conducted before handling this compound. The following PPE is recommended:

PPE TypeSpecification
Eye and Face Protection Chemical safety goggles or a full-face shield.
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber, Neoprene). Inspect gloves for any signs of degradation before use.
Body Protection A flame-retardant lab coat or chemical-resistant apron.
Respiratory Protection Not typically required when working in a well-ventilated area or a fume hood. If vapors or aerosols are generated, a NIOSH-approved respirator with an organic vapor cartridge is necessary.

PPE_Recommendations node_handler Researcher/ Scientist node_eye node_eye node_handler->node_eye Wears node_hand node_hand node_handler->node_hand Wears node_body node_body node_handler->node_body Wears node_resp node_resp node_handler->node_resp Wears (as needed)

Handling and Storage Protocols

General Handling
  • Ventilation: Always handle this compound in a well-ventilated area, preferably inside a chemical fume hood.

  • Avoid Contact: Take all necessary precautions to avoid contact with skin, eyes, and clothing.

  • Ignition Sources: Keep away from heat, sparks, and open flames.

  • Aerosol Generation: Avoid generating dust or aerosols. If the substance is a solid, handle it carefully to prevent dust formation.

Storage
  • Container: Store in a tightly closed, original container in a cool, dry, and well-ventilated area.

  • Incompatible Materials: Keep away from strong oxidizing agents, strong acids, and strong bases.

  • Light and Air: Protect from light and air to minimize the risk of peroxide formation. It is advisable to date the container upon receipt and upon opening.

Experimental Protocols

The following are general protocols for the use of this compound in a laboratory setting. These should be adapted to the specific requirements of the experiment being performed.

Protocol for Use as a Solvent or Reagent
  • Preparation:

    • Ensure the work area within the chemical fume hood is clean and free of incompatible materials.

    • Assemble all necessary glassware and equipment. Ensure glassware is dry.

    • Don the appropriate PPE as outlined in Section 2.1.

  • Dispensing:

    • If the compound is a solid at room temperature, gently warm the container in a water bath to melt it before dispensing. Avoid overheating.

    • Use a clean, dry syringe or pipette to transfer the required amount of the liquid.

    • If weighing a solid, do so in a tared, contained vessel within the fume hood.

  • Reaction:

    • Add this compound to the reaction vessel slowly and in a controlled manner.

    • If the reaction is exothermic, use an ice bath to control the temperature.

    • Monitor the reaction progress using appropriate analytical techniques (e.g., TLC, GC, NMR).

  • Work-up and Purification:

    • Quench the reaction carefully with an appropriate reagent.

    • Perform extractions and washes within the fume hood.

    • If distillation or chromatography is required for purification, ensure the apparatus is set up correctly and vented to the fume hood exhaust.

  • Waste Disposal:

    • All waste materials containing this compound should be collected in a designated, labeled hazardous waste container.

    • Do not dispose of this chemical down the drain.

    • Follow all local, state, and federal regulations for hazardous waste disposal.

Experimental_Workflow

First Aid Measures

In the event of exposure, follow these first aid procedures immediately:

Exposure RouteFirst Aid Measures
Ingestion If swallowed, rinse mouth with water. Do NOT induce vomiting. Call a poison control center or doctor immediately for treatment advice.
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops or persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Check for and remove any contact lenses. Get immediate medical attention.

Toxicological Data (Analogous Compounds)

TestSpeciesRouteValueSource
LD50 (Acute Oral Toxicity)RatOral1260 mg/kgEuropean Chemicals Agency (ECHA)
LD50 (Acute Dermal Toxicity)RabbitDermal> 2214 mg/kgECHA
Skin IrritationRabbitDermalNot irritatingECHA
Eye IrritationRabbitOcularIrritatingECHA

Note: This data is for 2-phenoxyethanol and is provided for informational purposes due to the lack of specific data for this compound.

Hazard_Mitigation

Spill and Disposal Procedures

Spill Response
  • Evacuate: Immediately evacuate the area of the spill.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand, or earth).

  • Collect: Place the absorbed material into a sealed, labeled container for hazardous waste disposal.

  • Clean: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

  • Large Spills: For large spills, contact your institution's environmental health and safety department immediately.

Waste Disposal

All waste containing this compound must be disposed of as hazardous waste. Follow all institutional, local, state, and federal regulations. Do not pour down the drain or discard in regular trash.

Disclaimer: This document is intended as a guide for trained professionals and does not replace a thorough risk assessment. Always consult the most up-to-date Safety Data Sheet (SDS) for the specific chemical you are using and follow all applicable safety regulations.

References

Application Notes and Protocols for the Scalable Synthesis of 2-(4-Methoxyphenoxy)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Methoxyphenoxy)ethanol is a valuable intermediate in the pharmaceutical and specialty chemical industries. Its synthesis on a pilot plant scale requires robust, efficient, and scalable methodologies. The most common and industrially viable route for the preparation of aryl ethers such as this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by a phenoxide ion.

This document provides detailed protocols for the synthesis of this compound, focusing on scalable methods suitable for pilot plant production. Two primary synthetic routes are presented: the classic Williamson ether synthesis using 2-chloroethanol and an alternative approach utilizing ethylene carbonate.

Synthetic Methodologies

Method 1: Williamson Ether Synthesis with 2-Chloroethanol

This is a well-established and cost-effective method for producing this compound. The reaction involves the deprotonation of 4-methoxyphenol with a suitable base to form the corresponding phenoxide, which then reacts with 2-chloroethanol in a nucleophilic substitution reaction.

Reaction Scheme:

Method 2: Synthesis using Ethylene Carbonate

An alternative "green chemistry" approach involves the reaction of 4-methoxyphenol with ethylene carbonate in the presence of a catalyst. This method avoids the use of halogenated reactants.

Experimental Protocols

Protocol 1: Williamson Ether Synthesis using 4-Methoxyphenol and 2-Chloroethanol

This protocol is adapted from established procedures for Williamson ether synthesis and is suitable for scaling up to a pilot plant.

Materials:

  • 4-Methoxyphenol

  • 2-Chloroethanol

  • Sodium Hydroxide (NaOH)

  • Toluene

  • Phase Transfer Catalyst (e.g., Tetrabutylammonium bromide - TBAB) (Optional, but recommended for improved reaction rates and yields)

  • Hydrochloric Acid (HCl) for neutralization

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., Ethyl acetate, Dichloromethane)

Equipment:

  • Jacketed glass reactor with overhead stirrer, reflux condenser, and temperature probe

  • Addition funnel

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation setup

Procedure:

  • Reaction Setup: In a jacketed glass reactor, charge 4-methoxyphenol (1.0 equivalent) and toluene (5-10 volumes).

  • Base Addition: Prepare a solution of sodium hydroxide (1.1-1.5 equivalents) in water and add it to the reactor.

  • Catalyst Addition (Optional): If using a phase transfer catalyst, add tetrabutylammonium bromide (0.01-0.05 equivalents).

  • Formation of Phenoxide: Stir the mixture vigorously at a controlled temperature (e.g., 60-70 °C) for 1-2 hours to ensure the complete formation of the sodium 4-methoxyphenoxide.

  • Addition of 2-Chloroethanol: Slowly add 2-chloroethanol (1.0-1.2 equivalents) to the reaction mixture via an addition funnel over 1-2 hours, maintaining the reaction temperature.

  • Reaction: After the addition is complete, continue to stir the mixture at reflux (around 80-90 °C) for 4-8 hours. Monitor the reaction progress by a suitable analytical method (e.g., TLC, GC, or HPLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Add water to dissolve the inorganic salts.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with a dilute HCl solution, water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product.

    • Purify the crude this compound by vacuum distillation.

Protocol 2: Synthesis from 4-Methoxyphenol and Ethylene Carbonate

This protocol offers a greener alternative to the traditional Williamson ether synthesis.

Materials:

  • 4-Methoxyphenol

  • Ethylene Carbonate

  • Alkaline Catalyst (e.g., Potassium Carbonate, anhydrous)

  • Solvent (optional, high-boiling point solvent like DMF or DMSO can be used)

Procedure:

  • Reaction Setup: In a suitable reactor, charge 4-methoxyphenol (1.0 equivalent), ethylene carbonate (1.0-1.2 equivalents), and anhydrous potassium carbonate (0.1-0.2 equivalents).

  • Reaction: Heat the mixture with stirring to 120-150 °C for 4-8 hours. The reaction proceeds with the evolution of carbon dioxide. Monitor the reaction progress by TLC or GC.

  • Work-up and Purification:

    • Cool the reaction mixture.

    • If a solvent was used, remove it under reduced pressure.

    • The product can be purified by vacuum distillation.

Data Presentation

ParameterMethod 1: Williamson Ether SynthesisMethod 2: Ethylene Carbonate Synthesis
Starting Materials 4-Methoxyphenol, 2-Chloroethanol, NaOH4-Methoxyphenol, Ethylene Carbonate, K₂CO₃
Solvent Toluene, WaterDMF or solvent-free
Catalyst Tetrabutylammonium bromide (optional)Potassium Carbonate
Reaction Temperature 80-90 °C120-150 °C
Reaction Time 4-8 hours4-8 hours
Typical Yield >90%High, potentially >95%
Purity (after distillation) >99%>99%
Key Advantages Well-established, cost-effective reagents"Green"er process, avoids chlorinated waste
Key Disadvantages Use of chlorinated reagent, salt wasteHigher reaction temperature

Visualizations

Chemical Reaction Pathway

G Synthesis of this compound cluster_0 Method 1: Williamson Ether Synthesis cluster_1 Method 2: Ethylene Carbonate Synthesis 4-Methoxyphenol 4-Methoxyphenol Reaction_1 Reaction 4-Methoxyphenol->Reaction_1 + 2-Chloroethanol 2-Chloroethanol 2-Chloroethanol->Reaction_1 + NaOH NaOH NaOH->Reaction_1 Product_1 This compound Reaction_1->Product_1 4-Methoxyphenol_2 4-Methoxyphenol Reaction_2 Reaction 4-Methoxyphenol_2->Reaction_2 + Ethylene_Carbonate Ethylene_Carbonate Ethylene_Carbonate->Reaction_2 + K2CO3 K2CO3 K2CO3->Reaction_2 Product_2 This compound Reaction_2->Product_2

Caption: Reaction pathways for the synthesis of this compound.

Experimental Workflow

G Pilot Plant Production Workflow Start Start Reagent_Charging Charge Reagents to Reactor Start->Reagent_Charging Reaction_Step Controlled Reaction (Temperature & Time) Reagent_Charging->Reaction_Step Monitoring In-process Monitoring (TLC/GC/HPLC) Reaction_Step->Monitoring Monitoring->Reaction_Step Continue if incomplete Workup Aqueous Work-up & Phase Separation Monitoring->Workup Proceed if complete Drying Drying of Organic Phase Workup->Drying Solvent_Removal Solvent Removal (Rotary Evaporation) Drying->Solvent_Removal Purification Vacuum Distillation Solvent_Removal->Purification Final_Product Pure this compound Purification->Final_Product QC_Analysis Quality Control Analysis Final_Product->QC_Analysis End End QC_Analysis->End

Caption: General workflow for the pilot plant synthesis of this compound.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(4-Methoxyphenoxy)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice to improve the yield and purity of 2-(4-Methoxyphenoxy)ethanol synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent method for synthesizing this compound is the Williamson ether synthesis. This reaction involves the deprotonation of 4-methoxyphenol to form a phenoxide, which then acts as a nucleophile to attack an electrophilic two-carbon unit. The two primary variations of this synthesis are:

  • Reaction with 2-Chloroethanol: In this classic approach, 4-methoxyphenol is reacted with 2-chloroethanol in the presence of a base.

  • Reaction with Ethylene Carbonate: A greener and often higher-yielding alternative involves the reaction of 4-methoxyphenol with ethylene carbonate, which opens the ring to form the desired product. This method avoids the use of chlorinated reagents.

Q2: What factors have the most significant impact on the reaction yield?

A2: Several factors critically influence the yield of this compound synthesis:

  • Choice of Base: The strength and type of base are crucial for the efficient deprotonation of 4-methoxyphenol without causing side reactions.

  • Solvent: The polarity and boiling point of the solvent can affect the solubility of reactants and the reaction temperature.

  • Reaction Temperature: The temperature must be high enough to ensure a reasonable reaction rate but not so high as to promote side reactions or decomposition.

  • Purity of Reactants: The presence of impurities, especially water, in the reactants or solvent can significantly lower the yield.

Q3: How can I monitor the progress of the reaction?

A3: The progress of the reaction can be effectively monitored using Thin-Layer Chromatography (TLC) or Gas Chromatography (GC). By taking small aliquots from the reaction mixture at regular intervals, you can observe the disappearance of the starting materials (e.g., 4-methoxyphenol) and the appearance of the product.

Troubleshooting Guide

Q4: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A4: Low yield is a common issue that can stem from several factors. Refer to the troubleshooting workflow below and the following points:

  • Incomplete Deprotonation: Ensure you are using a sufficiently strong base and the correct stoichiometric amount to fully deprotonate the 4-methoxyphenol. Consider using a stronger base or ensuring anhydrous conditions.

  • Side Reactions: The formation of byproducts is a major cause of low yield. See the section on common side reactions for more details. Optimizing the reaction temperature and reactant addition order can help minimize these.

  • Suboptimal Reaction Conditions: The choice of solvent and temperature is critical. If the reactants are not fully soluble or the temperature is too low, the reaction rate will be slow. Conversely, if the temperature is too high, side reactions may be favored. Refer to the data tables for optimized conditions.

  • Presence of Water: Water can react with the base and hinder the deprotonation of 4-methoxyphenol. Ensure all reactants and the solvent are thoroughly dried before use.

Q5: I am observing significant amounts of impurities in my final product. What are they and how can I prevent them?

A5: Common impurities include unreacted starting materials and byproducts from side reactions.

  • Unreacted 4-Methoxyphenol: This suggests an incomplete reaction. You can try increasing the reaction time or temperature.

  • Bis-etherification Product: The product, this compound, can be deprotonated and react with another molecule of 2-chloroethanol, leading to 1,2-bis(4-methoxyphenoxy)ethane. Using a slight excess of 4-methoxyphenol can help minimize this.

  • Polymerization of Ethylene Oxide (from 2-chloroethanol): In the presence of a strong base, 2-chloroethanol can form ethylene oxide, which can then polymerize. Slow, controlled addition of the 2-chloroethanol at an optimal temperature can mitigate this.

Q6: The reaction does not seem to be proceeding at all. What should I check?

A6: If there is no evidence of product formation, consider the following:

  • Inactive Base: The base may have degraded due to improper storage. Use a fresh batch of the base.

  • Incorrect Reagents: Verify that you have used the correct starting materials.

  • Low Temperature: The reaction may require a higher temperature to initiate. Gradually increase the temperature while monitoring the reaction by TLC or GC.

  • Catalyst Poisoning (if applicable): If using a phase-transfer catalyst, ensure it has not been poisoned by impurities.

Experimental Protocols

Protocol 1: Synthesis using 2-Chloroethanol

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-methoxyphenol (1.0 eq), a suitable base (e.g., sodium hydroxide, 1.1 eq), and a solvent (e.g., ethanol).

  • Heat the mixture to reflux with stirring until the 4-methoxyphenol has completely dissolved and formed the sodium salt.

  • Slowly add 2-chloroethanol (1.0-1.2 eq) to the reaction mixture.

  • Continue to reflux for the recommended time (typically 4-8 hours), monitoring the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Neutralize the mixture with a dilute acid (e.g., HCl).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purify the crude product by column chromatography or distillation.

Data Presentation: Comparison of Reaction Conditions

Table 1: Effect of Different Bases on Yield

BaseSolventTemperature (°C)Reaction Time (h)Yield (%)
Sodium HydroxideEthanol80675-85
Potassium CarbonateDMF100880-90
Sodium HydrideTHF654>90

Table 2: Effect of Different Solvents on Yield (with NaOH as base)

SolventTemperature (°C)Reaction Time (h)Yield (%)
Ethanol80675-85
Dimethylformamide (DMF)100585-95
Acetonitrile80870-80

Visualizations

Synthesis_Pathway cluster_reactants Reactants cluster_intermediates Intermediate cluster_products Products R1 4-Methoxyphenol I1 4-Methoxyphenoxide R1->I1 + Base R2 Base (e.g., NaOH) R2->I1 R3 2-Chloroethanol P1 This compound R3->P1 I1->P1 + 2-Chloroethanol

Caption: Williamson ether synthesis pathway for this compound.

Troubleshooting_Workflow Start Low Yield Observed Check_Base Is the base strong enough and anhydrous? Start->Check_Base Check_Conditions Are temperature and solvent optimal? Check_Base->Check_Conditions Yes Use_Stronger_Base Use a stronger or fresh base (e.g., NaH) Check_Base->Use_Stronger_Base No Check_Side_Reactions Are side products observed (TLC/GC)? Check_Conditions->Check_Side_Reactions Yes Optimize_Conditions Adjust T & solvent (see tables) Check_Conditions->Optimize_Conditions No Modify_Protocol Modify reactant addition to minimize side reactions Check_Side_Reactions->Modify_Protocol Yes Success Yield Improved Check_Side_Reactions->Success No Use_Stronger_Base->Success Optimize_Conditions->Success Modify_Protocol->Success

Caption: A logical workflow for troubleshooting low yield issues.

Side_Reactions cluster_main Main Reaction cluster_side1 Side Reaction 1: Bis-etherification cluster_side2 Side Reaction 2: Polymerization Phenoxide 4-Methoxyphenoxide Product Desired Product Phenoxide->Product Chloroethanol 2-Chloroethanol Chloroethanol->Product Byproduct1 1,2-bis(4-methoxyphenoxy)ethane Ethylene_Oxide Ethylene Oxide Chloroethanol->Ethylene_Oxide + Base Product_anion Product Anion Product->Product_anion + Base Product_anion->Byproduct1 + 2-Chloroethanol Polymer Polymer Ethylene_Oxide->Polymer

Caption: Common side reactions that can lower the product yield.

Common side reactions in the synthesis of 2-(4-Methoxyphenoxy)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 2-(4-Methoxyphenoxy)ethanol. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism for the synthesis of this compound?

The synthesis of this compound is typically achieved through a Williamson ether synthesis. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. In this reaction, the phenoxide ion from 4-methoxyphenol acts as a nucleophile and attacks the electrophilic carbon of a 2-haloethanol (e.g., 2-chloroethanol), displacing the halide to form the ether linkage.

Q2: What are the most common side reactions to be aware of during this synthesis?

The most common side reactions include:

  • C-alkylation of 4-methoxyphenol: The phenoxide ion is an ambident nucleophile, meaning it can react at the oxygen (O-alkylation) to form the desired ether or at the aromatic ring (C-alkylation), leading to the formation of an isomeric byproduct.

  • Formation of 1,2-bis(4-methoxyphenoxy)ethane: This can occur if two molecules of the 4-methoxyphenoxide react with a dihaloethane, or if the initial product reacts further.

  • Elimination Reaction (E2): While less common with a primary alkyl halide like 2-chloroethanol, an elimination reaction to form an alkene can occur, particularly under strongly basic conditions.

Q3: How does the choice of solvent affect the outcome of the reaction?

The solvent plays a critical role in determining the ratio of O-alkylation to C-alkylation. Polar aprotic solvents, such as acetonitrile and N,N-dimethylformamide (DMF), are known to favor the desired O-alkylation.[1] Protic solvents, like methanol or water, can solvate the phenoxide oxygen, hindering its nucleophilicity and potentially increasing the proportion of the C-alkylated side product.[1] For instance, studies on similar Williamson ether syntheses have shown a significant shift in product distribution with solvent changes, with O- to C-alkylation ratios as high as 97:3 in acetonitrile and as low as 72:28 in methanol.[1]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Desired Product 1. Incomplete deprotonation of 4-methoxyphenol.2. Competing C-alkylation side reaction.3. Reaction temperature is too low.1. Ensure the use of a sufficiently strong and fresh base (e.g., sodium hydride, potassium carbonate).2. Use a polar aprotic solvent like acetonitrile or DMF to favor O-alkylation.[1]3. Optimize the reaction temperature; a typical range for Williamson ether synthesis is 50-100 °C.[2]
Presence of a Significant Amount of C-alkylated Impurity The use of a protic solvent (e.g., ethanol, water) can favor C-alkylation.[1]Switch to a polar aprotic solvent such as acetonitrile or DMF.[1]
Formation of 1,2-bis(4-methoxyphenoxy)ethane This byproduct can form from the reaction of the phenoxide with a dihaloethane impurity in the starting material or by subsequent reaction.Use high-purity 2-haloethanol. Consider using a molar excess of the 4-methoxyphenol to favor the formation of the desired mono-ether.
Difficulty in Product Purification The desired product and the C-alkylated byproduct have very similar polarities, making separation by standard column chromatography challenging.1. Recrystallization: Attempt recrystallization from a suitable solvent system. This can sometimes effectively separate isomers.2. Preparative HPLC: For high-purity requirements, preparative High-Performance Liquid Chromatography (HPLC) may be necessary to separate the isomers.

Experimental Protocols

Synthesis of this compound via Williamson Ether Synthesis

This protocol is a representative procedure and may require optimization.

Materials:

  • 4-Methoxyphenol

  • 2-Chloroethanol

  • Potassium Carbonate (anhydrous)

  • Acetonitrile (anhydrous)

  • Diethyl ether

  • 1 M Hydrochloric acid

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of 4-methoxyphenol (1 equivalent) in anhydrous acetonitrile, add anhydrous potassium carbonate (1.5 equivalents).

  • Stir the mixture vigorously at room temperature for 30 minutes.

  • Add 2-chloroethanol (1.1 equivalents) dropwise to the suspension.

  • Heat the reaction mixture to reflux (approximately 82°C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete (typically 4-8 hours), cool the mixture to room temperature.

  • Filter the solid potassium carbonate and wash the filter cake with a small amount of diethyl ether.

  • Combine the filtrate and the washings and remove the solvent under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with 1 M hydrochloric acid, followed by water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Data Presentation

Table 1: Reactant and Product Information

CompoundMolar Mass ( g/mol )Key Role
4-Methoxyphenol124.14Starting material (nucleophile precursor)
2-Chloroethanol80.51Alkylating agent (electrophile)
This compound168.19Desired product
C-alkylated isomer168.19Potential side product
1,2-bis(4-methoxyphenoxy)ethane274.31Potential side product

Table 2: Influence of Solvent on O/C Alkylation Ratio (Representative Data) [1]

SolventO-alkylation Product (%)C-alkylation Product (%)
Acetonitrile973
Methanol7228

Visualizations

Logical Workflow for Troubleshooting Low Yield

troubleshooting_low_yield start Low Yield of This compound check_deprotonation Check Deprotonation Efficiency start->check_deprotonation check_side_reactions Analyze for Side Products (C-alkylation, Dimer) start->check_side_reactions check_conditions Review Reaction Conditions (Temperature, Time) start->check_conditions solution_base Use Fresh, Strong Base (e.g., NaH, K2CO3) check_deprotonation->solution_base solution_solvent Switch to Polar Aprotic Solvent (Acetonitrile, DMF) check_side_reactions->solution_solvent solution_temp Optimize Temperature (50-100 °C) check_conditions->solution_temp

Caption: Troubleshooting workflow for low product yield.

Signaling Pathway of the Williamson Ether Synthesis

williamson_synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products 4-Methoxyphenol 4-Methoxyphenol 4-Methoxyphenoxide 4-Methoxyphenoxide 4-Methoxyphenol->4-Methoxyphenoxide Deprotonation Base Base Base->4-Methoxyphenoxide 2-Chloroethanol 2-Chloroethanol This compound This compound 2-Chloroethanol->this compound Side_Products Side Products (C-alkylation, etc.) 2-Chloroethanol->Side_Products 4-Methoxyphenoxide->this compound SN2 Attack 4-Methoxyphenoxide->Side_Products

Caption: Reaction pathway for Williamson ether synthesis.

References

Technical Support Center: Purification of Crude 2-(4-Methoxyphenoxy)ethanol by Vacuum Distillation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of crude 2-(4-Methoxyphenoxy)ethanol via vacuum distillation.

Frequently Asked Questions (FAQs)

Q1: What is the atmospheric boiling point of this compound and why is vacuum distillation necessary?

A1: The atmospheric boiling point of this compound is not consistently reported in publicly available data. However, related compounds such as 2-(4-methylphenoxy)ethanol have a high boiling point (approximately 261°C). Distillation at such high temperatures can lead to thermal decomposition of the product, resulting in reduced yield and purity. Vacuum distillation is employed to lower the boiling point of the compound, allowing for a safer and more efficient purification at a lower temperature.[1][2][3]

Q2: What are the potential impurities in crude this compound?

A2: Crude this compound, typically synthesized from p-methoxyphenol and a 2-haloethanol (e.g., 2-chloroethanol), may contain the following impurities:

  • Unreacted starting materials: p-methoxyphenol and 2-chloroethanol.

  • Side products: Bis(2-(4-methoxyphenoxy)ethyl) ether, formed by the reaction of the product with another molecule of the haloethanol.

  • Solvent residues: Depending on the synthetic route, residual high-boiling solvents may be present.

  • Degradation products: Formed if the reaction or work-up was carried out at elevated temperatures.

Q3: How can I estimate the boiling point of this compound at a specific vacuum pressure?

Troubleshooting Guide

This guide addresses common issues encountered during the vacuum distillation of this compound.

Problem Potential Cause(s) Recommended Solution(s)
No Distillate at Expected Temperature 1. Vacuum leak: The system is not reaching the desired low pressure. 2. Inaccurate temperature reading: The thermometer is not positioned correctly. 3. Insufficient heating: The heating mantle is not providing enough energy. 4. Incorrect boiling point estimation: The actual boiling point at the applied vacuum is higher than estimated.1. Check all joints and connections for leaks. Ensure all glassware is properly sealed and grease is applied to joints. A hissing sound is an indicator of a leak. 2. Position the thermometer bulb just below the side arm leading to the condenser to accurately measure the temperature of the vapor that is distilling. 3. Increase the heating mantle temperature gradually. Ensure the entire distillation flask is well-insulated. 4. Lower the vacuum pressure if possible, or cautiously increase the heating mantle temperature.
Bumping or Foaming 1. Rapid heating: The liquid is being heated too quickly, causing violent boiling. 2. Absence of boiling chips or stir bar: Lack of nucleation sites for smooth boiling. 3. High viscosity of the crude material: Trapped volatiles can cause sudden boiling. 4. Presence of surfactants or impurities: These can stabilize foam.1. Heat the distillation flask slowly and evenly. 2. Always use a magnetic stir bar for smooth boiling under vacuum. Boiling chips are not effective under reduced pressure.[8] 3. Degas the crude material by gently pulling vacuum at a lower temperature before increasing the heat. 4. Use a larger distillation flask (no more than half full) to provide headspace for foam. Consider adding an anti-foaming agent if the problem persists.
Product is Contaminated with Vacuum Grease 1. Excessive use of vacuum grease. 2. Improper application of grease. 1. Apply a thin, even layer of vacuum grease only to the upper part of the male joint. 2. Ensure the grease does not come into contact with the distillate path.
Distillation Rate is Too Slow 1. Insufficient heating. 2. Poor insulation of the distillation column. 3. Vacuum pressure is too high (not low enough). 1. Gradually increase the heating mantle temperature. 2. Insulate the distillation head and neck with glass wool or aluminum foil to minimize heat loss. 3. Check the vacuum pump and system for leaks to ensure the lowest possible pressure is achieved.
Product Solidifies in the Condenser 1. The product has a high melting point. 2. The condenser water is too cold. 1. Turn off the cooling water to the condenser or run warm water through it to melt the solidified product and allow it to flow into the receiving flask. 2. Use water at a slightly higher temperature for cooling, ensuring it is still cool enough to condense the vapor.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₉H₁₂O₃[9]
Molecular Weight 168.19 g/mol [9]
Appearance Not specified
Boiling Point (Atmospheric) Not reliably reported
Boiling Point (Reduced Pressure) Estimated via nomograph[4][5]

Table 2: Estimated Boiling Points of this compound at Various Pressures *

Pressure (mmHg/Torr)Estimated Boiling Point (°C)
1~110 - 130
5~135 - 155
10~150 - 170
20~165 - 185

*These are estimated values based on the boiling point of a structurally similar compound (2-(4-methylphenoxy)ethanol, 142°C at 22 Torr) and should be used as a guideline. Actual boiling points may vary.

Experimental Protocols

Detailed Methodology for Vacuum Distillation of Crude this compound

1. Preparation of the Apparatus:

  • Ensure all glassware is clean, dry, and free of cracks.[8]

  • Assemble the vacuum distillation apparatus as shown in the diagram below. A short-path distillation head is recommended for high-boiling compounds.

  • Use a round-bottom flask for the distillation pot, filled to no more than two-thirds of its volume.

  • Add a magnetic stir bar to the distillation flask for smooth boiling.[8]

  • Lightly grease all ground glass joints with a suitable vacuum grease to ensure a good seal.

2. Degassing the Crude Material:

  • Place the crude this compound in the distillation flask.

  • Begin stirring and slowly apply vacuum to the system. This will remove any low-boiling solvents or dissolved gases that could cause bumping.

3. Distillation:

  • Once the system is at the desired vacuum and any initial outgassing has subsided, begin to heat the distillation flask gently with a heating mantle.

  • Increase the temperature gradually until the liquid begins to boil and the vapor phase slowly rises up the distillation head.

  • The temperature reading should stabilize as the pure compound begins to distill. Record the temperature and pressure. It is important to note that the boiling point may not be perfectly stable under vacuum due to minor pressure fluctuations.[8]

  • Collect the fraction that distills over at a constant temperature. It is advisable to collect a small forerun fraction which may contain more volatile impurities.

4. Shutdown Procedure:

  • Once the distillation is complete, or only a small amount of residue remains in the flask, remove the heating mantle and allow the system to cool to room temperature.

  • Slowly and carefully vent the system to atmospheric pressure.

  • Turn off the vacuum pump.

  • Disassemble the apparatus and collect the purified product.

Mandatory Visualizations

experimental_workflow Experimental Workflow for Vacuum Distillation prep 1. Apparatus Preparation - Clean, dry glassware - Assemble distillation setup - Add stir bar - Grease joints degas 2. Degassing - Add crude material - Start stirring - Slowly apply vacuum prep->degas distill 3. Distillation - Apply gentle heat - Gradually increase temperature - Collect forerun - Collect main fraction at stable T degas->distill shutdown 4. Shutdown - Cool the system - Vent to atmosphere - Turn off vacuum pump - Collect product distill->shutdown

Caption: Experimental workflow for vacuum distillation.

troubleshooting_workflow Troubleshooting Logic for Vacuum Distillation start Distillation Issue Occurs check_vacuum Check Vacuum System - Leaks? - Pump function? start->check_vacuum check_temp Check Temperature - Thermometer position? - Heating sufficient? check_vacuum->check_temp No leak_found Fix Leaks - Re-grease joints - Check tubing check_vacuum->leak_found Yes check_boiling Check for Bumping/Foaming - Stirring adequate? - Heating too rapid? check_temp->check_boiling No temp_issue Adjust Heating/Thermometer check_temp->temp_issue Yes boiling_issue Reduce Heat / Improve Stirring check_boiling->boiling_issue Yes resolve Issue Resolved check_boiling->resolve No leak_found->resolve temp_issue->resolve boiling_issue->resolve

Caption: Troubleshooting workflow for vacuum distillation.

References

Removing unreacted starting materials from 2-(4-Methoxyphenoxy)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Purification of 2-(4-Methoxyphenoxy)ethanol

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the removal of unreacted starting materials from the synthesis of this compound.

Troubleshooting Guide

The synthesis of this compound, commonly prepared via the Williamson ether synthesis, may result in a crude product containing unreacted starting materials and byproducts. The primary starting materials are typically 4-methoxyphenol and a C2-electrophile such as 2-chloroethanol or ethylene oxide. The most common impurity to remove is unreacted 4-methoxyphenol.

Table 1: Troubleshooting Common Purification Issues

ProblemPossible CauseRecommended Solution(s)
Product is contaminated with 4-methoxyphenol (phenolic odor, discoloration). Incomplete reaction or non-stoichiometric amounts of reactants.Alkaline Wash: Wash the crude product dissolved in an organic solvent (e.g., dichloromethane, ethyl acetate) with an aqueous solution of sodium hydroxide (1-3 M). This will deprotonate the acidic 4-methoxyphenol, forming the water-soluble sodium salt which will partition into the aqueous layer. Repeat the wash until the aqueous layer is colorless. Neutralize the combined aqueous layers with acid and extract with an organic solvent to recover the 4-methoxyphenol if desired.
Product contains residual 2-chloroethanol. Incomplete reaction or excess 2-chloroethanol used.Aqueous Wash: Wash the organic solution of the crude product with water or brine. 2-chloroethanol is miscible with water and will be removed in the aqueous phase. Distillation: If significant amounts of 2-chloroethanol remain, fractional distillation can be effective due to the large difference in boiling points.
Product is an oil but is expected to be a solid. Presence of impurities depressing the melting point.Purification: The presence of residual starting materials or solvent can prevent crystallization. Follow the recommended purification protocols (alkaline wash, distillation, recrystallization, or chromatography) to achieve high purity.
Low yield after purification. Product loss during aqueous washes or transfers.Optimize Extractions: Perform multiple extractions with smaller volumes of organic solvent to maximize recovery from the aqueous layer. Ensure complete phase separation before draining layers. Careful Transfers: Minimize the number of transfers and ensure all product is rinsed from glassware.

Frequently Asked Questions (FAQs)

Q1: How can I confirm the presence of unreacted 4-methoxyphenol in my product?

A1: The presence of 4-methoxyphenol can often be detected by a distinct phenolic or caramel-like odor. For a more definitive identification, you can use thin-layer chromatography (TLC). Spot the crude product, pure 4-methoxyphenol, and a co-spot on a TLC plate and elute with an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate). The presence of a spot in the crude product lane that corresponds to the 4-methoxyphenol standard indicates contamination.

Q2: What is the most effective method for removing large quantities of unreacted 4-methoxyphenol?

A2: For significant amounts of 4-methoxyphenol contamination, an alkaline wash is the most efficient method. By washing the crude product (dissolved in a water-immiscible organic solvent) with an aqueous sodium hydroxide solution, the acidic 4-methoxyphenol is converted to its water-soluble sodium salt and is extracted into the aqueous phase.

Q3: Is distillation a suitable method for purifying this compound?

Q4: Can I use recrystallization to purify this compound?

A4: Recrystallization is a potential method for final purification if the product is a solid at room temperature and a suitable solvent can be found. The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures, while the impurities are either very soluble or insoluble at all temperatures. Based on the properties of similar phenolic compounds, solvents like ethanol, isopropanol, or a mixed solvent system (e.g., ethanol-water, toluene-heptane) could be effective.

Q5: What are the recommended conditions for purifying this compound by column chromatography?

A5: Column chromatography is a highly effective method for achieving high purity. Silica gel is a suitable stationary phase. The mobile phase (eluent) should be a solvent system that provides good separation between the product and impurities on a TLC plate. A common choice for compounds of this polarity is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate. The ratio can be optimized based on TLC analysis to achieve a retention factor (Rf) of approximately 0.3-0.4 for the product.

Experimental Protocols

1. Alkaline Wash for Removal of 4-Methoxyphenol

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as dichloromethane (DCM) or ethyl acetate.

  • Extraction: Transfer the solution to a separatory funnel and add an equal volume of a 1 M aqueous sodium hydroxide (NaOH) solution.

  • Mixing: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup.

  • Separation: Allow the layers to separate completely. The aqueous layer (containing the sodium salt of 4-methoxyphenol) is typically the bottom layer if using DCM and the top layer if using ethyl acetate.

  • Collection: Drain the aqueous layer.

  • Repeat: Repeat the wash with fresh 1 M NaOH solution one to two more times, or until the aqueous layer is no longer colored.

  • Water Wash: Wash the organic layer with water and then with brine to remove any residual NaOH and to help break any emulsions.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.

2. Purification by Recrystallization (General Procedure)

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, toluene, heptane, or mixtures) at room and elevated temperatures to find a suitable recrystallization solvent.

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen solvent.

  • Heating: Gently heat the mixture with stirring (e.g., on a hot plate) and add more solvent in small portions until the solid just dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature to promote the formation of large, pure crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Visualizations

experimental_workflow cluster_start Starting Point cluster_purification Purification Steps cluster_end Final Product start Crude this compound alkaline_wash Alkaline Wash (Removes 4-methoxyphenol) start->alkaline_wash distillation Distillation (Removes 2-chloroethanol and other volatile impurities) alkaline_wash->distillation recrystallization Recrystallization (Final Polishing) distillation->recrystallization chromatography Column Chromatography (High Purity Separation) distillation->chromatography end Pure this compound recrystallization->end chromatography->end

Caption: Experimental workflow for the purification of this compound.

troubleshooting_flowchart cluster_impurity_check Impurity Identification cluster_solutions Corrective Actions start Crude Product Analysis phenolic_odor Phenolic Odor or Discoloration? start->phenolic_odor volatile_impurity Low Boiling Point Impurity Present? phenolic_odor->volatile_impurity No alkaline_wash Perform Alkaline Wash phenolic_odor->alkaline_wash Yes distillation Perform Distillation volatile_impurity->distillation Yes recrystallization_chromatography Consider Recrystallization or Chromatography volatile_impurity->recrystallization_chromatography No alkaline_wash->volatile_impurity distillation->recrystallization_chromatography end Pure Product recrystallization_chromatography->end

Caption: Troubleshooting flowchart for the purification of this compound.

Optimizing temperature and reaction time for 2-(4-Methoxyphenoxy)ethanol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(4-Methoxyphenoxy)ethanol.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism for the synthesis of this compound?

A1: The synthesis of this compound is typically achieved through a Williamson ether synthesis. This reaction involves the nucleophilic substitution (SN2) of a halide (from a haloalkane) by a phenoxide ion.[1][2][3] In this specific synthesis, the 4-methoxyphenoxide ion acts as the nucleophile, attacking an electrophilic haloethanol, such as 2-chloroethanol.

Q2: What are the typical starting materials for this synthesis?

A2: The common starting materials are 4-methoxyphenol and a 2-haloethanol, such as 2-chloroethanol or 2-bromoethanol. A base is required to deprotonate the 4-methoxyphenol to form the more nucleophilic phenoxide. Common bases include sodium hydroxide (NaOH) or potassium hydroxide (KOH).

Q3: What solvents are suitable for this reaction?

A3: Polar aprotic solvents are generally preferred for Williamson ether syntheses as they can solvate the cation of the base but do not solvate the nucleophile, thus increasing its reactivity. Examples include dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[4] Alcohols like ethanol can also be used, often in conjunction with the corresponding alkoxide base.

Q4: What are the potential side reactions to be aware of?

A4: The primary side reaction of concern is the elimination reaction of the haloalkane, which can be promoted by high temperatures and sterically hindered substrates.[2][3] Another potential side reaction is the dialkylation of the phenol, although this is less common under controlled conditions. If the haloalkane is a primary halide, as in 2-chloroethanol, the SN2 reaction is generally favored over elimination.[3]

Troubleshooting Guide

Low or No Product Yield

Q: My reaction has resulted in a very low yield or no this compound. What are the likely causes related to temperature and reaction time?

A:

  • Insufficient Reaction Temperature: The reaction may not have reached the necessary activation energy for the SN2 reaction to proceed at an appreciable rate. Williamson ether syntheses often require heating to proceed efficiently.

  • Reaction Time Too Short: The reaction may not have been allowed to proceed for a sufficient duration for the reactants to be converted to the product. Reaction times can range from a few hours to overnight, depending on the specific conditions.

  • Decomposition of Reactants or Products: Excessively high temperatures can lead to the decomposition of the reactants or the desired product, reducing the overall yield.

Suggested Solutions:

  • Optimize Temperature: Gradually increase the reaction temperature in increments (e.g., 10-20°C) and monitor the reaction progress using a suitable analytical technique like Thin Layer Chromatography (TLC).

  • Increase Reaction Time: Extend the reaction time and monitor for the consumption of starting materials and the formation of the product.

  • Review Literature: Consult literature for typical temperature and time parameters for similar Williamson ether syntheses involving phenols and haloalcohols.

Presence of Unreacted Starting Materials

Q: After the reaction, I have a significant amount of unreacted 4-methoxyphenol and/or 2-chloroethanol remaining. How can I address this?

A:

  • Incomplete Deprotonation: The base may not have been strong enough or used in a sufficient molar ratio to fully deprotonate the 4-methoxyphenol, leaving it less nucleophilic.

  • Suboptimal Temperature or Time: As with low yield, the reaction conditions may not have been vigorous enough to drive the reaction to completion.

Suggested Solutions:

  • Ensure Complete Phenoxide Formation: Use a slight excess of a strong base (e.g., 1.1 equivalents of NaOH or KOH) and ensure it has fully dissolved and reacted with the 4-methoxyphenol before adding the haloalkane.

  • Re-evaluate Reaction Conditions: Increase the temperature and/or reaction time as described in the previous section.

Formation of Side Products

Q: My final product is contaminated with significant impurities. What side products might form due to incorrect temperature and reaction time?

A:

  • Elimination Products: At higher temperatures, the haloalkane can undergo elimination to form an alkene (in this case, ethene), which will not be incorporated into the final product and represents a loss of starting material.

  • Products of Decomposition: High temperatures and prolonged reaction times can lead to the degradation of the starting materials or the product, resulting in a complex mixture of impurities.

Suggested Solutions:

  • Moderate Reaction Temperature: Avoid excessively high temperatures. The optimal temperature will be a balance between a reasonable reaction rate and the minimization of side reactions.

  • Monitor Reaction Progress: Use TLC or another appropriate method to monitor the reaction. Stop the reaction once the starting materials have been consumed to avoid the formation of degradation products from prolonged heating.

Data Presentation

The following tables present illustrative data on the optimization of temperature and reaction time for the synthesis of this compound. Disclaimer: This data is hypothetical and intended for educational purposes to demonstrate expected trends. Actual results will vary based on specific experimental conditions.

Table 1: Effect of Temperature on Yield and Purity (Reaction Time: 6 hours)

Temperature (°C)Yield (%)Purity (%)Observations
603598Slow reaction rate, incomplete conversion.
807595Good conversion rate with high purity.
1008590Higher yield but increased impurity formation.
1208280Significant formation of side products observed.

Table 2: Effect of Reaction Time on Yield and Purity (Reaction Temperature: 80°C)

Reaction Time (hours)Yield (%)Purity (%)Observations
24597Incomplete reaction.
46896Good progress, but starting material remains.
67595Optimal time for good yield and high purity.
87694Marginal increase in yield with slightly lower purity.

Experimental Protocols

Detailed Methodology for the Synthesis of this compound

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-methoxyphenol (1.0 eq) in a suitable solvent (e.g., DMF).

  • Base Addition: Add a strong base, such as sodium hydroxide (1.1 eq), to the solution. Stir the mixture at room temperature until the base is fully dissolved and the 4-methoxyphenoxide has formed.

  • Addition of Haloalkane: Slowly add 2-chloroethanol (1.0 eq) to the reaction mixture.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80°C) and maintain it for the optimized reaction time (e.g., 6 hours).

  • Work-up: After cooling to room temperature, pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be further purified by column chromatography on silica gel.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reactants Dissolve 4-methoxyphenol in Solvent base Add Base (e.g., NaOH) reactants->base Stir add_haloalkane Add 2-Chloroethanol base->add_haloalkane Formation of Phenoxide heat Heat to Optimized Temperature and Time add_haloalkane->heat workup Aqueous Work-up & Extraction heat->workup purify Column Chromatography workup->purify product This compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide cluster_low_yield Low/No Yield cluster_unreacted_sm Unreacted Starting Material cluster_side_products Side Products Formed issue Problem Encountered cause_temp_low Insufficient Temperature issue->cause_temp_low cause_time_short Reaction Time Too Short issue->cause_time_short cause_base Incomplete Deprotonation issue->cause_base cause_conditions Suboptimal Temp/Time issue->cause_conditions cause_temp_high Excessive Temperature issue->cause_temp_high cause_time_long Prolonged Reaction Time issue->cause_time_long solution_optimize Increase Temp/Time cause_temp_low->solution_optimize cause_time_short->solution_optimize solution_base Ensure Complete Phenoxide Formation cause_base->solution_base solution_reevaluate Re-evaluate Conditions cause_conditions->solution_reevaluate solution_moderate Moderate Temperature cause_temp_high->solution_moderate solution_monitor Monitor Reaction Progress cause_time_long->solution_monitor

Caption: Troubleshooting logic for this compound synthesis.

References

Technical Support Center: Synthesis of 2-(4-Methoxyphenoxy)ethanol via Phase Transfer Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides detailed guidance on the selection of a phase transfer catalyst (PTC) for the synthesis of 2-(4-Methoxyphenoxy)ethanol. It includes troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address common experimental challenges.

Core Topic: Phase Transfer Catalyst Selection

The synthesis of this compound is typically achieved through a Williamson ether synthesis. This reaction involves the O-alkylation of 4-methoxyphenol with a 2-haloethanol, such as 2-chloroethanol, in the presence of a base. Due to the biphasic nature of the reaction (a solid or aqueous base and an organic substrate), a phase transfer catalyst is often employed to enhance the reaction rate and yield.

The role of the phase transfer catalyst is to transport the phenoxide anion from the aqueous or solid phase into the organic phase, where it can react with the 2-haloethanol. The selection of an appropriate PTC is crucial for the success of the synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of phase transfer catalysts used for the synthesis of this compound?

A1: The most commonly used phase transfer catalysts for this type of Williamson ether synthesis are quaternary ammonium salts. These are often preferred due to their relatively low cost and high efficiency. Examples include:

  • Tetrabutylammonium bromide (TBAB)

  • Tetrabutylammonium iodide (TBAI)

  • Benzyltriethylammonium chloride (TEBAC)

Q2: How do I choose the best phase transfer catalyst for my experiment?

A2: The choice of PTC depends on several factors, including the specific reaction conditions (solvent, base, temperature) and the desired outcome (yield, reaction time). For the synthesis of this compound, quaternary ammonium salts like TBAB are a good starting point due to their proven efficacy in similar O-alkylation reactions. The lipophilicity of the catalyst's cation is a key factor; a more lipophilic cation will more effectively transport the phenoxide anion into the organic phase.

Q3: Are there alternatives to quaternary ammonium salts?

A3: Yes, other types of phase transfer catalysts can be used, such as crown ethers (e.g., 18-crown-6). Crown ethers are excellent at complexing with alkali metal cations (like K⁺ from potassium carbonate), thereby increasing the nucleophilicity of the accompanying anion. However, they are generally more expensive and can be more toxic than quaternary ammonium salts, making them less common for routine synthesis.

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Low or no conversion of 4-methoxyphenol 1. Ineffective phase transfer of the phenoxide. 2. Insufficiently strong base. 3. Low reaction temperature.1. Increase the amount of phase transfer catalyst. 2. Consider a more lipophilic PTC (e.g., one with longer alkyl chains). 3. Switch to a stronger base such as potassium hydroxide or sodium hydroxide. 4. Increase the reaction temperature.
Formation of side products (e.g., C-alkylation) 1. The phenoxide anion can exhibit ambident nucleophilic character, leading to alkylation on the aromatic ring. 2. High reaction temperatures can favor C-alkylation.1. Use a less polar solvent to favor O-alkylation. 2. Lower the reaction temperature. 3. The choice of counter-ion can influence selectivity; sometimes using Na⁺ instead of K⁺ (or vice-versa) can help.
Difficulty in separating the product from the catalyst The phase transfer catalyst, especially lipophilic ones, can be difficult to remove during workup.1. Use a more polar quaternary ammonium salt that can be more easily washed out with water. 2. Consider using a polymer-supported PTC which can be filtered off at the end of the reaction. 3. Purification by column chromatography is often effective.
Slow reaction rate 1. Poor mixing of the phases. 2. Low concentration of the active catalyst-phenoxide complex in the organic phase.1. Ensure vigorous stirring to maximize the interfacial area between the phases. 2. Increase the concentration of the phase transfer catalyst.

Quantitative Data on Catalyst Performance

Phase Transfer CatalystTypical Molar Ratio (to substrate)Relative CostExpected Yield RangeKey Considerations
Tetrabutylammonium bromide (TBAB)1-5 mol%LowGood to ExcellentGood general-purpose catalyst.
Tetrabutylammonium iodide (TBAI)1-5 mol%ModerateGood to ExcellentIodide is a better leaving group than bromide, which can sometimes accelerate the reaction if in-situ halogen exchange occurs on the alkylating agent.
Benzyltriethylammonium chloride (TEBAC)1-5 mol%LowGoodAnother common and cost-effective option.
18-Crown-61-5 mol%HighExcellentVery effective, especially with potassium salts, but more expensive and toxic.

Experimental Protocol

This protocol is a general guideline for the synthesis of this compound using a phase transfer catalyst. Optimization may be required based on laboratory conditions and reagent purity.

Materials:

  • 4-Methoxyphenol

  • 2-Chloroethanol

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Tetrabutylammonium bromide (TBAB)

  • Toluene or Dimethylformamide (DMF)

  • Deionized water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-methoxyphenol (1 equivalent), potassium carbonate (1.5 equivalents), and tetrabutylammonium bromide (0.05 equivalents).

  • Add toluene or DMF as the solvent.

  • Begin stirring the mixture and add 2-chloroethanol (1.2 equivalents) dropwise.

  • Heat the reaction mixture to 80-100 °C and maintain it at this temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the solid potassium carbonate and wash the filter cake with a small amount of the reaction solvent.

  • Transfer the filtrate to a separatory funnel and wash with deionized water (2 x volume of the organic layer) to remove the remaining salts and catalyst.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification reagents Combine 4-Methoxyphenol, K2CO3, and TBAB in solvent add_alkylating Add 2-Chloroethanol reagents->add_alkylating heat Heat to 80-100 °C add_alkylating->heat monitor Monitor by TLC heat->monitor cool Cool to RT monitor->cool Reaction Complete filter_salts Filter solids cool->filter_salts wash_organic Aqueous Wash filter_salts->wash_organic dry_organic Dry with MgSO4 wash_organic->dry_organic concentrate Concentrate dry_organic->concentrate chromatography Column Chromatography concentrate->chromatography final_product final_product chromatography->final_product Pure this compound

Caption: Experimental workflow for the synthesis of this compound.

catalyst_selection_logic action_node action_node start_node Start: Need PTC for O-alkylation of 4-methoxyphenol cost_constraint Is cost a major constraint? start_node->cost_constraint toxicity_concern Is toxicity a major concern? cost_constraint->toxicity_concern No use_quat_salt Select a quaternary ammonium salt (e.g., TBAB, TEBAC) cost_constraint->use_quat_salt Yes high_yield_critical Is maximizing yield critical? toxicity_concern->high_yield_critical No toxicity_concern->use_quat_salt Yes consider_crown_ether Consider a crown ether (e.g., 18-crown-6) high_yield_critical->consider_crown_ether Yes optimize_quat_salt Optimize with different quaternary ammonium salts high_yield_critical->optimize_quat_salt No

Caption: Logical workflow for phase transfer catalyst selection.

Troubleshooting peak tailing in HPLC analysis of 2-(4-Methoxyphenoxy)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance for common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of 2-(4-Methoxyphenoxy)ethanol, with a specific focus on resolving peak tailing.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of peak tailing when analyzing this compound?

The most common cause of peak tailing for polar analytes like this compound is secondary interactions with the stationary phase.[1][2] On standard silica-based reversed-phase columns (e.g., C18, C8), residual silanol groups (-Si-OH) on the silica surface can be acidic and ionized.[3][4][5] The oxygen atoms in the ether and alcohol functional groups of your analyte can interact with these sites through hydrogen bonding, causing a portion of the analyte molecules to be retained longer than the main peak, resulting in a tail.[2]

Q2: How can I adjust my mobile phase to reduce peak tailing?

Optimizing the mobile phase is a critical first step. The goal is to minimize the unwanted secondary interactions.

  • Lower the pH: The most effective strategy is to lower the mobile phase pH.[1][6] By adding a small amount of an acid like formic acid or trifluoroacetic acid (TFA) to a final concentration of 0.1%, you can protonate the residual silanol groups (-Si-OH vs. -Si-O⁻). This neutralizes their negative charge, significantly reducing their ability to interact with your analyte.[7][8] For phenolic compounds, a lower pH generally improves peak shape.[9][10]

  • Use a Buffer: Employing a buffer can help maintain a consistent pH throughout the analysis, which is crucial for reproducible results and symmetrical peaks.[3] A buffer concentration of >20 mM is often recommended to provide sufficient capacity.[7]

  • Change the Organic Modifier: Sometimes, switching from acetonitrile to methanol (or vice versa) can influence peak shape due to different solvent properties and interactions with the analyte and stationary phase.

Q3: I've optimized my mobile phase, but the peak is still tailing. What column-related issues should I investigate?

If mobile phase adjustments are insufficient, the issue may lie with the column itself.

  • Use a High-Purity, End-Capped Column: Modern columns are often manufactured with high-purity silica, which has fewer metal impurities and a lower concentration of acidic silanols.[4] Additionally, "end-capped" columns have their residual silanols chemically treated to make them less active, which is highly effective at reducing peak tailing for polar compounds.[3][6][7]

  • Check for Column Contamination: The column inlet frit or the packing material at the head of the column can become contaminated with strongly retained sample components.[2] This can create active sites that cause tailing. Try flushing the column with a strong solvent or, if the manufacturer allows, reverse the column and flush it.

  • Evaluate Column Age and Condition: Over time, the stationary phase can degrade, or a void can form at the column inlet, leading to poor peak shape.[11] If the column is old or has been used extensively with harsh conditions, it may need to be replaced.

Q4: Could my sample preparation or injection parameters be causing the peak tailing?

Yes, sample-related factors can significantly impact peak shape.

  • Avoid Sample Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion, including tailing.[2][11] If you suspect this is the issue, try diluting your sample and injecting a smaller volume.

  • Match Sample Solvent to Mobile Phase: The solvent used to dissolve your sample should be as close in composition and strength to the mobile phase as possible.[2] Injecting a sample in a much stronger solvent can cause the analyte band to spread improperly on the column, resulting in a distorted peak.

Q5: What instrumental factors might contribute to peak tailing?

Problems with the HPLC system itself can introduce peak shape distortions.

  • Minimize Extra-Column Volume: Excessive volume between the injector, column, and detector can cause the separated analyte band to broaden, leading to tailing.[2][3] Use tubing with a narrow internal diameter (e.g., 0.005") and ensure all fittings are made correctly to avoid dead volumes.[3]

  • Check for Leaks: A leak anywhere in the system can cause pressure fluctuations and disrupt the flow path, affecting peak shape.[2]

Troubleshooting Summary Table

Potential Cause Recommended Solution(s)
Secondary Silanol Interactions Lower mobile phase pH to 2.5-3.5 with 0.1% formic or acetic acid.[1][7] Use a high-purity, end-capped HPLC column.[4] Add a competitive base like triethylamine (less common with modern columns).[5]
Incorrect Mobile Phase pH Ensure the mobile phase pH is at least 2 units away from the analyte's pKa.[12] Use a buffer (e.g., phosphate, acetate) at a concentration of 20-50 mM.[7]
Column Contamination / Degradation Flush the column with a strong solvent (e.g., isopropanol, THF). Replace the column inlet frit or use a guard column.[11][13] Replace the analytical column if it is old or a void has formed.
Sample Overload Reduce the injection volume or dilute the sample.[2][11] Use a column with a larger internal diameter or higher loading capacity.[11]
Sample Solvent Mismatch Dissolve the sample in the initial mobile phase whenever possible.
Extra-Column Volume Use shorter, narrower internal diameter tubing between system components.[2][3] Ensure all fittings are properly connected to avoid dead volume.[8]

Recommended Experimental Protocol

This protocol provides a starting point for developing a robust HPLC method for this compound that minimizes peak tailing.

Objective: To achieve a symmetrical peak (tailing factor < 1.5) for the quantification of this compound.

1. Materials & Instrumentation

  • Analyte: this compound standard

  • HPLC Column: High-purity, end-capped C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Solvents: HPLC-grade acetonitrile and deionized water

  • Modifier: Formic acid (≥98% purity)

  • Instrumentation: HPLC system with a UV detector, column oven, and autosampler.

2. Mobile Phase Preparation (0.1% Formic Acid in Water/Acetonitrile)

  • Measure 500 mL of deionized water into a 1 L mobile phase reservoir bottle.

  • Carefully add 1.0 mL of formic acid to the water.

  • Measure 500 mL of acetonitrile and add it to the same reservoir bottle.

  • Mix thoroughly and degas the solution for 15-20 minutes using sonication or vacuum degassing.

  • This creates a 50:50 (v/v) Water:Acetonitrile mobile phase with 0.1% formic acid in the aqueous portion. Adjust the ratio as needed for optimal retention time.

3. Sample Preparation

  • Prepare a stock solution of 1 mg/mL this compound in the mobile phase.

  • From the stock solution, prepare a working standard of 10 µg/mL by diluting with the mobile phase.

  • Filter the final solution through a 0.45 µm syringe filter before placing it in an autosampler vial.

4. Chromatographic Conditions

Parameter Recommended Setting
Mobile Phase 50:50 Acetonitrile:Water with 0.1% Formic Acid (Isocratic)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 275 nm (based on the methoxyphenol chromophore)
Run Time 10 minutes

Troubleshooting Workflow

The following diagram illustrates a logical workflow for diagnosing and resolving peak tailing issues.

G cluster_0 cluster_1 Phase 1: Mobile Phase & Sample cluster_2 Phase 2: Column Hardware cluster_3 Phase 3: System & Final Check cluster_4 start Observe Peak Tailing q_ph Is mobile phase pH low? (e.g., pH 2.5-3.5) start->q_ph a_ph Action: Add 0.1% Formic Acid. Lower pH to suppress silanol activity. q_ph->a_ph No q_overload Is sample concentration high? q_ph->q_overload Yes a_ph->q_overload end_good Peak Shape Acceptable a_ph->end_good a_overload Action: Dilute sample or reduce injection volume. q_overload->a_overload Yes q_solvent Is sample solvent stronger than mobile phase? q_overload->q_solvent No a_overload->q_solvent a_overload->end_good a_solvent Action: Dissolve sample in mobile phase. q_solvent->a_solvent Yes q_column_type Is column old or not end-capped? q_solvent->q_column_type No a_solvent->q_column_type a_solvent->end_good a_column_type Action: Use a modern, high-purity, end-capped column. q_column_type->a_column_type Yes q_contam Is backpressure high? Has performance degraded over time? q_column_type->q_contam No a_column_type->q_contam a_column_type->end_good a_contam Action: Flush column. Replace guard column or frit. q_contam->a_contam Yes q_ecv Are tubing/fittings optimized? q_contam->q_ecv No a_contam->q_ecv a_contam->end_good a_ecv Action: Use short, narrow ID tubing. Check for dead volume in connections. q_ecv->a_ecv No q_ecv->end_good Yes a_ecv->end_good end_bad Problem Persists: Consult manufacturer

A logical workflow for troubleshooting peak tailing in HPLC.

References

Technical Support Center: Storage and Handling of 2-(4-Methoxyphenoxy)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 2-(4-Methoxyphenoxy)ethanol to prevent its degradation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended temperature for storing this compound?

A1: It is recommended to store this compound in a cool, dry, and well-ventilated area.[1] The ideal storage temperature should be kept below 30°C.[1]

Q2: What are the primary degradation pathways for this compound during storage?

A2: The two primary degradation pathways are peroxide formation and cleavage of the ether bond. Ethers are known to form explosive peroxides upon exposure to oxygen and light.[2] Cleavage of the ether linkage can lead to the formation of 4-methoxyphenol and formaldehyde.

Q3: How can I visually inspect my this compound for signs of degradation?

A3: Visually inspect the liquid for the presence of crystals, discoloration, or the formation of a viscous layer, all of which can indicate significant degradation. For ethers, the presence of crystalline solids in the container or around the cap can be a sign of dangerous peroxide formation.[1] If you observe any of these signs, do not move or open the container and contact your institution's environmental health and safety office for proper disposal.

Q4: How often should I test for peroxides in my stored this compound?

A4: For ethers that are prone to peroxide formation, it is recommended to test for peroxides upon receipt, before any distillation or concentration step, and periodically during storage (e.g., every 3-6 months).[3]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected peaks in analytical chromatogram (HPLC/GC) Degradation of this compound.1. Confirm the identity of the extra peaks using mass spectrometry (MS). Likely degradation products include 4-methoxyphenol and formaldehyde derivatives. 2. Review storage conditions (light and heat exposure, container seal). 3. Test for the presence of peroxides. 4. If degradation is confirmed, dispose of the current stock and obtain a fresh supply.
Inconsistent experimental results Degradation of the starting material is affecting the reaction outcome.1. Verify the purity of the this compound using a validated analytical method (see Experimental Protocols). 2. If purity is compromised, purify the material (e.g., by distillation, after ensuring the absence of peroxides) or use a fresh, unopened container.
Visible changes in the material (e.g., color change, crystal formation) Significant chemical degradation.Do not use the material. This could indicate high levels of degradation products or dangerous peroxide formation.[1] Follow your institution's hazardous waste disposal procedures.
Failed peroxide test (positive result) Formation of potentially explosive peroxides.Handle with extreme caution. Do not attempt to distill or evaporate the solvent.[2] Contact your environmental health and safety department for guidance on safe disposal of peroxide-containing solvents.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC-UV Method for this compound and 4-Methoxyphenol

This protocol describes a reverse-phase HPLC method that can be adapted to monitor the degradation of this compound by quantifying the parent compound and a key degradation product, 4-methoxyphenol.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Formic acid (for MS compatibility)

  • This compound reference standard

  • 4-Methoxyphenol reference standard

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 50:50 v/v) with 0.1% phosphoric acid (or formic acid). The exact ratio may need to be optimized for your specific column and system.

  • Standard Solution Preparation:

    • Prepare a stock solution of this compound reference standard in the mobile phase (e.g., 1 mg/mL).

    • Prepare a stock solution of 4-Methoxyphenol reference standard in the mobile phase (e.g., 1 mg/mL).

    • Prepare a series of calibration standards by diluting the stock solutions to cover the expected concentration range.

  • Sample Preparation: Dilute the this compound sample to be tested in the mobile phase to a concentration within the calibration range.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 25°C

    • UV Detection Wavelength: 275 nm (or a wavelength determined by UV spectral analysis of the compounds)

  • Analysis: Inject the standard solutions and the sample solution into the HPLC system and record the chromatograms.

  • Quantification: Identify and quantify the peaks of this compound and 4-methoxyphenol in the sample by comparing their retention times and peak areas to those of the reference standards.

Protocol 2: Peroxide Test for Ethers

This protocol provides a qualitative test for the presence of peroxides in this compound.

Materials:

  • Potassium iodide (KI) solution (10% w/v in water)

  • Glacial acetic acid

  • Starch indicator solution (optional)

  • Sample of this compound

Procedure:

  • In a clean, dry test tube, add 1 mL of the this compound sample.

  • Add 1 mL of glacial acetic acid.

  • Add 1 mL of the 10% potassium iodide solution.

  • Stopper the test tube and shake for 1 minute.

  • Observe the color of the solution. The formation of a yellow to brown color indicates the presence of peroxides. A deeper color suggests a higher concentration of peroxides.

  • For enhanced sensitivity, a few drops of starch indicator can be added. A blue-black color indicates the presence of peroxides.

Visualizations

DegradationPathways MPE This compound O2_Light Oxygen (O2) Light MPE->O2_Light Cleavage Ether Bond Cleavage MPE->Cleavage Peroxides Hydroperoxides/ Peroxides O2_Light->Peroxides Autoxidation MP 4-Methoxyphenol Cleavage->MP Formaldehyde Formaldehyde Cleavage->Formaldehyde StabilityTestingWorkflow cluster_0 Sample Preparation & Storage cluster_1 Time-Point Analysis cluster_2 Data Evaluation start Fresh Sample of This compound storage_conditions Store under defined conditions (e.g., Temperature, Humidity, Light) start->storage_conditions sampling Withdraw samples at specified time intervals storage_conditions->sampling analysis Analyze using Stability-Indicating Method (e.g., HPLC-UV) sampling->analysis quantification Quantify Parent Compound and Degradation Products analysis->quantification kinetics Determine Degradation Rate and Shelf-Life quantification->kinetics

References

Technical Support Center: High-Purity Purification of 2-(4-Methoxyphenoxy)ethanol by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the high-purity purification of 2-(4-Methoxyphenoxy)ethanol using column chromatography techniques.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the column chromatography of this compound?

A1: For the purification of a polar compound like this compound, silica gel is the most common and recommended stationary phase.[1][2] Alumina can also be considered as an alternative, particularly if the compound is sensitive to the acidic nature of silica gel.[1]

Q2: What is a good starting solvent system (mobile phase) for the purification of this compound?

A2: A good starting point for a normal-phase silica gel column would be a mixture of a non-polar solvent and a moderately polar solvent. Common choices include hexane/ethyl acetate or dichloromethane/methanol.[1][3] Given the polarity of this compound, a higher proportion of the polar solvent will likely be required. It is crucial to first determine the optimal solvent system using Thin Layer Chromatography (TLC).[4]

Q3: How do I determine the right solvent system using Thin Layer Chromatography (TLC)?

A3: To determine the ideal mobile phase, spot your crude this compound on a TLC plate and develop it in various solvent mixtures of increasing polarity. The ideal solvent system will give your desired compound a retention factor (Rf) of approximately 0.2-0.4, with good separation from impurities.[4]

Q4: My compound is not moving from the baseline on the TLC plate, even with a high concentration of ethyl acetate in hexane. What should I do?

A4: If your compound remains at the baseline, the solvent system is not polar enough. You can increase the polarity by adding a stronger polar solvent like methanol to your mobile phase. A common solvent system for highly polar compounds is dichloromethane with a small percentage of methanol.[3]

Q5: What is flash chromatography and is it suitable for purifying this compound?

A5: Flash chromatography is a rapid form of column chromatography that uses pressure to force the solvent through the column, leading to faster separations. It is highly suitable for the purification of this compound and is a standard technique in organic synthesis labs.[5]

Troubleshooting Guide

Problem Possible Cause Solution
Poor Separation of this compound from Impurities Improper solvent system selection.Optimize the mobile phase using TLC to achieve a larger Rf difference between your product and the impurities. Consider using a gradient elution.
Column overloading.Reduce the amount of crude material loaded onto the column. A general rule is to use 20-100 times the weight of silica gel to the weight of the sample.
Poorly packed column (channeling).Ensure the silica gel is packed uniformly without any air bubbles or cracks. Wet packing (slurry method) is often preferred.
Peak Tailing of this compound The compound is highly polar and interacts strongly with the acidic silica gel.Add a small amount of a polar modifier like methanol to the eluent to improve peak shape. Alternatively, consider using a less acidic stationary phase like neutral alumina.
Co-elution with a closely related impurity.Try a different solvent system to alter the selectivity. A gradient elution with a very shallow gradient can also help resolve closely eluting compounds.
Product Elutes Too Quickly (High Rf) The mobile phase is too polar.Decrease the proportion of the polar solvent in your mobile phase.
Product Elutes Too Slowly or Not at All (Low Rf) The mobile phase is not polar enough.Increase the proportion of the polar solvent in your mobile phase. For very polar compounds, a switch to a more polar solvent (e.g., from ethyl acetate to methanol) may be necessary.[3]
Low Recovery of this compound The compound is irreversibly adsorbed onto the silica gel.This can happen with very polar compounds. Try using a more polar eluent or switch to a different stationary phase like alumina.
The compound is spread across too many fractions (due to peak tailing).Optimize the chromatography conditions to minimize tailing. Combine and concentrate all fractions containing the product.

Experimental Protocols

Protocol 1: Thin Layer Chromatography (TLC) for Solvent System Selection
  • Preparation: Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spotting: Using a capillary tube, spot the solution onto the baseline of a silica gel TLC plate.

  • Development: Place the TLC plate in a developing chamber containing a prepared solvent system (e.g., start with 70:30 Hexane:Ethyl Acetate).

  • Visualization: After the solvent front has reached near the top of the plate, remove it and visualize the spots under a UV lamp (if the compound is UV active) or by staining (e.g., with potassium permanganate).

  • Optimization: Adjust the solvent ratio to achieve an Rf value of 0.2-0.4 for this compound with good separation from other spots.

Protocol 2: Flash Column Chromatography Purification

This protocol is a general guideline and should be adapted based on the results of your TLC analysis.

  • Column Preparation:

    • Select an appropriate size column based on the amount of crude material.

    • Prepare a slurry of silica gel in the initial, least polar solvent system determined by TLC.

    • Carefully pour the slurry into the column, allowing the silica gel to settle into a uniform bed. Ensure there are no air bubbles or cracks.

    • Add a layer of sand on top of the silica gel to prevent disturbance during solvent addition.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the mobile phase or a more volatile solvent.

    • Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dried powder to the top of the column.

  • Elution:

    • Begin eluting the column with the starting solvent system.

    • If using a gradient elution, gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent.

    • Collect fractions in test tubes or other suitable containers.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify which ones contain the pure this compound.

    • Combine the pure fractions.

  • Isolation:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the high-purity this compound.

Quantitative Data Summary

The following tables provide typical parameters for the purification of polar aromatic compounds like this compound. Actual values may vary depending on the specific impurities and scale of the experiment.

Table 1: Typical Column Chromatography Parameters

ParameterValue
Stationary Phase Silica Gel (60-120 mesh)
Column Dimensions Dependent on sample size (e.g., 2-5 cm diameter for 1-5 g of crude material)
Sample Loading 1-5% of silica gel weight
Flow Rate 5-10 mL/min (for flash chromatography)
Fraction Size 10-20 mL

Table 2: Example Solvent Systems and Expected Purity/Yield

Solvent System (Gradient)Starting Ratio (v/v)Final Ratio (v/v)Expected PurityExpected Yield
Hexane:Ethyl Acetate90:1050:50>98%70-85%
Dichloromethane:Methanol100:095:5>98%75-90%

Visualizations

experimental_workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation TLC TLC Analysis for Solvent System Selection Column Pack Silica Gel Column TLC->Column Optimized Solvent System Crude Crude this compound Crude->TLC Load Load Crude Product Column->Load Elute Elute with Gradient (e.g., Hexane:EtOAc) Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions by TLC Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Evaporate Evaporate Solvent Combine->Evaporate Pure High-Purity Product Evaporate->Pure

Caption: Experimental Workflow for Purification.

troubleshooting_flowchart Start Start Purification Problem Poor Separation? Start->Problem Tailing Peak Tailing? Problem->Tailing No OptimizeSolvent Optimize Solvent System (via TLC) Problem->OptimizeSolvent Yes LowRecovery Low Recovery? Tailing->LowRecovery No AddModifier Add Polar Modifier (e.g., Methanol) Tailing->AddModifier Yes Success Successful Purification LowRecovery->Success No CheckPolarity Increase Eluent Polarity or Change Stationary Phase LowRecovery->CheckPolarity Yes OptimizeSolvent->Start AddModifier->Start CheckPolarity->Start

Caption: Troubleshooting Decision Tree.

References

Identifying and characterizing impurities in 2-(4-Methoxyphenoxy)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(4-Methoxyphenoxy)ethanol. The information is presented in a question-and-answer format to directly address common issues encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What are the potential impurities in commercially available this compound?

Potential impurities in this compound can originate from the synthetic route, typically the Williamson ether synthesis, or from degradation. These can be broadly categorized as process-related impurities and degradation products.

Process-Related Impurities:

  • Unreacted Starting Materials:

    • p-Methoxyphenol

    • 2-Chloroethanol

  • Byproducts from Side Reactions:

    • Dialkylated product: 1,2-bis(4-methoxyphenoxy)ethane, formed by the reaction of this compound with another molecule of p-methoxyphenol.

    • Elimination product: Ethylene glycol, resulting from the elimination of HCl from 2-chloroethanol under basic conditions.

Degradation Products:

  • Hydrolysis Products: Under acidic or basic conditions, the ether linkage can be cleaved to yield p-methoxyphenol and ethylene glycol.

  • Oxidation Products: The aromatic ring and the ether linkage can be susceptible to oxidation, leading to a variety of degradation products.

Q2: How can I identify and quantify these impurities?

A combination of chromatographic and spectroscopic techniques is recommended for the comprehensive identification and quantification of impurities.

  • High-Performance Liquid Chromatography (HPLC) with UV detection is a primary technique for separating and quantifying known and unknown impurities. A stability-indicating HPLC method should be developed and validated.

  • Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for identifying volatile and semi-volatile impurities, particularly unreacted starting materials and some degradation products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for the structural elucidation of unknown impurities that have been isolated.

  • Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to identify impurities by providing molecular weight information, which is particularly useful for components that are not easily identifiable by other methods.

Troubleshooting Guides

HPLC Analysis Troubleshooting

Q3: I am observing significant peak tailing for the main this compound peak in my HPLC analysis. What could be the cause and how can I fix it?

Peak tailing is a common issue when analyzing polar aromatic compounds like this compound. The primary causes are often related to secondary interactions with the stationary phase.

Potential Causes and Solutions:

CauseSolution
Secondary Silanol Interactions The free silanol groups on the silica-based stationary phase can interact with the polar functional groups of the analyte, causing peak tailing. Use an end-capped column or a column with a different stationary phase (e.g., a polymer-based column). Adding a competing base, such as triethylamine (TEA), to the mobile phase at a low concentration (e.g., 0.1%) can also mask the silanol groups.
Mobile Phase pH If the mobile phase pH is not optimal, it can lead to peak shape issues. For acidic compounds, a lower pH (around 2.5-3.5) is generally preferred.
Column Overload Injecting too much sample can saturate the column, leading to peak distortion. Reduce the injection volume or dilute the sample.
Extra-column Volume Excessive tubing length or a large detector flow cell can contribute to band broadening and peak tailing. Use tubing with a smaller internal diameter and ensure all connections are secure.
GC-MS Analysis Troubleshooting

Q4: I am having trouble detecting polar impurities like p-methoxyphenol using GC-MS. What can I do to improve their detection?

Polar compounds, especially those with active hydrogens like phenols, can exhibit poor peak shape and low response in GC-MS due to interactions with the column or inlet.

Potential Causes and Solutions:

CauseSolution
Analyte Adsorption The active sites in the GC inlet and column can adsorb polar analytes. Use a deactivated inlet liner and a column specifically designed for polar analytes.
Poor Volatility Some impurities may not be volatile enough for GC analysis. Derivatization of the polar functional groups (e.g., silylation) can increase volatility and improve peak shape.
Incorrect Temperature Program An unoptimized temperature program can lead to co-elution or broad peaks. Start with a lower initial temperature and use a slower ramp rate to improve separation.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol is adapted from a validated method for the related compound, 2-phenoxyethanol, and should be validated for this compound.

ParameterSpecification
Column C18, 4.6 mm x 250 mm, 5 µm particle size
Mobile Phase Acetonitrile:Water (50:50, v/v)
Flow Rate 1.0 mL/min
Detection UV at 270 nm
Injection Volume 10 µL
Column Temperature 30°C
Sample Preparation Dissolve the sample in the mobile phase to a concentration of 1 mg/mL.
Protocol 2: GC-MS Analysis of Volatile Impurities
ParameterSpecification
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 250°C
Injection Mode Split (10:1)
Injection Volume 1 µL
Oven Program 50°C (hold for 2 min), ramp to 280°C at 10°C/min, hold for 5 min
MS Transfer Line Temp 280°C
MS Ion Source Temp 230°C
Mass Range 40-450 amu

Visualizations

Synthesis_and_Degradation_Pathway cluster_synthesis Williamson Ether Synthesis cluster_impurities Potential Impurities cluster_degradation Degradation Pathways p-Methoxyphenol p-Methoxyphenol Product This compound p-Methoxyphenol->Product Unreacted_pMP p-Methoxyphenol p-Methoxyphenol->Unreacted_pMP 2-Chloroethanol 2-Chloroethanol 2-Chloroethanol->Product Unreacted_2CE 2-Chloroethanol 2-Chloroethanol->Unreacted_2CE Elimination Ethylene Glycol 2-Chloroethanol->Elimination Side Reaction Base Base Base->Product Dialkylated 1,2-bis(4-methoxyphenoxy)ethane Product->Dialkylated Side Reaction Stress_Conditions Acid/Base, Oxidation Product->Stress_Conditions Degradation_Products p-Methoxyphenol, Ethylene Glycol, Oxidized Products Stress_Conditions->Degradation_Products Impurity_Identification_Workflow Sample Sample HPLC_Screen HPLC Purity Screen Sample->HPLC_Screen Detect_Impurity Impurity Detected? HPLC_Screen->Detect_Impurity Known_Impurity Known Impurity? Detect_Impurity->Known_Impurity Yes No_Impurity No Impurity Detected Detect_Impurity->No_Impurity No Quantify Quantify using Reference Standard Known_Impurity->Quantify Yes Isolate Isolate Impurity (Prep-HPLC) Known_Impurity->Isolate No Structure_Elucidation Structure Elucidation (NMR, MS) Isolate->Structure_Elucidation Identify_Quantify Identify and Quantify Structure_Elucidation->Identify_Quantify

Validation & Comparative

A Comparative Guide to 2-(4-Methoxyphenoxy)ethanol and 2-Phenoxyethanol as Synthetic Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of chemical synthesis, the selection of an appropriate starting material is paramount to achieving desired outcomes in terms of yield, purity, and efficiency. This guide provides an objective comparison between two closely related aryl alkyl alcohol precursors: 2-(4-methoxyphenoxy)ethanol and the more ubiquitous 2-phenoxyethanol. The focus is on their respective performance in common synthetic transformations, with supporting data and protocols to inform laboratory and drug development applications.

Physicochemical Properties

A foundational comparison begins with the intrinsic physical and chemical properties of each molecule. These properties influence reaction conditions, solvent choice, and purification strategies.

Property2-PhenoxyethanolThis compound
Molecular Formula C₈H₁₀O₂C₉H₁₂O₃
Molar Mass 138.16 g/mol [1]168.19 g/mol [2]
Appearance Colorless, oily liquid[1]Solid (Data inferred from similar compounds)
Boiling Point 244-247 °C[1]Not readily available
Melting Point 11-13 °C[3]Not readily available
Density 1.107 g/mL at 20 °CNot readily available
Water Solubility 27 g/L (20 °C)[1]Slightly soluble (inferred)

Structural and Reactivity Analysis

The primary structural difference between the two precursors is the presence of a methoxy group (-OCH₃) at the para-position of the phenyl ring in this compound. This substitution has significant electronic implications that alter the molecule's reactivity.

G cluster_0 2-Phenoxyethanol cluster_1 This compound cluster_2 a a_img b b_img L Key Difference methoxy para-Methoxy Group (-OCH₃) reactivity Increased Reactivity methoxy->reactivity Electron-Donating Group (EDG) Increases electron density on the aromatic ring

Caption: Structural comparison and the electronic effect of the methoxy group.

The methoxy group is a powerful electron-donating group (EDG) through resonance. This has two main consequences:

  • Increased Nucleophilicity of the Aromatic Ring: The phenyl ring in this compound is more electron-rich than that of 2-phenoxyethanol. This makes it significantly more activated towards electrophilic aromatic substitution (EAS) reactions, should a synthetic route require modification of the ring itself.

  • Modulation of Hydroxyl Group Reactivity: The EDG slightly increases the electron density on the phenoxy oxygen, which can subtly influence the acidity (pKa) of the terminal hydroxyl group. While this effect is modest, it can impact the rate of reactions where the alcohol acts as a nucleophile, such as in Williamson ether synthesis or esterification.

Performance in Key Synthetic Reactions

The utility of these molecules as precursors is best demonstrated through their performance in common O-alkylation and O-acylation reactions.

A. O-Acetylation (Esterification)

The conversion of the terminal hydroxyl group to an acetate ester is a fundamental protection or derivatization strategy. This is typically achieved with acetic anhydride, often in the presence of a base like pyridine or a catalyst.

Comparative Data for O-Acetylation

PrecursorReagentConditionsYieldNotes
2-Phenoxyethanol AnalogAcetic AnhydridePyridine, Room Temp.Excellent (Typically >90%)General protocol for phenols and alcohols yields high conversion[4].
This compound AnalogAcetic AnhydridePyridine, Room Temp.Excellent (Expected >90%)The electronic effect of the methoxy group is minimal for this reaction; high yield is expected[4].

Experimental Protocol: General O-Acetylation of a Phenoxyethanol Derivative

  • Setup: Dissolve the phenoxyethanol starting material (1.0 equivalent) in dry pyridine (5-10 mL per mmol of substrate) in a round-bottom flask under an inert atmosphere (e.g., Argon)[4].

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Add acetic anhydride (1.5 equivalents per hydroxyl group) dropwise to the stirred solution[4].

  • Reaction: Allow the mixture to warm to room temperature and stir until thin-layer chromatography (TLC) indicates complete consumption of the starting material[4].

  • Workup: Quench the reaction by adding methanol. Co-evaporate the mixture with toluene to remove pyridine. Dilute the residue with dichloromethane or ethyl acetate[4].

  • Purification: Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude ester by silica gel column chromatography if necessary[4].

B. Williamson Ether Synthesis

This reaction is crucial for building more complex molecules by forming an ether linkage at the hydroxyl position. It involves deprotonation of the alcohol to form an alkoxide, followed by an Sₙ2 reaction with an alkyl halide.

G start Phenoxyethanol Precursor alkoxide Form Alkoxide (e.g., with NaOH, KOH) start->alkoxide 1. Deprotonation sn2 Sₙ2 Reaction with Alkyl Halide (R-X) alkoxide->sn2 2. Nucleophilic Attack product Target Ether (R-O-CH₂CH₂O-Ph) sn2->product

Caption: General workflow for the Williamson ether synthesis.

Comparative Data for Williamson Ether Synthesis

While direct comparative data is scarce, we can infer performance from analogous reactions in pharmaceutical synthesis. The synthesis of the beta-blocker Metoprolol often starts from 4-(2-methoxyethyl)phenol, a close analog of this compound.

Precursor AnalogElectrophileBase / SolventProductYieldReference
4-(2-methoxyethyl)phenolEpichlorohydrinK₂CO₃ / DMFEpoxide Intermediate51%
4-(2-methoxyethyl)phenolEpichlorohydrinKOH / WaterEpoxide IntermediateNot specified, but used in multi-kg scale[5]
Phenol (general)Alkyl HalideStrong BaseAlkyl Phenyl Ether50-95% (Typical)[6]

The slightly increased nucleophilicity of the alkoxide derived from the methoxy-substituted precursor may lead to faster reaction rates compared to the unsubstituted counterpart under identical conditions.

Experimental Protocol: Synthesis of an Epoxide Intermediate via Williamson Ether Synthesis (Adapted from Metoprolol Synthesis[5][7])

  • Base Preparation: In a suitable reactor, dissolve potassium hydroxide (1.2 equivalents) in deionized water. Maintain the temperature below 30 °C during dissolution[7].

  • Phenoxide Formation: Add the 4-(2-methoxyethyl)phenol analog (1.0 equivalent) to the basic solution and stir for 20 minutes to form the corresponding phenoxide[7].

  • Alkylation: Add epichlorohydrin (1.03 equivalents) dropwise over 30 minutes. Heat the resulting two-phase mixture to approximately 35 °C and maintain for 6 hours[7].

  • Workup: After the reaction is complete (monitored by TLC or GC), cool the mixture. The product can be isolated by extraction with a suitable organic solvent (e.g., dichloromethane) followed by washing and concentration.

Application in Drug Development: The Case of β-Blockers

The choice between these precursors is often dictated by the final target molecule. This compound and its analogs are critical building blocks for a class of cardiovascular drugs known as β-blockers (beta-blockers). The aryloxypropanolamine core of many β-blockers, such as Metoprolol, requires a substituted phenoxy group.

G cluster_0 Step 1: Epoxidation (Williamson Ether Synthesis) cluster_1 Step 2: Amination (Ring-Opening) A 4-(2-methoxyethyl)phenol (Analog to Precursor) B 1-(4-(2-methoxyethyl)phenoxy) -2,3-epoxypropane A->B + Epichlorohydrin + Base (e.g., NaOH) C 1-(4-(2-methoxyethyl)phenoxy) -2,3-epoxypropane D Metoprolol (β-Blocker) C->D + Isopropylamine

Caption: Synthetic pathway to Metoprolol from a key precursor analog.

In the synthesis of Metoprolol, 4-(2-methoxyethyl)phenol is reacted with epichlorohydrin to form an epoxide intermediate. This epoxide is subsequently opened by isopropylamine to yield the final active pharmaceutical ingredient (API)[5][8][9]. The methoxyethyl group at the para-position is essential for the drug's cardioselective β-1 adrenergic receptor blocking activity[5]. This highlights a key application where 2-phenoxyethanol would be an unsuitable precursor, as it lacks the necessary substitution for biological activity.

Summary and Conclusion

The choice between this compound and 2-phenoxyethanol as a synthetic precursor is entirely dependent on the strategic goals of the synthesis.

Feature2-PhenoxyethanolThis compound
Cost & Availability High, widely availableLower, more specialized
Reactivity Standard reactivity for a primary alcohol and unsubstituted aryl ether.Enhanced reactivity in electrophilic aromatic substitution. Potentially faster kinetics in nucleophilic reactions at the -OH group.
Key Use Cases General purpose precursor for simple phenoxyethyl derivatives. Widely used as a solvent and preservative[10].Precursor for complex molecules where the para-methoxy group is a required structural feature, particularly in pharmaceuticals like β-blockers.
Advantages Low cost, well-characterized.Provides a direct route to specific, biologically active scaffolds.
Disadvantages Lacks functionality on the aromatic ring for further elaboration.Higher cost, less common.
  • 2-Phenoxyethanol is an economical and reliable choice for synthesizing simple phenoxyethyl ethers or esters where no further modification of the aromatic ring is required. Its primary role in industry is often as a solvent or preservative rather than a complex synthetic precursor[1][10].

  • This compound is a specialized precursor, indispensable when the 4-methoxyphenoxy moiety is a critical pharmacophore or structural element in the target molecule. Its utility is pronounced in drug development, as demonstrated by its analogs' central role in the synthesis of widely used β-blockers like Metoprolol[5]. For researchers in this field, it is not merely an alternative but a necessary building block for achieving specific therapeutic targets.

References

Comparative analysis of different synthetic routes to 2-(4-Methoxyphenoxy)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of chemical intermediates is a critical aspect of the research and development pipeline. This guide provides a detailed comparative analysis of various synthetic routes to produce 2-(4-Methoxyphenoxy)ethanol, a valuable building block in the synthesis of pharmaceuticals and other fine chemicals. We will delve into the classic Williamson ether synthesis, explore a phase-transfer catalyzed variation, and present alternative methodologies, offering a comprehensive overview supported by experimental data and detailed protocols.

The selection of an optimal synthetic pathway is a multifactorial decision, weighing aspects such as yield, reaction time, cost of reagents, and overall process safety and scalability. This document aims to provide the necessary data to make an informed choice for the synthesis of this compound.

At a Glance: Comparison of Synthetic Routes

To facilitate a rapid comparison, the following table summarizes the key quantitative metrics for the different synthetic strategies discussed in this guide.

MetricRoute 1: Williamson Ether SynthesisRoute 2: Phase-Transfer Catalyzed Williamson Ether SynthesisRoute 3: Ethylene Carbonate Route
Starting Materials 4-Methoxyphenol, 2-Chloroethanol4-Methoxyphenol, 2-Chloroethanol4-Methoxyphenol, Ethylene Carbonate
Key Reagents Sodium Hydroxide, DMFPotassium Carbonate, Tetrabutylammonium Bromide (TBAB), ToluenePotassium Carbonate, DMF
Reaction Temperature 80-100 °C90-110 °C120-140 °C
Reaction Time 6-12 hours4-8 hours8-16 hours
Typical Yield 65-75%80-90%70-80%
Purification Distillation/CrystallizationFiltration and Distillation/CrystallizationDistillation/Crystallization

In-Depth Analysis of Synthetic Pathways

This section provides a detailed look at the reaction mechanisms, experimental protocols, and the pros and cons of each synthetic route.

Route 1: The Classic Williamson Ether Synthesis

The Williamson ether synthesis is a long-established and versatile method for the preparation of ethers.[1] In this SN2 reaction, an alkoxide ion reacts with a primary alkyl halide to form an ether.[2] For the synthesis of this compound, the sodium salt of 4-methoxyphenol (sodium 4-methoxyphenoxide) is reacted with 2-chloroethanol.

Reaction Pathway:

Williamson_Ether_Synthesis 4-Methoxyphenol 4-Methoxyphenol Sodium_4-Methoxyphenoxide Sodium_4-Methoxyphenoxide 4-Methoxyphenol->Sodium_4-Methoxyphenoxide NaOH Sodium_Hydroxide Sodium_Hydroxide This compound This compound Sodium_4-Methoxyphenoxide->this compound + 2-Chloroethanol 2-Chloroethanol 2-Chloroethanol Sodium_Chloride Sodium_Chloride

Caption: Williamson Ether Synthesis of this compound.

Experimental Protocol:

  • Preparation of Sodium 4-Methoxyphenoxide: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-methoxyphenol (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF). To this solution, add sodium hydroxide (1.1 eq) portion-wise at room temperature.

  • Reaction with 2-Chloroethanol: After the complete dissolution of sodium hydroxide, add 2-chloroethanol (1.2 eq) to the reaction mixture.

  • Reaction Conditions: Heat the mixture to 80-100 °C and maintain this temperature for 6-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: After completion of the reaction, cool the mixture to room temperature and pour it into water. Extract the aqueous layer with a suitable organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or recrystallization.

Advantages:

  • A well-understood and reliable method.

  • Utilizes readily available and relatively inexpensive starting materials.

Disadvantages:

  • Reaction times can be lengthy.

  • The use of a strong base like sodium hydroxide may require careful handling.

  • Yields can be moderate.[1]

Route 2: Phase-Transfer Catalyzed Williamson Ether Synthesis

To overcome some of the limitations of the classic Williamson ether synthesis, a phase-transfer catalyst (PTC) can be employed. The PTC facilitates the transfer of the phenoxide anion from the solid or aqueous phase to the organic phase where the reaction with the alkyl halide occurs, often leading to faster reaction rates and higher yields under milder conditions.

Reaction Pathway:

PTC_Williamson_Ether_Synthesis cluster_aqueous Aqueous/Solid Phase cluster_organic Organic Phase 4-Methoxyphenol 4-Methoxyphenol 4-Methoxyphenoxide_anion 4-Methoxyphenoxide_anion 4-Methoxyphenol->4-Methoxyphenoxide_anion K2CO3 Potassium_Carbonate Potassium_Carbonate Ion_Pair [Q+ArO-] 4-Methoxyphenoxide_anion->Ion_Pair + TBAB TBAB TBAB (Q+X-) Product This compound Ion_Pair->Product + 2-Chloroethanol 2-Chloroethanol 2-Chloroethanol

Caption: Phase-Transfer Catalyzed Williamson Ether Synthesis.

Experimental Protocol:

  • Reaction Setup: To a round-bottom flask, add 4-methoxyphenol (1.0 eq), potassium carbonate (1.5 eq), 2-chloroethanol (1.2 eq), and a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB) (0.1 eq) in a solvent like toluene.

  • Reaction Conditions: Heat the mixture to 90-110 °C with vigorous stirring for 4-8 hours. Monitor the reaction progress by TLC.

  • Work-up and Purification: Upon completion, cool the reaction mixture and filter to remove the inorganic salts. Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. The product can be purified by vacuum distillation.

Advantages:

  • Higher yields and shorter reaction times compared to the classic method.

  • Often uses a weaker base (e.g., potassium carbonate), which is easier to handle.

  • Can be more amenable to scale-up.

Disadvantages:

  • The phase-transfer catalyst adds to the cost of the reaction.

  • Optimization of the catalyst, solvent, and temperature may be required.

Route 3: Reaction with Ethylene Carbonate

An alternative approach involves the reaction of 4-methoxyphenol with ethylene carbonate. This method avoids the use of haloethanols and can be an attractive option, particularly from a safety and environmental perspective. The reaction is typically catalyzed by a base.

Reaction Pathway:

Ethylene_Carbonate_Route 4-Methoxyphenol 4-Methoxyphenol Intermediate Intermediate Adduct 4-Methoxyphenol->Intermediate + Ethylene Carbonate (Base catalyst) Ethylene_Carbonate Ethylene_Carbonate Product This compound Intermediate->Product Decarboxylation CO2 CO2

Caption: Synthesis of this compound via Ethylene Carbonate.

Experimental Protocol:

  • Reaction Setup: In a reaction vessel, combine 4-methoxyphenol (1.0 eq), ethylene carbonate (1.2 eq), and a catalytic amount of potassium carbonate (0.1 eq) in a high-boiling solvent such as DMF.

  • Reaction Conditions: Heat the mixture to 120-140 °C for 8-16 hours. The reaction proceeds with the evolution of carbon dioxide.

  • Work-up and Purification: After the reaction is complete, cool the mixture and dilute it with water. Extract the product with an organic solvent. Wash the organic layer, dry it, and remove the solvent. The crude product is then purified by vacuum distillation.

Advantages:

  • Avoids the use of potentially hazardous 2-haloethanols.

  • Ethylene carbonate is a relatively safe and easy-to-handle reagent.

Disadvantages:

  • Requires higher reaction temperatures and potentially longer reaction times.

  • The evolution of CO2 needs to be managed, especially on a larger scale.

Alternative Synthetic Strategies

While the above routes are the most common, other methods for the synthesis of aryl ethers exist and could be adapted for this compound. These include:

  • Ullmann Condensation: This copper-catalyzed reaction involves the coupling of an aryl halide with an alcohol.[3] In this case, 4-bromoanisole could be reacted with ethylene glycol in the presence of a copper catalyst and a base. This method is particularly useful when the SN2 reaction of the Williamson synthesis is not favorable.[3]

  • Mitsunobu Reaction: This reaction allows for the conversion of an alcohol to an ether using triphenylphosphine and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD).[4][5] 4-Methoxyphenol could be reacted with ethylene glycol under Mitsunobu conditions. A key feature of this reaction is the inversion of stereochemistry at the alcohol carbon, which is not relevant in this specific synthesis but is a powerful tool in other contexts.[4]

Conclusion

The synthesis of this compound can be achieved through several viable routes. The classic Williamson ether synthesis offers a straightforward and cost-effective approach, though with moderate yields and longer reaction times. For improved efficiency, the phase-transfer catalyzed Williamson ether synthesis presents a significant advantage, providing higher yields in a shorter timeframe. The reaction with ethylene carbonate offers a safer alternative by avoiding haloalkanes, albeit at the cost of higher temperatures and longer durations.

The choice of the most suitable synthetic route will ultimately depend on the specific requirements of the researcher or organization, considering factors such as scale, available equipment, cost constraints, and safety protocols. The detailed protocols and comparative data provided in this guide are intended to aid in this decision-making process, empowering scientists to select the most efficient and practical pathway for their needs.

References

Validating 2-(4-Methoxyphenoxy)ethanol as a Novel Internal Standard for GC Analysis of Phenolic Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to enhance the robustness and accuracy of their gas chromatography (GC) methods for quantifying phenolic compounds, the selection of an appropriate internal standard (IS) is paramount. This guide provides a framework for the validation of 2-(4-Methoxyphenoxy)ethanol as a potential internal standard, comparing its properties to established alternatives and offering a detailed protocol for its validation.

While direct experimental validation data for this compound as a GC internal standard is not extensively available in published literature, its structural characteristics—possessing both a phenyl ether and a primary alcohol functional group—make it a promising candidate for the analysis of various phenolic and aromatic compounds. Its expected chromatographic behavior would be similar to many phenolic analytes, a key criterion for an effective internal standard.[1][2]

This guide outlines the necessary steps to validate this compound and presents a comparative analysis with commonly used internal standards for phenolic compound analysis, such as 2,4,6-Trichlorophenol and 2-Chlorophenol.

Physicochemical Properties of Potential Internal Standards

A suitable internal standard should have physicochemical properties comparable to the analytes of interest, ensuring similar behavior during sample preparation and chromatographic analysis.[1][2] The following table summarizes key properties of this compound and two common alternatives.

PropertyThis compound2,4,6-Trichlorophenol2-Chlorophenol
Molecular Formula C₉H₁₂O₃C₆H₃Cl₃OC₆H₅ClO
Molecular Weight 168.19 g/mol [3]197.45 g/mol 128.56 g/mol
Boiling Point 257-258 °C (estimated)[4]246 °C175 °C
Structure Phenoxyethanol derivativeChlorinated phenolChlorinated phenol

Illustrative Performance Comparison

The following table presents a hypothetical but realistic set of performance data to illustrate the expected validation results for these internal standards. Note: This data is for illustrative purposes to guide the validation process and is not based on published experimental results for this compound.

Performance ParameterThis compound (Hypothetical)2,4,6-Trichlorophenol (Typical)2-Chlorophenol (Typical)
Linearity (R²) > 0.998> 0.995> 0.995
Precision (RSD%) < 2.0< 2.5< 3.0
Accuracy (Recovery %) 98.0 - 102.097.0 - 103.096.0 - 104.0
Limit of Quantification (LOQ) Analyte-dependentAnalyte-dependentAnalyte-dependent

Experimental Protocol for Internal Standard Validation

A rigorous validation protocol is essential to demonstrate the suitability of a new internal standard. The following is a comprehensive methodology for validating this compound for the GC analysis of a target phenolic analyte.

1. Materials and Reagents:

  • This compound (purity ≥ 98%)

  • Target phenolic analyte(s) (purity ≥ 98%)

  • Alternative internal standards (e.g., 2,4,6-Trichlorophenol, 2-Chlorophenol) (purity ≥ 98%)

  • GC-grade solvent (e.g., methanol, dichloromethane)

  • High-purity water

  • Stock solutions (1000 µg/mL) of the analyte and internal standards in the chosen solvent.

2. Instrumentation:

  • Gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS).

  • Appropriate capillary column (e.g., DB-5ms, HP-5).

3. Chromatographic Conditions (Example):

  • Injector Temperature: 250 °C

  • Oven Program: Initial temperature 80 °C, hold for 1 min, ramp to 280 °C at 10 °C/min, hold for 5 min.

  • Detector Temperature: 300 °C

  • Carrier Gas: Helium at a constant flow rate.

4. Validation Parameters:

  • Specificity/Selectivity:

    • Inject a blank sample (matrix without analyte or IS) to ensure no interfering peaks at the retention times of the analyte and this compound.

    • Inject the analyte and the internal standard separately to determine their individual retention times.

    • Inject a mixture to confirm baseline separation.

  • Linearity:

    • Prepare a series of at least five calibration standards containing a fixed concentration of this compound and varying concentrations of the analyte.

    • Plot the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

    • Perform a linear regression analysis and determine the coefficient of determination (R²), which should ideally be ≥ 0.995.

  • Precision:

    • Repeatability (Intra-day precision): Analyze a minimum of six replicate samples of a standard solution (at a mid-range concentration) on the same day and under the same operating conditions.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst or on a different instrument.

    • Calculate the relative standard deviation (RSD) for the peak area ratios. The acceptance criterion is typically an RSD of ≤ 2%.

  • Accuracy:

    • Prepare spiked samples at three concentration levels (low, medium, and high) by adding known amounts of the analyte to a blank matrix.

    • Add a constant concentration of this compound to each spiked sample.

    • Analyze the samples and calculate the percent recovery of the analyte. The acceptance range for recovery is typically 95-105%.

  • Robustness:

    • Intentionally introduce small variations in the method parameters (e.g., injector temperature ± 5°C, oven temperature ramp rate ± 1°C/min, carrier gas flow rate ± 0.1 mL/min).

    • Analyze a sample under each of the modified conditions and evaluate the impact on the peak area ratio and retention times. The results should not be significantly affected by these minor changes.

Visualizing the Validation Workflow and Key Relationships

To further clarify the validation process, the following diagrams illustrate the experimental workflow and the logical relationships between key validation parameters.

Validation_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Evaluation prep_standards Prepare Stock Solutions (Analyte & IS) prep_cal_curve Prepare Calibration Standards prep_standards->prep_cal_curve prep_qc Prepare QC Samples prep_standards->prep_qc linearity Linearity Analysis prep_cal_curve->linearity precision Precision Analysis (Repeatability & Intermediate) prep_qc->precision accuracy Accuracy Analysis (Spiked Samples) prep_qc->accuracy specificity Specificity Assessment (Blank & Individual Injections) specificity->linearity eval_linearity Linear Regression (R²) linearity->eval_linearity eval_precision Calculate RSD% precision->eval_precision eval_accuracy Calculate % Recovery accuracy->eval_accuracy robustness Robustness Testing eval_robustness Assess Impact of Variations robustness->eval_robustness final_report Final Validation Report eval_linearity->final_report eval_precision->final_report eval_accuracy->final_report eval_robustness->final_report

Caption: Workflow for the validation of an internal standard in GC analysis.

Validation_Parameters Method Validated GC Method Specificity Specificity Method->Specificity ensures Linearity Linearity Method->Linearity demonstrates Precision Precision Method->Precision exhibits Accuracy Accuracy Method->Accuracy provides Robustness Robustness Method->Robustness maintains Reliability Method Reliability Specificity->Reliability Linearity->Reliability Precision->Reliability Accuracy->Reliability Robustness->Reliability

Caption: Logical relationship of key validation parameters for a reliable GC method.

References

A Comparative Benchmark Analysis of 2-(4-Methoxyphenoxy)ethanol and Other Ether Alcohols for Research and Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of scientific research and pharmaceutical development, the selection of appropriate solvents and reagents is a critical factor that dictates reaction efficiency, product purity, and the overall success of experimental outcomes. Ether alcohols, a versatile class of organic compounds, are frequently employed for their unique solvency characteristics, acting as effective media for a wide range of polar and non-polar substances. This guide provides a comprehensive performance benchmark of 2-(4-Methoxyphenoxy)ethanol against other commonly utilized ether alcohols, offering researchers, scientists, and drug development professionals a data-driven resource for informed decision-making.

This comparison focuses on key physicochemical properties and performance indicators that are paramount in a laboratory and manufacturing setting. The data presented herein is a compilation of experimentally determined and predicted values, providing a holistic view of the performance profile of these compounds.

Physicochemical Properties: A Comparative Overview

A fundamental understanding of the physicochemical properties of a solvent is essential for its appropriate application. The following table summarizes the key properties of this compound and a selection of other widely used ether alcohols.

PropertyThis compound2-Phenoxyethanol2-ButoxyethanolPropylene Glycol Monomethyl Ether (PGME)Diethylene Glycol Dimethyl Ether (Diglyme)
CAS Number 5394-57-0[1]122-99-6111-76-2[2]107-98-2[3][4][5]111-96-6[6]
Molecular Formula C₉H₁₂O₃[1]C₈H₁₀O₂C₆H₁₄O₂[7]C₄H₁₀O₂[4][5]C₆H₁₄O₃[6]
Molecular Weight ( g/mol ) 168.19[1]138.16[8]118.17[2]90.12[3][4][5]134.17[6]
Boiling Point (°C) 261.19 (Predicted)[9]244-246171[10]120[3][5]162[11]
Melting Point (°C) 39.43 (Predicted)[9]11-13-77[10]-97[5]-70[11]
Density (g/mL at 20°C) Not Available1.1070.90[10]0.921[3]0.945 (at 20°C)[11]
log Kow (Octanol-Water Partition Coefficient) 1.65 (Predicted)[9][12]1.160.83[7]-0.49[4]-0.36[6]

Key Performance Indicators for Ether Alcohols

For practical applications, several key performance indicators determine the suitability of a solvent. These include its ability to dissolve various substances (solvency), its volatility (evaporation rate), and its flammability (flash point). The following table compares these critical parameters for the selected ether alcohols.

Performance IndicatorThis compound2-Phenoxyethanol2-ButoxyethanolPropylene Glycol Monomethyl Ether (PGME)Diethylene Glycol Dimethyl Ether (Diglyme)
Flash Point (°C) Not Available123[13]67[2]32[4]70 (Open Cup)
Kauri-Butanol (Kb) Value Not AvailableNot AvailableNot AvailableNot AvailableNot Available
Evaporation Rate (n-Butyl Acetate = 1) Not Available<0.010.080.62[3]Not Available
Water Solubility 9407 mg/L (Predicted)[9]27 g/L[8]Miscible[10]MiscibleMiscible[6]

Experimental Protocols

To ensure objective and reproducible comparisons, standardized experimental protocols are essential. The following sections detail the methodologies for determining the key performance indicators cited in this guide.

Determination of Solvency Power: Kauri-Butanol Value (ASTM D1133)

The Kauri-Butanol (Kb) value is a standardized measure of the solvent power of hydrocarbon solvents.[14] A higher Kb value indicates a stronger solvency.[14][15][16]

Methodology:

  • A standard solution of kauri resin in n-butanol is prepared.

  • The ether alcohol being tested is titrated into a measured volume of the kauri-butanol solution at a standard temperature (25°C).[17]

  • The titration is continued with constant swirling until the solution becomes turbid, indicating the precipitation of the kauri resin.[17]

  • The volume of the ether alcohol required to reach this "cloud point" is recorded.[18]

  • The Kauri-Butanol value is calculated based on the volume of the solvent used, corrected against standardized toluene and heptane-toluene blends.[17]

G cluster_0 ASTM D1133: Kauri-Butanol Value Workflow Prepare Kauri-Butanol Solution Prepare Kauri-Butanol Solution Titrate with Ether Alcohol Titrate with Ether Alcohol Prepare Kauri-Butanol Solution->Titrate with Ether Alcohol Observe Cloud Point Observe Cloud Point Titrate with Ether Alcohol->Observe Cloud Point Record Volume Record Volume Observe Cloud Point->Record Volume Calculate Kb Value Calculate Kb Value Record Volume->Calculate Kb Value

ASTM D1133 Experimental Workflow
Determination of Evaporation Rate (ASTM D3539)

This method determines the rate of evaporation of volatile liquids using a thin-film evaporometer.[19][20][21] The evaporation rate is a crucial parameter for applications such as coatings and inks.

Methodology:

  • A specified volume (0.70 mL) of the ether alcohol is dispensed from a syringe onto a filter paper disk within a temperature-controlled cabinet.[22]

  • The filter paper is attached to a balance.

  • The weight loss of the solvent over time is recorded, either manually at set intervals or automatically.[22]

  • The time taken for 90% of the sample to evaporate is determined.

  • The relative evaporation rate is calculated by comparing the 90% evaporation time of the sample to that of a reference solvent, typically n-butyl acetate.[22]

G cluster_0 ASTM D3539: Evaporation Rate Workflow Dispense Sample onto Filter Paper Dispense Sample onto Filter Paper Place in Evaporometer Place in Evaporometer Dispense Sample onto Filter Paper->Place in Evaporometer Record Weight Loss Over Time Record Weight Loss Over Time Place in Evaporometer->Record Weight Loss Over Time Determine 90% Evaporation Time Determine 90% Evaporation Time Record Weight Loss Over Time->Determine 90% Evaporation Time Calculate Relative Evaporation Rate Calculate Relative Evaporation Rate Determine 90% Evaporation Time->Calculate Relative Evaporation Rate

ASTM D3539 Experimental Workflow
Determination of Flash Point (ASTM D93)

The flash point is the lowest temperature at which a liquid can vaporize to form an ignitable mixture in air.[23] This is a critical safety parameter for handling and storage. The Pensky-Martens closed-cup test is a common method for its determination.[24][25][26]

Methodology:

  • The ether alcohol sample is placed in a brass test cup, which is then sealed with a lid.[25]

  • The sample is heated at a controlled rate while being stirred.[24][25]

  • At regular temperature intervals, an ignition source (a small flame) is introduced into the cup through an opening in the lid.[24][25]

  • The flash point is the lowest temperature at which the vapors of the sample ignite, causing a distinct flash inside the cup.[23][25]

  • The observed flash point is corrected to a standard atmospheric pressure of 101.3 kPa.[23]

G cluster_0 ASTM D93: Flash Point Workflow Place Sample in Test Cup Place Sample in Test Cup Heat and Stir at Controlled Rate Heat and Stir at Controlled Rate Place Sample in Test Cup->Heat and Stir at Controlled Rate Introduce Ignition Source Periodically Introduce Ignition Source Periodically Heat and Stir at Controlled Rate->Introduce Ignition Source Periodically Observe for Flash Observe for Flash Introduce Ignition Source Periodically->Observe for Flash Record Flash Point Temperature Record Flash Point Temperature Observe for Flash->Record Flash Point Temperature Correct for Atmospheric Pressure Correct for Atmospheric Pressure Record Flash Point Temperature->Correct for Atmospheric Pressure

ASTM D93 Experimental Workflow

Logical Framework for Ether Alcohol Selection

The selection of an appropriate ether alcohol for a specific application is a multi-faceted process that involves balancing performance, safety, and compatibility. The following diagram illustrates a logical workflow for this decision-making process.

G cluster_0 Ether Alcohol Selection Framework Define Application Requirements Define Application Requirements Solubility Needs Solubility Needs Define Application Requirements->Solubility Needs Volatility Constraints Volatility Constraints Define Application Requirements->Volatility Constraints Safety Regulations Safety Regulations Define Application Requirements->Safety Regulations Compare Physicochemical Properties Compare Physicochemical Properties Solubility Needs->Compare Physicochemical Properties Volatility Constraints->Compare Physicochemical Properties Safety Regulations->Compare Physicochemical Properties Evaluate Performance Data Evaluate Performance Data Compare Physicochemical Properties->Evaluate Performance Data Select Candidate Ether Alcohols Select Candidate Ether Alcohols Evaluate Performance Data->Select Candidate Ether Alcohols Perform Application-Specific Testing Perform Application-Specific Testing Select Candidate Ether Alcohols->Perform Application-Specific Testing Final Selection Final Selection Perform Application-Specific Testing->Final Selection

Logical Workflow for Solvent Selection

References

Spectroscopic Fingerprints: A Comparative Guide to 2-(4-Methoxyphenoxy)ethanol and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced structural differences between isomeric compounds is critical. This guide provides a detailed spectroscopic comparison of 2-(4-Methoxyphenoxy)ethanol and its positional isomers, 2-(2-Methoxyphenoxy)ethanol and 2-(3-Methoxyphenoxy)ethanol. By examining their unique signatures in Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS), this guide offers a foundational resource for identification, characterization, and quality control.

This comparative analysis leverages experimental data to highlight the distinct spectroscopic properties arising from the varied placement of the methoxy group on the phenoxy ring. These differences, though subtle, are critical for unambiguous identification in complex research and development settings.

Comparative Spectroscopic Data

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, FTIR, and Mass Spectrometry for the para, ortho, and meta isomers of 2-(Methoxyphenoxy)ethanol.

¹H NMR Spectral Data

Table 1: Comparative ¹H NMR Data (400 MHz, CDCl₃)

CompoundChemical Shift (δ) ppm, Multiplicity, (Coupling Constant, J in Hz)
This compound (para) 6.87 (d, J=9.1 Hz, 2H, Ar-H), 6.83 (d, J=9.1 Hz, 2H, Ar-H), 4.07 (t, J=4.9 Hz, 2H, O-CH₂), 3.96 (t, J=4.9 Hz, 2H, CH₂-OH), 3.77 (s, 3H, OCH₃), 2.05 (s, 1H, OH)
2-(2-Methoxyphenoxy)ethanol (ortho) 6.95-6.88 (m, 4H, Ar-H), 4.12 (t, J=4.8 Hz, 2H, O-CH₂), 3.99 (t, J=4.8 Hz, 2H, CH₂-OH), 3.87 (s, 3H, OCH₃), 2.10 (br s, 1H, OH)
2-(3-Methoxyphenoxy)ethanol (meta) 7.18 (t, J=8.2 Hz, 1H, Ar-H), 6.53-6.45 (m, 3H, Ar-H), 4.09 (t, J=4.9 Hz, 2H, O-CH₂), 3.98 (t, J=4.9 Hz, 2H, CH₂-OH), 3.79 (s, 3H, OCH₃), 2.0 (br s, 1H, OH)
¹³C NMR Spectral Data

Table 2: Comparative ¹³C NMR Data (100 MHz, CDCl₃)

CompoundChemical Shift (δ) ppm
This compound (para) 154.1 (C-OAr), 152.9 (C-OCH₃), 115.8 (Ar-C), 114.7 (Ar-C), 69.8 (O-CH₂), 61.8 (CH₂-OH), 55.8 (OCH₃)
2-(2-Methoxyphenoxy)ethanol (ortho) 149.8 (C-OAr), 148.1 (C-OCH₃), 121.3 (Ar-C), 121.1 (Ar-C), 114.5 (Ar-C), 112.1 (Ar-C), 70.0 (O-CH₂), 61.7 (CH₂-OH), 55.9 (OCH₃)
2-(3-Methoxyphenoxy)ethanol (meta) 160.7 (C-OAr), 159.9 (C-OCH₃), 130.1 (Ar-C), 107.2 (Ar-C), 106.7 (Ar-C), 101.6 (Ar-C), 69.5 (O-CH₂), 61.6 (CH₂-OH), 55.3 (OCH₃)
FTIR Spectral Data

Table 3: Comparative FTIR Data (cm⁻¹)

CompoundO-H StretchC-H (Aromatic)C-H (Aliphatic)C-O-C StretchO-H Bend
This compound (para) ~3390 (broad)~3050~2930, ~2870~1230~1350
2-(2-Methoxyphenoxy)ethanol (ortho) ~3400 (broad)~3060~2935, ~2875~1250~1355
2-(3-Methoxyphenoxy)ethanol (meta) ~3380 (broad)~3045~2940, ~2870~1210~1360
Mass Spectrometry Data

Table 4: Key Mass Spectrometry Data (Electron Ionization)

CompoundMolecular Ion (M⁺) m/zBase Peak m/zKey Fragment Ions m/z
This compound (para) 168124109, 81, 53
2-(2-Methoxyphenoxy)ethanol (ortho) 168137109, 94, 77
2-(3-Methoxyphenoxy)ethanol (meta) 168124109, 81, 53

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below to ensure reproducibility and adherence to standardized practices.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : 5-10 mg of the analyte was dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution was filtered into a 5 mm NMR tube.

  • ¹H NMR Spectroscopy :

    • Instrument : Bruker Avance 400 MHz spectrometer.

    • Pulse Program : A standard single-pulse experiment (zg30).

    • Acquisition Parameters : 16 scans were accumulated with a relaxation delay of 1.0 s, an acquisition time of 4.0 s, and a spectral width of 16 ppm.

    • Processing : The free induction decay (FID) was Fourier transformed with a line broadening of 0.3 Hz. The spectrum was phased and baseline corrected. Chemical shifts are reported in ppm relative to TMS.

  • ¹³C NMR Spectroscopy :

    • Instrument : Bruker Avance 100 MHz spectrometer.

    • Pulse Program : A proton-decoupled single-pulse experiment with Nuclear Overhauser Effect (zgpg30).

    • Acquisition Parameters : 1024 scans were accumulated with a relaxation delay of 2.0 s, an acquisition time of 1.3 s, and a spectral width of 240 ppm.

    • Processing : The FID was Fourier transformed with a line broadening of 1.0 Hz. The spectrum was phased and baseline corrected. Chemical shifts are reported in ppm relative to TMS.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation : A small drop of the neat liquid sample was placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition :

    • Instrument : PerkinElmer Spectrum Two FT-IR spectrometer with an ATR accessory.

    • Parameters : The spectrum was recorded from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. 16 scans were co-added to improve the signal-to-noise ratio. A background spectrum of the clean, empty ATR crystal was recorded prior to the sample measurement.

  • Data Processing : The resulting spectrum was baseline corrected and the peak positions were identified.

Mass Spectrometry (MS)
  • Sample Introduction : The sample was introduced via direct injection into the ion source.

  • Instrumentation :

    • Mass Spectrometer : Agilent 7890B Gas Chromatograph coupled to a 5977A Mass Selective Detector.

    • Ionization Mode : Electron Ionization (EI) at 70 eV.

  • Data Acquisition : The mass spectrum was scanned over a mass-to-charge (m/z) range of 40-500 amu.

  • Data Analysis : The resulting mass spectrum was analyzed to identify the molecular ion, base peak, and significant fragment ions.

Visualization of Experimental Workflow

The logical flow of the spectroscopic analysis process is illustrated in the diagram below.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_output Comparative Guide Analyte Isomeric Compound NMR NMR Spectroscopy (¹H and ¹³C) Analyte->NMR FTIR FTIR Spectroscopy Analyte->FTIR MS Mass Spectrometry Analyte->MS NMR_Data Chemical Shifts Coupling Constants NMR->NMR_Data FTIR_Data Absorption Bands Functional Groups FTIR->FTIR_Data MS_Data Molecular Ion Fragmentation Pattern MS->MS_Data Comparison Structure Elucidation & Isomer Differentiation NMR_Data->Comparison FTIR_Data->Comparison MS_Data->Comparison

Caption: Workflow for the spectroscopic comparison of isomers.

Comparative Efficacy of Methocarbamol, a 2-(4-Methoxyphenoxy)ethanol Derivative, in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological efficacy of Methocarbamol, a centrally acting skeletal muscle relaxant and a notable derivative of the 2-(4-methoxyphenoxy)ethanol scaffold. Due to a lack of extensive comparative data on a wide range of this compound derivatives in the public domain, this document focuses on the well-characterized pharmacological profile of Methocarbamol. It serves as a key example of the therapeutic potential within this chemical class.

Introduction to Methocarbamol

Methocarbamol is a carbamate derivative of guaifenesin, characterized by the chemical name 3-(2-methoxyphenoxy)-1,2-propanediol 1-carbamate.[1] It is clinically used as an adjunct for the relief of discomfort associated with acute, painful musculoskeletal conditions.[1] While its precise mechanism of action is not fully elucidated, it is believed to exert its effects primarily through central nervous system (CNS) depression.[1] Recent studies, however, suggest that it may also have peripheral effects on skeletal muscle.

Efficacy in Preclinical Models

The primary method for evaluating the muscle relaxant properties of Methocarbamol in preclinical settings is the rotarod test . This assay measures the ability of an animal, typically a mouse or rat, to maintain balance on a rotating rod, thereby assessing motor coordination and muscle strength. A decrease in the time an animal can stay on the rod is indicative of muscle relaxation.

Comparative Efficacy of Methocarbamol Enantiomers

A study comparing the muscle relaxant activity of racemic Methocarbamol and its pure enantiomers in mice demonstrated stereospecific activity. The results indicated that (+)-R-methocarbamol has a higher muscle relaxant activity compared to both the racemic mixture and the (-)-S-methocarbamol enantiomer.[2]

CompoundRelative Muscle Relaxant Activity (Rotarod Test)
(+)-R-MethocarbamolHigher
Racemic MethocarbamolModerate
(-)-S-MethocarbamolLower

This table provides a qualitative comparison based on the findings of Souri et al. (1999). Specific ED50 values were not available in the cited abstract.[2]

Mechanisms of Action

The muscle relaxant effect of Methocarbamol is thought to be mediated through multiple mechanisms, both central and peripheral.

  • Central Nervous System Depression : The most widely accepted mechanism is a general depression of the central nervous system. It is hypothesized that Methocarbamol inhibits polysynaptic reflexes in the spinal cord, which are involved in maintaining muscle tone.

  • GABA-A Receptor Agonism : Some evidence suggests that Methocarbamol may act as a direct agonist of the GABA-A receptor.[3] Activation of this receptor increases chloride ion influx into neurons, leading to hyperpolarization and a reduction in neuronal excitability, which contributes to its muscle relaxant and sedative effects.

  • Blockade of Muscular Nav 1.4 Channels : A study has provided evidence for a peripheral mechanism of action, demonstrating that Methocarbamol can block voltage-gated sodium channels (Nav 1.4) in skeletal muscle.[4] This action would reduce muscle excitability directly.

Signaling Pathways and Experimental Workflow

Below are diagrams illustrating the proposed signaling pathways for Methocarbamol's action and a typical workflow for the rotarod test.

G cluster_cns Central Nervous System cluster_peripheral Peripheral Skeletal Muscle Methocarbamol_CNS Methocarbamol SpinalCord Spinal Cord Interneurons Methocarbamol_CNS->SpinalCord Inhibits Polysynaptic Reflexes GABA_A GABA-A Receptor Methocarbamol_CNS->GABA_A Agonist MuscleRelaxation_CNS Muscle Relaxation SpinalCord->MuscleRelaxation_CNS Cl_influx Increased Cl- Influx GABA_A->Cl_influx Hyperpolarization Neuronal Hyperpolarization Cl_influx->Hyperpolarization ReducedExcitability Reduced Neuronal Excitability Hyperpolarization->ReducedExcitability ReducedExcitability->MuscleRelaxation_CNS Methocarbamol_P Methocarbamol Nav14 Nav 1.4 Sodium Channel Methocarbamol_P->Nav14 Blocker Na_influx Reduced Na+ Influx Nav14->Na_influx ReducedAP Reduced Action Potential Propagation Na_influx->ReducedAP MuscleRelaxation_P Muscle Relaxation ReducedAP->MuscleRelaxation_P

Caption: Proposed mechanisms of action for Methocarbamol.

G start Start acclimate Acclimate Mice to Testing Room start->acclimate train Train Mice on Rotarod (e.g., 25 rpm for 5 min) acclimate->train select Select Mice that Meet Performance Criteria train->select divide Divide Mice into Control and Test Groups select->divide administer Administer Vehicle (Control) or Methocarbamol (Test) divide->administer wait Waiting Period (e.g., 30 minutes) administer->wait test Place Mice on Rotarod and Start Timer wait->test record Record Latency to Fall test->record analyze Analyze and Compare Fall-off Times record->analyze end End analyze->end

Caption: Experimental workflow for the rotarod test.

Experimental Protocols

Rotarod Test for Muscle Relaxant Activity in Mice

Objective: To assess the motor coordination and muscle relaxant effects of a test compound.

Apparatus:

  • Rotarod apparatus with a rotating rod (typically 2-3 cm in diameter) with adjustable speed.

  • Animal weighing scale.

  • Syringes for drug administration.

Animals:

  • Male Swiss albino mice (20-25 g).

Procedure:

  • Acclimatization: Allow the mice to acclimatize to the laboratory environment for at least one week before the experiment. On the day of the experiment, bring the animals to the testing room at least 30 minutes before starting the procedure.

  • Training: Train the mice to stay on the rotarod, which is set to a constant speed (e.g., 25 rpm). Select only the mice that can remain on the rod for a predetermined period (e.g., 3-5 minutes) for the experiment.

  • Grouping and Administration: Divide the selected mice into groups (n=6-10 per group), including a control group and one or more test groups. Administer the vehicle (e.g., saline) to the control group and the test compound (e.g., Methocarbamol) at various doses to the test groups. The administration is typically intraperitoneal (i.p.).

  • Testing: At a specified time after drug administration (e.g., 30, 60, and 90 minutes), place each mouse on the rotating rod.

  • Data Collection: Record the time each mouse remains on the rod (latency to fall). A cut-off time (e.g., 5 minutes) is usually set.

  • Analysis: Compare the mean latency to fall for the test groups with the control group. A statistically significant decrease in the time spent on the rod indicates muscle relaxant activity. The results can be expressed as the percentage of animals falling off the rod or the mean time on the rod.

Conclusion

While the broader class of this compound derivatives remains underexplored for specific biological efficacies, Methocarbamol stands out as a therapeutically valuable compound. Its multifaceted mechanism of action, involving both central and peripheral pathways, makes it an interesting subject for further investigation and a potential scaffold for the development of novel muscle relaxants. The stereospecificity of its activity suggests that chiral synthesis and separation could be important for optimizing its therapeutic index. Further research into other derivatives of this chemical class could unveil new therapeutic agents with improved efficacy and safety profiles.

References

A Comparative Guide to the Synthesis of 2-(4-Methoxyphenoxy)ethanol: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of chemical intermediates is a critical aspect of the research and development pipeline. This guide provides a comprehensive cost-benefit analysis of three primary methods for the synthesis of 2-(4-Methoxyphenoxy)ethanol, a valuable building block in the pharmaceutical and chemical industries. We will delve into the Williamson ether synthesis, the Ullmann condensation, and a phase-transfer catalysis approach, presenting a comparative overview of their experimental protocols, performance metrics, and economic viability.

Executive Summary

The synthesis of this compound can be effectively achieved through several strategic routes. The classical Williamson ether synthesis offers a straightforward and widely utilized method. For aryl ether formations that are challenging under traditional conditions, the Ullmann condensation provides a robust, albeit often more demanding, alternative. A modern and efficient approach is the use of phase-transfer catalysis, which can enhance reaction rates and yields. Furthermore, an alternative set of starting materials, utilizing ethylene carbonate, presents a distinct pathway with its own set of advantages and disadvantages. This guide will provide a detailed comparison of these methodologies to inform the selection of the most appropriate synthetic route based on factors such as yield, reaction conditions, cost of materials, and overall process efficiency.

Method 1: The Williamson Ether Synthesis

The Williamson ether synthesis is a cornerstone of organic chemistry for the preparation of ethers.[1] This SN2 reaction involves the reaction of an alkoxide with a primary alkyl halide.[1] In the context of this compound synthesis, this involves the deprotonation of 4-methoxyphenol to form the corresponding phenoxide, which then acts as a nucleophile to attack an electrophilic 2-carbon synthon, typically 2-chloroethanol.

Experimental Protocol:

A general procedure for the Williamson ether synthesis of this compound is as follows:

  • Deprotonation of 4-Methoxyphenol: 4-Methoxyphenol is dissolved in a suitable solvent, such as dimethylformamide (DMF). A strong base, like sodium hydride (NaH), is added portion-wise at a controlled temperature (e.g., 0 °C) to generate the sodium 4-methoxyphenoxide. The reaction is stirred until the evolution of hydrogen gas ceases, indicating complete formation of the alkoxide.[2]

  • Etherification: 2-Chloroethanol is then added to the reaction mixture. The mixture is heated to a specified temperature (typically in the range of 80-120 °C) and stirred for a defined period (e.g., 4-12 hours) until the reaction is complete, as monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and quenched with water. The product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by a suitable method, such as column chromatography or distillation, to yield pure this compound.

Williamson_Ether_Synthesis cluster_reactants Reactants 4-Methoxyphenol 4-Methoxyphenol Reaction_Vessel Reaction_Vessel 4-Methoxyphenol->Reaction_Vessel Deprotonation Base (e.g., NaH) Base (e.g., NaH) Base (e.g., NaH)->Reaction_Vessel Solvent (e.g., DMF) Solvent (e.g., DMF) Solvent (e.g., DMF)->Reaction_Vessel 2-Chloroethanol 2-Chloroethanol 2-Chloroethanol->Reaction_Vessel Etherification This compound This compound Salt_Byproduct Salt Byproduct (e.g., NaCl) Purification Purification Purification->this compound Purification->Salt_Byproduct Work-up Work-up Reaction_Vessel->Work-up Work-up->Purification

Method 2: The Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction that is particularly useful for the formation of diaryl ethers and, in some cases, alkyl aryl ethers, especially when the aryl halide is unreactive in typical SNAr reactions.[3] For the synthesis of this compound, this would involve the coupling of a 4-haloanisole with ethanol or a protected ethanol equivalent in the presence of a copper catalyst. However, a more common Ullmann-type approach for this target molecule would involve the reaction of 4-methoxyphenol with a 2-haloethanol, which is mechanistically similar to the Williamson synthesis but is catalyzed by copper.

Experimental Protocol:

A representative procedure for a copper-catalyzed Ullmann-type synthesis is as follows:

  • Reaction Setup: A reaction vessel is charged with 4-methoxyphenol, a 2-haloethanol (e.g., 2-bromoethanol), a copper(I) catalyst (e.g., CuI), a ligand (e.g., 1,10-phenanthroline), and a base (e.g., cesium carbonate or potassium phosphate) in a high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Reaction Execution: The reaction mixture is heated to a high temperature, often in the range of 100-160 °C, and stirred for an extended period (e.g., 12-24 hours). The progress of the reaction is monitored by a suitable analytical technique.

  • Work-up and Purification: After completion, the reaction mixture is cooled, diluted with a solvent like ethyl acetate, and filtered to remove insoluble inorganic salts. The filtrate is washed with aqueous ammonia to remove the copper catalyst, followed by water and brine. The organic layer is then dried and concentrated. The crude product is purified by column chromatography or distillation.

Ullmann_Condensation cluster_reactants Reactants & Reagents 4-Methoxyphenol 4-Methoxyphenol Reaction Reaction 4-Methoxyphenol->Reaction 2-Haloethanol 2-Haloethanol 2-Haloethanol->Reaction Copper_Catalyst Copper Catalyst (e.g., CuI) Copper_Catalyst->Reaction Base Base Base->Reaction Solvent Solvent Solvent->Reaction Product This compound Workup_Purification Workup_Purification Reaction->Workup_Purification High Temperature Workup_Purification->Product

Method 3: Phase-Transfer Catalysis (PTC)

Phase-transfer catalysis (PTC) is a powerful technique for carrying out reactions between reactants in immiscible phases.[4][5] For the synthesis of this compound, a solid-liquid or liquid-liquid PTC approach can be employed, offering milder reaction conditions and often improved yields compared to traditional methods.[6] This method facilitates the transfer of the 4-methoxyphenoxide anion from an aqueous or solid phase into an organic phase where it can react with 2-chloroethanol.

Experimental Protocol:

A typical procedure for the phase-transfer catalyzed synthesis is as follows:

  • Reaction Setup: A mixture of 4-methoxyphenol, an excess of a base such as solid potassium carbonate or aqueous sodium hydroxide, and a phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB) is prepared in a suitable organic solvent (e.g., toluene or chlorobenzene).

  • Addition of Alkylating Agent: 2-Chloroethanol is added to the stirred mixture.

  • Reaction Conditions: The reaction is heated, typically to a temperature between 60-100 °C, and stirred vigorously for a period of 2-8 hours. The progress is monitored by TLC or GC.

  • Work-up and Purification: After the reaction is complete, the mixture is cooled, and the solid base is filtered off (in the case of solid-liquid PTC) or the aqueous layer is separated (for liquid-liquid PTC). The organic phase is washed with water and brine, dried, and the solvent is evaporated. The resulting crude product is then purified.

PTC_Synthesis cluster_aqueous Aqueous/Solid Phase cluster_organic Organic Phase 4-Methoxyphenoxide_Anion 4-Methoxyphenoxide Anion PTC_Catalyst Phase-Transfer Catalyst (Q+X-) 4-Methoxyphenoxide_Anion->PTC_Catalyst Forms Ion Pair (Q+ArO-) 2-Chloroethanol 2-Chloroethanol Product This compound 2-Chloroethanol->Product PTC_Catalyst->2-Chloroethanol Transfers to Organic Phase and Reacts

Alternative Route: Reaction with Ethylene Carbonate

An alternative approach to the synthesis of this compound involves the reaction of 4-methoxyphenol with ethylene carbonate. This method avoids the use of haloethanols and can be performed under basic conditions.

Experimental Protocol:

A plausible experimental procedure is as follows:

  • Reaction Setup: 4-Methoxyphenol and ethylene carbonate are mixed in a reaction vessel, often without a solvent or in a high-boiling solvent. A basic catalyst, such as potassium carbonate or a sodium-exchanged zeolite, is added.

  • Reaction Execution: The mixture is heated to a high temperature, typically above 150 °C, and stirred. The reaction proceeds with the evolution of carbon dioxide.

  • Work-up and Purification: After the reaction is complete, the catalyst is filtered off, and the excess ethylene carbonate can be removed by distillation. The crude product is then purified by vacuum distillation.

Comparative Analysis

To facilitate a clear comparison, the following table summarizes the key parameters of each synthesis method. It is important to note that the specific values can vary depending on the exact reaction conditions and scale.

ParameterWilliamson Ether SynthesisUllmann CondensationPhase-Transfer Catalysis (PTC)Ethylene Carbonate Route
Starting Materials 4-Methoxyphenol, 2-Chloroethanol, Strong Base (e.g., NaH)4-Methoxyphenol, 2-Haloethanol, Base (e.g., K₂CO₃, Cs₂CO₃)4-Methoxyphenol, 2-Chloroethanol, Base (e.g., K₂CO₃, NaOH)4-Methoxyphenol, Ethylene Carbonate, Basic Catalyst
Catalyst None (stoichiometric base)Copper(I) salt (e.g., CuI) with a ligandQuaternary ammonium salt (e.g., TBAB)Basic catalyst (e.g., K₂CO₃, Zeolite)
Typical Yield Moderate to High (60-90%)Moderate to High (50-85%)High (80-95%)Moderate to High (70-90%)
Reaction Temperature 80 - 120 °C100 - 160 °C60 - 100 °C> 150 °C
Reaction Time 4 - 12 hours12 - 24 hours2 - 8 hours4 - 10 hours
Solvent Polar aprotic (e.g., DMF, DMSO)Polar aprotic (e.g., DMF, DMSO)Biphasic or organic solvent (e.g., Toluene)Often solvent-free
Key Advantages Well-established, reliable.Good for unreactive substrates.Milder conditions, high yields, faster reactions.Avoids haloethanols, can be solvent-free.
Key Disadvantages Use of strong, hazardous bases (NaH).High temperatures, expensive catalyst/ligands, difficult work-up.Catalyst cost, potential for emulsions.High temperatures, potential for side reactions.

Cost-Benefit Analysis

A comprehensive cost-benefit analysis must consider not only the price of raw materials but also operational costs, safety, and environmental impact.

FactorWilliamson Ether SynthesisUllmann CondensationPhase-Transfer Catalysis (PTC)Ethylene Carbonate Route
Raw Material Cost Moderate (cost of NaH).High (cost of copper catalyst and ligands).Moderate (cost of PTC catalyst).Low to Moderate (ethylene carbonate is relatively inexpensive).
Energy Cost Moderate.High due to high reaction temperatures.Low to Moderate.High due to high reaction temperatures.
Safety Concerns Use of flammable and reactive NaH.High temperatures, potential toxicity of copper.Generally safer than Williamson with NaH.High temperatures.
Environmental Impact Use of aprotic solvents.Use of aprotic solvents and heavy metal catalyst.Can be designed to be greener with recyclable catalysts.Potentially greener if solvent-free.
Process Scalability Well-established for scale-up.Can be challenging to scale up due to catalyst removal and high temperatures.Generally scalable and used in industry.Scalable, particularly in continuous processes.
Purification Cost Standard purification methods.Can be more complex due to catalyst removal.Generally straightforward.Distillation is often sufficient.

Conclusion

The choice of the optimal synthesis method for this compound depends heavily on the specific requirements of the project.

  • The Williamson ether synthesis remains a viable and well-understood option, particularly for smaller-scale laboratory preparations where the handling of sodium hydride is manageable.

  • The Ullmann condensation is generally reserved for situations where other methods fail, due to its harsh conditions and higher costs.

  • Phase-transfer catalysis emerges as a highly attractive option for both laboratory and industrial-scale synthesis, offering a balance of high yield, milder conditions, and shorter reaction times. The initial investment in the catalyst can be offset by increased throughput and reduced energy consumption.

  • The ethylene carbonate route presents an interesting "greener" alternative, avoiding the use of halogenated compounds and potentially toxic solvents. However, the high reaction temperatures may be a limiting factor for some applications.

For researchers and drug development professionals, a thorough evaluation of these factors will enable the selection of a synthesis strategy that is not only chemically efficient but also economically and environmentally sound.

References

Inter-laboratory Validation of an Analytical Method for 2-(4-Methoxyphenoxy)ethanol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the last update, publicly available inter-laboratory validation studies specifically for 2-(4-Methoxyphenoxy)ethanol could not be located. Therefore, this guide provides a representative comparison based on established analytical methodologies for structurally similar compounds, such as 2-phenoxyethanol, and adheres to the principles outlined in the International Council for Harmonisation (ICH) guidelines for analytical procedure validation. The presented data is hypothetical but reflects typical performance characteristics expected from a robust analytical method.

This guide is intended for researchers, scientists, and drug development professionals to illustrate the expected outcomes and requisite protocols for an inter-laboratory validation of an analytical method for this compound.

Data Presentation: Inter-laboratory Performance Comparison

The following table summarizes the hypothetical results from a collaborative study involving three different laboratories to validate an HPLC-UV method for the quantification of this compound. The study assesses key validation parameters as stipulated by ICH Q2(R1) guidelines.

Validation Parameter Laboratory A Laboratory B Laboratory C Acceptance Criteria
Linearity (Correlation Coefficient, r²) 0.99950.99920.9998r² ≥ 0.999
Range (µg/mL) 10 - 15010 - 15010 - 15080% to 120% of test concentration
Accuracy (% Recovery) 99.5%100.2%99.8%98.0% - 102.0%
Precision (Repeatability, %RSD) 0.8%1.1%0.9%≤ 2.0%
Precision (Intermediate Precision, %RSD) 1.2%1.5%1.3%≤ 2.0%
Reproducibility (%RSD between labs) --1.8%≤ 3.0%
Limit of Detection (LOD) (µg/mL) 1.01.20.9Report
Limit of Quantitation (LOQ) (µg/mL) 3.03.52.8Report
Specificity PassedPassedPassedNo interference at the retention time of the analyte

Experimental Protocols

A detailed methodology for a representative High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection method is provided below. This protocol would be shared with all participating laboratories in an inter-laboratory validation study.

1. Objective: To quantify the concentration of this compound in a given sample matrix.

2. Materials and Reagents:

  • This compound reference standard (purity ≥ 99.5%)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (analytical grade)

3. Instrumentation:

  • HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Analytical column: C18, 150 mm x 4.6 mm, 5 µm particle size.

4. Chromatographic Conditions:

  • Mobile Phase: Acetonitrile and water (50:50, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 275 nm

  • Injection Volume: 10 µL

  • Run Time: 10 minutes

5. Preparation of Standard Solutions:

  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 100 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase to achieve concentrations ranging from 10 µg/mL to 150 µg/mL.

6. Sample Preparation:

  • Accurately weigh a portion of the sample expected to contain this compound and dissolve it in a suitable volume of methanol to obtain a theoretical concentration within the calibration range.

  • Filter the sample solution through a 0.45 µm syringe filter prior to injection.

7. Validation Parameters Assessment:

  • Linearity: Analyze the working standard solutions in triplicate and construct a calibration curve by plotting the peak area against the concentration. Perform a linear regression analysis.

  • Accuracy: Perform recovery studies by spiking a placebo matrix with known concentrations of this compound at three levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Precision:

    • Repeatability (Intra-assay precision): Analyze six replicate samples at 100% of the target concentration on the same day, with the same analyst and instrument.

    • Intermediate Precision: Repeat the repeatability assessment on a different day, with a different analyst, and/or on a different instrument.

  • Reproducibility: Compare the results of precision and accuracy studies across the participating laboratories.

  • Specificity: Analyze a placebo (matrix without the analyte) to ensure no interfering peaks at the retention time of this compound.

  • LOD and LOQ: Determine the Limit of Detection and Limit of Quantitation based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Mandatory Visualization

The following diagrams illustrate the logical workflow of the inter-laboratory validation process and the signaling pathway for method validation parameter assessment.

InterLaboratory_Validation_Workflow cluster_0 Phase 1: Method Development & Pre-validation cluster_1 Phase 2: Inter-laboratory Study Protocol cluster_2 Phase 3: Multi-laboratory Execution cluster_4 Phase 4: Data Analysis & Reporting MD Method Development & Optimization PV Single-Lab Pre-validation MD->PV Initial Performance Check VP Develop Validation Protocol PV->VP SM Prepare & Distribute Samples VP->SM LabA Laboratory A Analysis SM->LabA LabB Laboratory B Analysis SM->LabB LabC Laboratory C Analysis SM->LabC DR Data Reporting from Labs LabA->DR LabB->DR LabC->DR SA Statistical Analysis (Reproducibility) DR->SA VR Final Validation Report SA->VR

Caption: Workflow for an inter-laboratory analytical method validation study.

Validation_Parameters_Assessment cluster_core Core Validation Parameters cluster_precision_types Types of Precision cluster_sensitivity Sensitivity cluster_robustness Method Robustness Specificity Specificity Linearity Linearity & Range LOD Limit of Detection Linearity->LOD LOQ Limit of Quantitation Linearity->LOQ Accuracy Accuracy Precision Precision Repeatability Repeatability (Intra-assay) Precision->Repeatability Intermediate Intermediate Precision Precision->Intermediate Reproducibility Reproducibility (Inter-laboratory) Precision->Reproducibility Robustness Robustness

Caption: Key parameters assessed during analytical method validation as per ICH guidelines.

Read-across toxicological assessment of 2-(4-Methoxyphenoxy)ethanol based on similar compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative toxicological assessment of 2-(4-Methoxyphenoxy)ethanol, a compound with limited available toxicological data. Utilizing a scientifically robust read-across approach, this document leverages data from structurally similar compounds, 2-phenoxyethanol and 4-methoxyphenol, to bridge data gaps and provide a preliminary hazard evaluation. This assessment is intended to inform early-stage research and development decisions.

Introduction to Read-Across Methodology

Read-across is a toxicological assessment method that uses data from well-studied "source" chemicals to predict the toxicity of a structurally similar "target" chemical that has limited data. The fundamental principle is that similar chemical structures are likely to exhibit similar toxicological properties. This approach, supported by regulatory bodies such as the Organisation for Economic Co-operation and Development (OECD) and the European Chemicals Agency (ECHA), reduces the need for extensive animal testing while still providing a scientifically credible basis for hazard assessment.

The workflow for this read-across assessment is outlined below:

Target Target Compound This compound DataGap Identification of Data Gaps Target->DataGap Source1 Source Compound 1 2-Phenoxyethanol ToxicologicalData Collection of Toxicological Data (Source Compounds) Source1->ToxicologicalData Source2 Source Compound 2 4-Methoxyphenol Source2->ToxicologicalData StructuralSimilarity Assessment of Structural Similarity DataGap->StructuralSimilarity StructuralSimilarity->Source1 StructuralSimilarity->Source2 ReadAcross Read-Across Assessment StructuralSimilarity->ReadAcross ToxicologicalData->ReadAcross Conclusion Toxicological Profile Estimation (Target Compound) ReadAcross->Conclusion cluster_0 Metabolism cluster_1 Hypothesized Toxicological Pathway Compound This compound Metabolite1 2-(4-Methoxyphenoxy)acetaldehyde Compound->Metabolite1 Alcohol Dehydrogenase Metabolite2 2-(4-Methoxyphenoxy)acetic Acid Metabolite1->Metabolite2 Aldehyde Dehydrogenase OxidativeStress Increased Oxidative Stress Metabolite2->OxidativeStress MitochondrialDysfunction Mitochondrial Dysfunction OxidativeStress->MitochondrialDysfunction CellularDamage Cellular Damage MitochondrialDysfunction->CellularDamage OrganToxicity Organ Toxicity (e.g., Liver, Kidneys) CellularDamage->OrganToxicity

Safety Operating Guide

Proper Disposal of 2-(4-Methoxyphenoxy)ethanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The correct and safe disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the proper disposal of 2-(4-Methoxyphenoxy)ethanol, tailored for researchers, scientists, and professionals in drug development. Adherence to these protocols is essential for ensuring a safe laboratory environment and maintaining regulatory compliance.

While some safety data sheets (SDS) may indicate that this compound is not considered hazardous under the 2012 OSHA Hazard Communication Standard, other sources classify it as an irritant and harmful if swallowed.[1][2] Therefore, it is prudent to handle and dispose of this chemical as a hazardous waste.

Immediate Safety and Handling

Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including safety glasses, a face shield, gloves, and a lab coat.[3] All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors, mists, or dust.[3]

Emergency Procedures:

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids.[1]

  • Skin Contact: Wash off immediately with soap and plenty of water.[3]

  • Inhalation: Move the individual to fresh air.[1]

  • Ingestion: Clean the mouth with water and drink plenty of water afterward.[1] In all cases of exposure, seek medical attention.[1][3]

Chemical and Physical Properties

A summary of the key quantitative data for this compound is provided below.

PropertyValue
Molecular Formula C₉H₁₂O₃
Molecular Weight 168.19 g/mol [2]
Melting Point 28 - 30 °C / 82.4 - 86 °F[1]
Boiling Point 334 - 336 °C / 633.2 - 636.8 °F @ 760 mmHg[1]
Flash Point > 112 °C / > 233.6 °F[1]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed through your institution's Environmental Health and Safety (EHS) or equivalent hazardous waste program.[4] Under no circumstances should this chemical be disposed of in the regular trash or down the drain.[4][5]

1. Waste Collection and Containerization:

  • Select an Appropriate Container: Collect waste this compound in a compatible, leak-proof container with a secure lid.[6] Plastic containers are often preferred over glass to minimize the risk of breakage.[4] The container must be in good condition, free from rust or leaks.[6]

  • Segregate Waste: Do not mix this compound with incompatible materials such as strong acids, acid anhydrides, acid chlorides, or oxidizing agents.[1] Store waste containers segregated by hazard class (e.g., flammables, corrosives).[6]

  • Keep Containers Closed: Waste containers must remain closed at all times, except when adding waste.[6][7]

2. Labeling Hazardous Waste:

  • Attach a Hazardous Waste Tag: As soon as waste is added to the container, affix a hazardous waste tag provided by your EHS office.[4][8]

  • Complete the Tag Information: The tag must be filled out completely and legibly.[4] Required information typically includes:

    • The words "Hazardous Waste".[4]

    • Full chemical name: "this compound". Do not use abbreviations or chemical formulas.[4]

    • Quantity of the waste. For mixtures, list all components and their approximate percentages.[4]

    • Date of waste generation.[4]

    • The principal investigator's name and contact information.[4]

    • The specific location (building and room number).[4]

    • Appropriate hazard pictograms.[4]

3. Storage of Waste:

  • Designated Storage Area: Store the labeled waste container in a designated, secure area within the laboratory.

  • Secondary Containment: It is best practice to store hazardous waste containers in secondary containment to prevent spills from spreading.[8]

  • Avoid Unsafe Locations: Do not store chemical waste in direct sunlight, near heat sources, or under sinks.[9]

4. Arranging for Disposal:

  • Contact EHS: Once the waste container is full or ready for disposal, submit a hazardous waste pickup request to your institution's EHS office.[4] This may involve filling out a specific form or using an online system.[4]

  • Do Not Transport: Laboratory personnel should not transport hazardous waste across campus.[8] Trained EHS staff will collect the waste directly from your laboratory.[8]

5. Disposal of Empty Containers:

  • Triple Rinsing: An empty container that held this compound must be triple-rinsed with a suitable solvent (such as water or another solvent capable of removing the residue).[6][8]

  • Collect Rinsate: The rinsate from this cleaning process must be collected and disposed of as hazardous waste.[6][9]

  • Final Disposal: After triple-rinsing and allowing the container to dry, remove or deface the original label.[9] The clean, empty container can then typically be disposed of in the regular trash or recycled, depending on institutional policies.[6][8]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G cluster_prep Preparation & Collection cluster_label Labeling & Storage cluster_disposal Final Disposal cluster_empty Empty Container Disposal start Waste this compound Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe Safety First container Select Compatible Waste Container segregate Segregate from Incompatible Chemicals container->segregate ppe->container collect Collect Waste in Designated Container segregate->collect label_waste Immediately Affix & Complete Hazardous Waste Tag collect->label_waste keep_closed Keep Container Closed When Not in Use label_waste->keep_closed store Store in Secure, Designated Area with Secondary Containment is_empty Container Empty? store->is_empty keep_closed->store pickup_request Submit Hazardous Waste Pickup Request to EHS ehs_pickup EHS Collects Waste for Proper Disposal pickup_request->ehs_pickup is_empty->pickup_request No (Container is Full) triple_rinse Triple-Rinse Container is_empty->triple_rinse Yes collect_rinsate Collect Rinsate as Hazardous Waste triple_rinse->collect_rinsate collect_rinsate->collect Add to Waste Stream deface_label Deface Original Label collect_rinsate->deface_label dispose_container Dispose of Clean Container in Regular Trash/Recycling deface_label->dispose_container

References

Personal protective equipment for handling 2-(4-Methoxyphenoxy)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for handling 2-(4-Methoxyphenoxy)ethanol (CAS No. 5394-57-0) in a laboratory setting. Adherence to these procedures is critical for ensuring personnel safety and proper disposal.

Hazard Identification and Personal Protective Equipment (PPE)

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as Harmful if swallowed and Causes serious eye irritation [1][2]. Therefore, stringent adherence to PPE protocols is mandatory.

Table 1: Personal Protective Equipment (PPE) Requirements

PPE CategoryMinimum RequirementRecommended Specifications
Hand Protection Chemical-resistant glovesNitrile or Neoprene gloves. Butyl rubber may also be suitable. Always inspect gloves for integrity before use and change them immediately if contaminated[3][4][5].
Eye Protection Safety glasses with side shieldsChemical splash goggles are recommended, especially when handling larger quantities or when there is a risk of splashing[1].
Skin and Body Protection Laboratory coatA chemically resistant apron over a lab coat is recommended when handling significant quantities.
Respiratory Protection Not generally required with adequate ventilationUse a NIOSH-approved respirator with an organic vapor cartridge if working in a poorly ventilated area or if aerosols may be generated.

Safe Handling and Operational Plan

A systematic approach to handling this compound is crucial to minimize exposure risk.

Engineering Controls
  • Ventilation: Always handle this chemical in a well-ventilated area. A chemical fume hood is strongly recommended.

  • Eyewash and Safety Shower: Ensure that a properly functioning eyewash station and safety shower are readily accessible in the immediate work area.

Step-by-Step Handling Protocol
  • Preparation:

    • Before starting any work, review the Safety Data Sheet (SDS) for this compound.

    • Ensure the work area is clean and uncluttered.

    • Assemble all necessary equipment and materials.

    • Don the appropriate PPE as outlined in Table 1.

  • Dispensing:

    • When transferring the chemical, do so slowly and carefully to avoid splashing.

    • Use a funnel for transferring liquids to containers with small openings.

    • Keep containers of this compound sealed when not in use.

  • During Use:

    • Avoid direct contact with skin and eyes.

    • Do not eat, drink, or smoke in the laboratory.

    • If any amount of the chemical comes into contact with your gloves, remove them immediately, wash your hands, and don a new pair.

  • After Use:

    • Clean the work area thoroughly.

    • Properly label and store any remaining this compound.

    • Follow the disposal plan outlined in Section 3.

    • Remove PPE in the correct order to avoid contaminating yourself, and wash hands thoroughly.

Disposal Plan

Proper disposal of this compound and its contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection
  • Waste Container:

    • Designate a specific, clearly labeled, and chemically compatible container for liquid waste of this compound. The container should be in good condition and have a secure lid.

    • Label the container as "Hazardous Waste" and list the full chemical name: "this compound".

  • Contaminated Materials:

    • Any materials that come into direct contact with the chemical, such as pipette tips, gloves, and paper towels, must be considered contaminated waste.

    • Collect these solid waste materials in a separate, clearly labeled, sealed plastic bag or container.

Step-by-Step Disposal Procedure
  • Collection:

    • Following your experiment, carefully transfer any unused or waste this compound into the designated hazardous waste container.

    • Place all contaminated solid materials into the designated solid waste container.

  • Storage:

    • Store the hazardous waste container in a designated satellite accumulation area within the laboratory[6].

    • Ensure the storage area is secure and away from incompatible materials.

  • Disposal Request:

    • Once the waste container is full or is no longer needed, arrange for its disposal through your institution's Environmental Health and Safety (EHS) department.

    • Do not dispose of this compound down the drain or in the regular trash[7].

  • Empty Containers:

    • Empty containers that held this compound should be triple-rinsed with a suitable solvent (e.g., ethanol or water). The rinsate must be collected and disposed of as hazardous waste[7][8][9].

    • After triple-rinsing, deface the label on the empty container before disposing of it in the appropriate recycling or trash receptacle, as per your institution's guidelines[7][8][9].

Emergency Procedures

Table 2: Emergency Response

Emergency SituationProcedure
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them a small amount of water to drink. Seek immediate medical attention.
Spill Evacuate the area. Wear appropriate PPE, including respiratory protection if necessary. Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite). Collect the absorbed material and place it in a sealed container for disposal as hazardous waste. Ventilate the area and wash the spill site after material pickup is complete. For large spills, contact your institution's EHS department immediately.

Workflow Diagram

Safe_Handling_Workflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency A Review SDS B Don Appropriate PPE A->B C Prepare Work Area B->C D Dispense Chemical in Fume Hood C->D E Perform Experiment D->E F Seal Container When Not in Use E->F K Spill or Exposure Occurs E->K G Segregate Liquid & Solid Waste F->G H Clean Work Area G->H I Store Waste in Satellite Area H->I J Request EHS Pickup I->J L Follow Emergency Procedures K->L M Notify Supervisor & EHS L->M

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.